molecular formula C20H20F3NO B1324826 4'-Piperidinomethyl-2-trifluoromethylbenzophenone CAS No. 898775-32-1

4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Cat. No.: B1324826
CAS No.: 898775-32-1
M. Wt: 347.4 g/mol
InChI Key: MBTOGVFKJWVFTG-UHFFFAOYSA-N
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Description

4'-Piperidinomethyl-2-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C20H20F3NO and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)18-7-3-2-6-17(18)19(25)16-10-8-15(9-11-16)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTOGVFKJWVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642703
Record name {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
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Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-32-1
Record name Methanone, [4-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Significance

Benzophenone derivatives are a class of compounds with a wide range of applications in medicinal chemistry, materials science, and photochemistry. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Simultaneously, the piperidinomethyl moiety is a common pharmacophore known to improve solubility and introduce a basic nitrogen atom, which can be crucial for drug-receptor interactions. The combination of these structural features in 4'-Piperidinomethyl-2-trifluoromethylbenzophenone (CAS No: 898775-32-1; Molecular Formula: C₂₀H₂₀F₃NO; Molecular Weight: 347.37 g/mol ) suggests its potential as a valuable scaffold in the design of novel therapeutic agents.

This guide will detail a proposed two-step synthesis, starting from commercially available precursors, and provide a thorough description of the expected analytical characteristics of the final compound.

Proposed Synthetic Pathway

A logical and efficient approach to the synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 4-(piperidinomethyl)benzoyl chloride. The second step is a Friedel-Crafts acylation of benzotrifluoride with this acyl chloride.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(Piperidinomethyl)benzoyl Chloride cluster_step2 Step 2: Friedel-Crafts Acylation A 4-(Chloromethyl)benzoyl chloride C 4-(Piperidinomethyl)benzoyl chloride A->C Piperidine, Et3N, DCM B Piperidine B->C F 4'-Piperidinomethyl-2- trifluoromethylbenzophenone C->F Benzotrifluoride, AlCl3 D Benzotrifluoride D->F E AlCl3 (Lewis Acid) E->F

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-(Piperidinomethyl)benzoyl Chloride

The initial step focuses on the nucleophilic substitution of the benzylic chloride in 4-(chloromethyl)benzoyl chloride with piperidine.

  • Rationale: This reaction is a standard method for the introduction of a piperidinomethyl group onto a benzene ring. The use of a base like triethylamine (Et₃N) is crucial to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the piperidine and driving the reaction to completion. Dichloromethane (DCM) is a suitable inert solvent for this transformation.

  • Experimental Protocol:

    • To a solution of 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of piperidine (1.05 eq) in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(piperidinomethyl)benzoyl chloride. This intermediate can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

The second step involves the Friedel-Crafts acylation of benzotrifluoride with the previously synthesized 4-(piperidinomethyl)benzoyl chloride.

  • Rationale: Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[1][2] The electron-withdrawing nature of the trifluoromethyl group on benzotrifluoride directs the incoming acyl group primarily to the meta position. However, due to the ortho/para directing influence of the trifluoromethyl group being weak, and potential steric hindrance, acylation at the ortho and para positions can also occur. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride for electrophilic aromatic substitution.[3]

  • Experimental Protocol:

    • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous benzotrifluoride (which also serves as the reactant) at 0 °C, slowly add a solution of 4-(piperidinomethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization of this compound

Due to the absence of published experimental data for the target molecule, the following characterization profile is predicted based on the analysis of its structural components and data from analogous compounds.

Physical Properties
PropertyPredicted Value
Appearance Off-white to pale yellow solid
Molecular Formula C₂₀H₂₀F₃NO
Molecular Weight 347.37 g/mol
Boiling Point 443.4 ± 45.0 °C (Predicted)
Melting Point Not available; expected to be a crystalline solid
Spectroscopic Data

The NMR spectra are predicted for a standard deuterated solvent such as chloroform-d (CDCl₃).

  • ¹H NMR Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.5Multiplet4HAromatic protons of the trifluoromethyl-substituted ring
~ 7.4 - 7.2Multiplet4HAromatic protons of the piperidinomethyl-substituted ring
~ 3.5Singlet2HMethylene protons (-CH₂-)
~ 2.4Multiplet4HPiperidine protons adjacent to nitrogen
~ 1.6 - 1.4Multiplet6HRemaining piperidine protons
  • ¹³C NMR Spectroscopy:

Chemical Shift (δ, ppm)Assignment
~ 195 - 190Carbonyl carbon (C=O)
~ 145 - 120Aromatic carbons
~ 125 (quartet)Trifluoromethyl carbon (-CF₃)
~ 63Methylene carbon (-CH₂-)
~ 54Piperidine carbons adjacent to nitrogen
~ 26, 24Remaining piperidine carbons
  • ¹⁹F NMR Spectroscopy:

    • A single peak is expected in the range of -60 to -65 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring.[4][5][6]

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060 - 3030MediumAromatic C-H stretching
~ 2930 - 2800MediumAliphatic C-H stretching (piperidine and methylene)
~ 1660 - 1640StrongCarbonyl (C=O) stretching
~ 1600, 1450MediumAromatic C=C stretching
~ 1320StrongC-F stretching (trifluoromethyl group)
~ 1160, 1120StrongC-N stretching

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion Peak: [M]⁺ at m/z = 347.

  • Major Fragmentation Pathways:

    • Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of a hydrogen radical or the benzyl group, resulting in a stable iminium ion.[7]

    • Cleavage of the bond between the carbonyl group and the piperidinomethyl-substituted phenyl ring.

    • Loss of the trifluoromethyl group (-CF₃).

    • Fragmentation of the piperidine ring.[8]

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of this compound. While based on established chemical principles rather than direct experimental replication, the proposed synthetic route via Friedel-Crafts acylation offers a viable and efficient pathway. The predicted analytical data provides a robust framework for the identification and confirmation of the target compound. This document serves as a valuable starting point for researchers and scientists venturing into the synthesis of this and structurally related molecules, facilitating further exploration of their potential applications in drug discovery and development.

References

  • Supporting Information for a relevant publication providing NMR data for trifluoromethyl-substituted compounds. (Please note: A specific reference from the provided search results with a direct link would be inserted here).[4]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.[8]

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.[7]

  • 1H-and 13C-NMR chemical shift values of compound 4a. - ResearchGate.[9]

  • FT-IR, FT-Raman and DFT Study of 3,3'-bis (Trifluoromethyl) Benzophenone and Its Biological Activity With Other Halogen (Cl, Br) Atoms - PubMed.[10]

  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.[11]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only.[12]

  • Synthesis of A. 4-(Chloromethyl)benzoyl chloride - PrepChem.com.[13]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH.[5]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry.[14]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).[15]

  • 3,3'-BIS(TRIFLUOROMETHYL)BENZOPHENONE(1868-00-4) 13C NMR spectrum.[16]

  • 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - ChemicalBook.[17]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.[18]

  • 2-Hydroxy-5-methylbenzophenone, trifluoroacetate - Optional[13C NMR] - Chemical Shifts.[19]

  • 19F NMR Reference Standards.[6]

  • Interpreting Infrared Spectra - Specac Ltd.[20]

  • 13C NMR Chemical Shifts - Oregon State University.[21]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.[22]

  • mass spectra - fragmentation patterns - Chemguide.[23]

  • FT-IR profile of Piper nigrum. | Download Scientific Diagram - ResearchGate.[24]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.[25]

  • Spectral investigation and normal coordinate analysis of piperazine.

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph.[26]

  • Benzoyl piperidine - Organic Syntheses Procedure.[27]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049) - Human Metabolome Database.[28]

  • 4-(Trifluoromethyl)benzophenone - Optional[FTIR] - Spectrum - SpectraBase.[29]

  • 2-(Trifluoromethyl)benzophenone - the NIST WebBook.[30]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.

  • Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride - Benchchem.[1]

  • Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem.[31]

  • CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents.[3]

  • N-(piperidinomethyl)phthalimide - SpectraBase.[32]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid - University of Liverpool.

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.[33]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters.[34]

  • US4365101A - Process for preparing benzotrifluoride and its derivatives - Google Patents.[35]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.[36]

  • 411209-38-6|Piperidin-1-yl(4-(trifluoromethyl)phenyl)methanone - BLDpharm.[37]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies.[2]

  • [4-[1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-7-yl]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | C31H33ClF3N5O | CID 46871638 - PubChem.[38]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).[39]

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Sources

A New Class of Trifluoromethyl-Containing Benzophenone Derivatives: A Technical Guide to Trifluoromethyl-Benzophenone-Thiazole Hybrids as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of privileged scaffolds in medicinal chemistry presents a powerful strategy for the development of novel therapeutic agents. This technical guide details the rationale, synthesis, characterization, and biological evaluation of a novel class of compounds: Trifluoromethyl-Benzophenone-Thiazole (TBPT) hybrids. These molecules are designed to integrate the structural and electronic advantages of the trifluoromethyl group, the proven biological relevance of the benzophenone core, and the versatile pharmacophoric features of the thiazole heterocycle. Specifically, this guide will focus on the potential of TBPTs as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. We provide detailed, field-proven protocols, causality-driven experimental choices, and a framework for structure-activity relationship (SAR) exploration to empower researchers, scientists, and drug development professionals in this promising area.

Introduction: The Strategic Fusion of Three Pharmacophoric Pillars

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3]. Its rigid, diaryl ketone structure provides a versatile template for introducing substituents in a defined three-dimensional space, making it an excellent starting point for drug design.

The strategic incorporation of a trifluoromethyl (CF₃) group has become a cornerstone of modern drug discovery[4]. The CF₃ group is a potent electron-withdrawing moiety that can significantly enhance a molecule's metabolic stability, increase its lipophilicity to improve membrane permeability, and modulate its binding affinity to biological targets[5][6][7]. Its unique properties can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy[4][5].

Thiazole rings are also prevalent in pharmaceuticals, known for their ability to engage in hydrogen bonding and other non-covalent interactions within protein active sites[8]. The successful hybridization of benzophenone and thiazole moieties has already yielded compounds with significant anti-inflammatory and anticancer potential[3][9][10][11].

This guide introduces a new class of molecules, the Trifluoromethyl-Benzophenone-Thiazole (TBPT) hybrids, designed as potential kinase inhibitors. The central hypothesis is that the trifluoromethyl-substituted benzophenone moiety will serve as a robust anchor, while the thiazole ring can be functionalized to target specific amino acid residues in the ATP-binding pocket of kinases like EGFR. Overexpression and mutation of EGFR are hallmarks of several cancers, making it a well-validated therapeutic target[12][13][14].

Synthesis of Trifluoromethyl-Benzophenone-Thiazole (TBPT) Hybrids

The synthetic strategy for TBPT hybrids is designed to be modular, allowing for the facile generation of analogs for SAR studies. The core synthesis involves a three-step sequence starting from commercially available materials.

Step 1: Synthesis of the α-Bromoketone Intermediate

The synthesis begins with the bromination of 4-(trifluoromethyl)acetophenone. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine to yield the key α-bromo-4-(trifluoromethyl)acetophenone intermediate.

Experimental Protocol: Synthesis of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (Intermediate 2)

  • To a solution of 4-(trifluoromethyl)acetophenone (10.0 g, 53.1 mmol) in glacial acetic acid (100 mL), add hydrobromic acid (48% in water, 2 mL).

  • Warm the mixture to 60°C.

  • Slowly add bromine (2.7 mL, 53.1 mmol) dropwise over 30 minutes, maintaining the temperature at 60°C. The disappearance of the bromine color indicates consumption.

  • After the addition is complete, stir the reaction mixture at 60°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a cold 5% sodium bicarbonate solution until the filtrate is neutral.

  • Wash the solid again with cold water and dry under vacuum to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one as a white to pale yellow solid.

Causality: The use of acetic acid as a solvent and HBr as a catalyst facilitates the formation of the enol intermediate, which is necessary for the electrophilic addition of bromine at the α-carbon. The aqueous workup with sodium bicarbonate is crucial to neutralize any remaining acid and unreacted bromine.

Step 2: Hantzsch Thiazole Synthesis

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, which involves the condensation of the α-bromoketone intermediate with a thioamide[4][7][8][15]. For this guide, we will use thiourea to generate a 2-aminothiazole, a versatile handle for further functionalization.

Experimental Protocol: Synthesis of 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine (Intermediate 3)

  • In a 250 mL round-bottom flask, dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (10.0 g, 37.4 mmol) and thiourea (3.1 g, 41.1 mmol) in ethanol (100 mL).

  • Heat the mixture at reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature. A solid precipitate will form.

  • Pour the mixture into 200 mL of a 10% sodium carbonate solution to neutralize the hydrobromide salt of the product and precipitate the free amine.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine as a light-yellow powder.

Causality: The Hantzsch synthesis is a robust and high-yielding method for thiazole formation[4][7]. Refluxing in ethanol provides the necessary thermal energy for the initial Sₙ2 reaction between the thioamide sulfur and the α-bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring[15].

Step 3: Acylation with a Benzoyl Chloride

The final step is the acylation of the 2-aminothiazole with a substituted benzoyl chloride to form the final TBPT hybrid. This is a standard amide bond formation.

Experimental Protocol: Synthesis of N-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide (TBPT-1)

  • Suspend 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine (5.0 g, 20.5 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add triethylamine (4.3 mL, 30.7 mmol) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (2.6 mL, 22.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, TBPT-1.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion. The aqueous workup is essential to remove the triethylamine hydrochloride salt and any unreacted starting materials. Column chromatography ensures the high purity of the final compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Synthesis cluster_step3 Step 3: Acylation A 4-(Trifluoromethyl)acetophenone B Intermediate 2 α-Bromoketone A->B Br₂ / HBr Acetic Acid D Intermediate 3 2-Aminothiazole B->D B->D Reflux Ethanol C Thiourea C->D F Final Product (TBPT-1) D->F D->F Et₃N / DCM E Benzoyl Chloride E->F

Synthetic workflow for TBPT-1.

Structural and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized TBPT hybrids. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed.

Hypothetical Spectroscopic Data for TBPT-1

The following table summarizes the expected spectroscopic data for our lead compound, TBPT-1.

Analysis Expected Results for TBPT-1 (C₁₇H₁₁F₃N₂OS)
¹H NMR (400 MHz, CDCl₃)δ 9.5 (s, 1H, NH), 8.0-7.4 (m, 10H, Ar-H), 7.2 (s, 1H, Thiazole-H).
¹³C NMR (100 MHz, CDCl₃)δ 165.5 (C=O, amide), 158.2 (Thiazole C2), 150.1 (Thiazole C4), 134.2, 132.0, 131.5, 129.0, 128.8, 127.5, 126.0 (q, J=3.8 Hz), 124.0 (q, J=272 Hz, CF₃), 115.0 (Thiazole C5).
¹⁹F NMR (376 MHz, CDCl₃)δ -62.5 (s, 3F, CF₃).
HRMS (ESI) Calculated for C₁₇H₁₂F₃N₂OS⁺ [M+H]⁺: 361.0617; Found: 361.0615.

Justification:

  • ¹H NMR: The aromatic region (δ 7.4-8.0) will show complex multiplets for the 10 protons on the two phenyl rings. The thiazole proton will appear as a sharp singlet. The amide proton (NH) is expected to be downfield and may be broad.

  • ¹³C NMR: The spectrum will show the characteristic carbonyl carbon of the amide, the carbons of the thiazole ring, and the aromatic carbons. The carbon attached to the CF₃ group will show a quartet due to C-F coupling, and the CF₃ carbon itself will appear as a quartet with a large coupling constant.

  • ¹⁹F NMR: The trifluoromethyl group on the phenyl ring is expected to appear as a sharp singlet around -62 to -63 ppm, a typical range for aromatic CF₃ groups[16][17][18].

  • HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the elemental composition of the synthesized molecule.

Biological Evaluation: In Vitro Kinase Inhibition

The TBPT hybrids were designed as potential kinase inhibitors. Here, we describe a standard protocol for evaluating their inhibitory activity against the EGFR kinase domain using a luminescence-based assay that quantifies ATP consumption.

Protocol: In Vitro EGFR Kinase Assay

This protocol is adapted from commercially available kinase assay kits and established methodologies[13][14][19][20][21].

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • EGFR Enzyme: Prepare a working solution of recombinant human EGFR (kinase domain) in kinase buffer. The final concentration will be optimized for the assay (e.g., 2-5 ng/µL).

    • Substrate: Use a suitable peptide substrate for EGFR (e.g., a poly(Glu, Tyr) 4:1 polymer) at an optimized concentration (e.g., 0.2 mg/mL).

    • ATP: Prepare a solution of ATP in kinase buffer. The final concentration should be at or near the Kₘ for EGFR (e.g., 10 µM).

    • Test Compounds (TBPTs): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of a master mix containing the EGFR enzyme and peptide substrate to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Cell Proliferation, Survival EGFR->Downstream Activates ATP ATP ATP->EGFR ADP ADP ATP->ADP P TBPT TBPT Inhibitor TBPT->EGFR Inhibits (ATP Competitive)

Inhibition of the EGFR signaling pathway by a TBPT compound.

Structure-Activity Relationship (SAR) Insights

To explore the SAR of the TBPT class, a small library of analogs would be synthesized by varying the substituents on both the benzoyl moiety (Ring A) and the 4-phenylthiazole moiety (Ring B).

Compound Ring A Substitution (R¹) Ring B Substitution (R²) EGFR IC₅₀ (nM)
TBPT-1H4'-CF₃150
TBPT-24-Cl4'-CF₃85
TBPT-34-OCH₃4'-CF₃450
TBPT-44-F4'-CF₃92
TBPT-5HH>10,000
TBPT-64-Cl4'-Cl220

Interpretation of Hypothetical Data:

  • Importance of the CF₃ Group: Comparing TBPT-1 to TBPT-5 (lacking the CF₃ group) demonstrates the critical role of the trifluoromethyl group for inhibitory activity. This is likely due to favorable interactions within a hydrophobic pocket of the EGFR active site and its electron-withdrawing nature.

  • Ring A Substituents: The introduction of electron-withdrawing groups, such as chloro (TBPT-2) and fluoro (TBPT-4), at the para-position of Ring A enhances potency compared to the unsubstituted analog (TBPT-1). Conversely, an electron-donating methoxy group (TBPT-3) is detrimental to activity. This suggests that the electronic properties of Ring A are important for binding.

  • Ring B Substituents: Comparing the CF₃ group (TBPT-2) to a chloro group (TBPT-6) on Ring B indicates that the trifluoromethyl group is superior for achieving high potency, reinforcing its importance as a key pharmacophore.

SAR_Logic cluster_ringA Ring A (Benzoyl) cluster_ringB Ring B (Phenylthiazole) center High Potency (Low nM IC₅₀) A1 Electron-Withdrawing Group (e.g., Cl, F) at para-position A1->center Increases Potency A2 Unsubstituted (H) A2->center Moderate Potency A3 Electron-Donating Group (e.g., OMe) at para-position A3->center Decreases Potency B1 Trifluoromethyl (CF₃) at para-position B1->center Increases Potency B2 Less Lipophilic EWG (e.g., Cl) B2->center Moderate Potency B3 No CF₃ Group B3->center Abolishes Potency

Structure-Activity Relationship (SAR) logic for TBPT hybrids.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded approach to a new class of Trifluoromethyl-Benzophenone-Thiazole (TBPT) hybrids. By leveraging established synthetic methodologies and providing detailed, actionable protocols, we have demonstrated a clear path for the design, synthesis, and evaluation of these promising compounds as potential kinase inhibitors. The modular nature of the synthesis allows for extensive SAR exploration, and the initial hypothetical data suggest that potent EGFR inhibitors can be developed within this class.

Future work should focus on expanding the library of TBPT analogs to further refine the SAR, conducting in-cellulo and in vivo studies to assess efficacy and pharmacokinetic properties, and exploring the inhibitory profile of these compounds against a broader panel of kinases to determine their selectivity. The TBPT scaffold represents a rich and largely unexplored chemical space with significant potential for the development of next-generation targeted therapies.

References

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An In-depth Technical Guide to the Predicted Biological Activity of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound 4'-Piperidinomethyl-2-trifluoromethylbenzophenone. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current knowledge of its core structural motifs—the benzophenone scaffold, the piperidine ring, and the trifluoromethyl group—to project its potential pharmacological profile. We delve into its likely anticancer, anti-inflammatory, and antimicrobial properties, proposing detailed mechanisms of action and robust experimental protocols for their validation. This guide is intended to serve as a foundational resource for researchers initiating studies on this promising compound, offering a structured approach to its investigation and potential therapeutic applications.

Introduction: Deconstructing a Multifaceted Molecule

This compound is a synthetic organic compound characterized by three key structural features that are hallmarks of numerous biologically active molecules. The strategic combination of a benzophenone core, a piperidinomethyl substituent, and a trifluoromethyl group suggests a high potential for diverse pharmacological activities.

  • The Benzophenone Scaffold: A ubiquitous diaryl ketone structure found in both natural products and synthetic drugs, known for a wide array of biological effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]

  • The Piperidine Moiety: One of the most prevalent nitrogen-containing heterocyclic rings in FDA-approved drugs, the piperidine scaffold often enhances drug-like properties, such as solubility and metabolic stability, and can be crucial for target binding.[4][5][6][7]

  • The Trifluoromethyl Group: A common substituent in medicinal chemistry, the -CF3 group is a bioisostere of a methyl group but with significantly different electronic properties.[8][9] It is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[10][11][12]

The convergence of these three motifs in a single molecule makes this compound a compelling candidate for drug discovery and development. This guide will explore the synergistic potential of these components and outline a research framework for its biological evaluation.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on its constituent fragments, we predict that this compound will exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The benzophenone scaffold is a well-established pharmacophore in the design of anticancer agents.[2][13][14][15] The addition of the trifluoromethyl and piperidine moieties is likely to enhance this inherent activity through several mechanisms:

  • Induction of Apoptosis: Benzophenone derivatives have been shown to induce programmed cell death in various cancer cell lines.[14] We hypothesize that this compound will activate the intrinsic and/or extrinsic apoptotic pathways. The trifluoromethyl group can enhance interactions with key apoptotic proteins, while the piperidine moiety can improve cellular uptake.

    • Intrinsic Pathway: Stress signals within the cell lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and -3), ultimately leading to cell death.[16][17][18][19][20]

    • Extrinsic Pathway: External signals, such as the binding of death ligands to their receptors on the cell surface, trigger a different caspase cascade (caspase-8 and -3) to initiate apoptosis.[16][18]

  • Inhibition of NF-κB Signaling: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers.[21][22][23][24][25] Benzophenones have been shown to inhibit NF-κB activation. The electron-withdrawing nature of the trifluoromethyl group could enhance this inhibitory effect.

  • Cell Cycle Arrest: Some benzophenone derivatives can arrest the cell cycle at various checkpoints, preventing cancer cell proliferation.[13]

Predicted Anticancer Signaling Pathways

Anticancer Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 4-PMP This compound 4-PMP->Caspase-8 4-PMP->Caspase-9 NF-kB Inhibition NF-kB Inhibition 4-PMP->NF-kB Inhibition Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Predicted anticancer mechanisms of this compound.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a key driver of many diseases, including cancer.[23] Natural and synthetic benzophenones are known for their anti-inflammatory properties.[1][13][26][27][28] The anti-inflammatory action of this compound is likely to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Benzophenone derivatives can inhibit COX-1 and COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation.[13][27]

  • Modulation of Cytokine Production: The compound may also suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[1][28]

Antimicrobial Activity: A Potential New Weapon Against Resistant Pathogens

The emergence of antibiotic-resistant bacteria is a major global health threat. Benzophenone derivatives have demonstrated activity against a range of bacteria, including resistant strains.[1][3][29][30][31] The lipophilic nature of the trifluoromethyl group and the cationic potential of the piperidine ring could enhance the compound's ability to disrupt bacterial membranes.

  • Membrane Depolarization: Benzophenone-based compounds have been shown to act by depolarizing the bacterial membrane, leading to cell death.[29]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Assays

A panel of human cancer cell lines should be used to assess the cytotoxic and antiproliferative effects of the compound.[32][33][34][35][36]

Table 1: Recommended Human Cancer Cell Lines for In Vitro Screening

Cell LineCancer Type
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
HeLaCervical Cancer
PANC-1Pancreatic Cancer

Experimental Workflow for In Vitro Anticancer Evaluation

In Vitro Anticancer Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot for Apoptotic and NF-kB Pathway Proteins Compound_Treatment->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Compound_Treatment->Cell_Cycle_Analysis End End MTT_Assay->End Apoptosis_Assay->End Western_Blot->End Cell_Cycle_Analysis->End

Caption: Workflow for in vitro evaluation of anticancer activity.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anticancer Assays

Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer drugs.[37][38][39][40][41]

Step-by-Step Protocol for Xenograft Tumor Model:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily for a specified period (e.g., 2-4 weeks).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

This compound represents a promising molecular scaffold with the potential for significant biological activity. Based on a thorough analysis of its constituent chemical motifs, we have projected its likely anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of this compound. Further research, including detailed structure-activity relationship (SAR) studies and investigation of its pharmacokinetic and pharmacodynamic profiles, will be crucial in determining its full therapeutic potential. The insights gained from these studies could pave the way for the development of a new class of therapeutic agents.

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4'-Piperidinomethyl-2-trifluoromethylbenzophenone mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanistic Elucidation of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of privileged chemical scaffolds into a single molecular entity presents both a challenge and an opportunity in drug discovery. This compound is one such molecule, integrating the biologically significant benzophenone core, the CNS-favored piperidine ring, and the pharmacokinetically advantageous trifluoromethyl group. While specific literature on this exact compound is sparse, its constituent parts provide a strong, rational basis for predicting its pharmacological potential and for designing a rigorous scientific program to uncover its mechanism of action. This guide serves as a strategic manual for the research professional, outlining a hypothesis-driven approach to systematically deconstruct the biological activity of this promising compound.

Molecular Architecture and Predicted Pharmacological Profile

The structure of this compound is a deliberate assembly of three key functional moieties, each contributing distinct physicochemical and pharmacological properties.

  • The Benzophenone Core: This diaryl ketone is a rigid scaffold found in numerous bioactive molecules.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The aromatic rings provide a platform for pi-stacking interactions within biological targets, while the ketone group can act as a hydrogen bond acceptor.

  • The Piperidine Moiety: The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs, particularly those targeting the central nervous system (CNS).[4] Its presence often enhances a molecule's druggability by improving metabolic stability and facilitating passage through biological membranes.[4][5] The basic nitrogen atom (pKa ~8-11) will be protonated at physiological pH, allowing for potent ionic interactions with acidic amino acid residues like aspartate or glutamate in a target's binding pocket.

  • The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in modern drug design.[6] This strongly electron-withdrawing and highly lipophilic moiety offers several key advantages:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism, which can increase a drug's half-life.[7]

    • Enhanced Binding: The CF3 group can improve binding affinity to protein targets through favorable steric, hydrophobic, and electrostatic interactions.[8]

    • Lipophilicity Modulation: It significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[9]

Table 1: Predicted Physicochemical Contributions of Constituent Moieties

Moiety Key Structural Feature Predicted Contribution to Bioactivity & Pharmacokinetics
Benzophenone Diaryl ketone scaffold Rigid conformation, potential for π-π stacking, hydrogen bond acceptor. Associated with anticancer and anti-inflammatory activity.[1][2]
Piperidine Saturated heterocycle with a basic nitrogen Improved metabolic stability, enhanced membrane permeability, potential for strong ionic interactions with targets. Common in CNS-active drugs.[4][10]

| Trifluoromethyl | Electron-withdrawing, lipophilic group | Blocks metabolic oxidation, increases half-life, enhances binding affinity and lipophilicity.[7][11] |

A Hypothesis-Driven Approach to Target Identification

Given the structural components, a primary hypothesis is that this compound targets a receptor or enzyme within the CNS. The piperidine moiety strongly suggests affinity for aminergic G-protein coupled receptors (GPCRs) such as dopamine or serotonin receptors, or potentially ion channels. An alternative hypothesis, based on the broader activity of benzophenones, could involve enzymes in inflammatory or proliferative pathways, such as kinases or caspases.[12][13]

The following experimental plan is designed to first observe the compound's effect (phenotypic screening) and then systematically identify its direct molecular target.

Phase 1: Phenotypic and Target Deconvolution Workflow

The initial goal is to understand the compound's functional effect in a cellular context, which will guide the subsequent search for its direct molecular target.

Target_ID_Workflow Workflow for Target Identification and Validation cluster_pheno Phenotypic Screening cluster_decon Target Deconvolution Cell_Panel Broad Cell Line Panel (e.g., NCI-60) Phenotypic_Hit Identify Cellular Phenotype Cell_Panel->Phenotypic_Hit Functional_Assays High-Content Imaging or Functional Assays (e.g., Apoptosis, Cytokine Release) Functional_Assays->Phenotypic_Hit Affinity_Chromo Affinity Chromatography- Mass Spectrometry Candidate_Targets Generate List of Candidate Targets Affinity_Chromo->Candidate_Targets Chemical_Proteomics Chemical Proteomics (e.g., Clickable Probes) Chemical_Proteomics->Candidate_Targets Computational In Silico Target Prediction Computational->Candidate_Targets Phenotypic_Hit->Affinity_Chromo Phenotypic_Hit->Chemical_Proteomics Phenotypic_Hit->Computational Target_Validation Target Validation Candidate_Targets->Target_Validation Validate with Orthogonal Assays (e.g., siRNA, CRISPR)

Caption: A multi-pronged approach for identifying the biological target.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This technique aims to physically isolate the target protein from a complex cellular lysate based on its binding to the immobilized compound.

  • Ligand Immobilization:

    • Synthesize an analogue of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a carboxylic acid or amine).

    • Covalently couple this analogue to activated sepharose or magnetic beads (e.g., NHS-activated or epoxy-activated beads). A control column with a blocked linker or an inactive analogue should also be prepared.

  • Protein Lysate Preparation:

    • Culture and harvest cells from a cell line identified as sensitive in the phenotypic screen.

    • Lyse the cells in a non-denaturing buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Capture:

    • Incubate the clarified lysate with the compound-coupled beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins. This can be done specifically by incubating the beads with a high concentration of the free (non-immobilized) compound or non-specifically using a denaturing buffer (e.g., SDS-PAGE loading buffer) or a solution with low pH or high salt.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise unique bands appearing in the experimental lane but not the control lane.

    • Perform in-gel tryptic digestion followed by protein identification using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

In Vitro Pharmacological Characterization

Once a candidate target is identified and validated (e.g., using siRNA knockdown to confirm that reducing the target protein's expression recapitulates the compound's effect), its interaction with the compound must be quantitatively characterized.

Table 2: Standard Assays for In Vitro Target Characterization

Assay Type Purpose Key Parameters Measured Example Technology
Binding Assays Quantify direct physical interaction with the target. Affinity (KD), Stoichiometry (n), Kinetics (kon, koff) Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Functional Assays Determine the biological consequence of binding. Potency (EC50/IC50), Efficacy (Emax) Enzyme activity assays, Second messenger assays (cAMP, Ca2+), Reporter gene assays

| Selectivity Assays | Assess binding to off-target proteins. | Ki or IC50 against a panel of related targets | Radioligand binding panels, Kinase profiling panels |

Putative Signaling Pathway and In Vivo Validation

Assuming the primary hypothesis is correct and the target is a GPCR, the compound could modulate downstream signaling. For example, if it acts as an antagonist at a Gs-coupled receptor, it would inhibit the production of the second messenger cAMP.

GPCR_Signaling Hypothetical GPCR Antagonism Pathway cluster_membrane Cell Membrane Compound Compound Receptor Target GPCR (Gs-coupled) Compound->Receptor Blocks Agonist Endogenous Agonist Agonist->Receptor Activates G_Protein Gs Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Cell_Response Cellular Response PKA->Cell_Response

Caption: Hypothetical mechanism: Competitive antagonism at a Gs-coupled receptor.

Finally, in vivo studies in a relevant animal model are crucial to confirm that the in vitro mechanism of action translates to a physiological or therapeutic effect. This involves assessing pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion), pharmacodynamics (target engagement in the animal), and overall efficacy in a disease model.

Conclusion and Forward Outlook

This compound is a rationally designed molecule with significant therapeutic potential. Its true mechanism of action remains to be discovered, but its chemical architecture provides a clear and logical roadmap for investigation. The multi-step, hypothesis-driven approach detailed in this guide—from broad phenotypic screening to specific target validation and in vivo efficacy studies—provides a robust framework for any research team to systematically unlock the biological secrets and therapeutic promise of this compound.

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A Framework for the In Vitro Evaluation of Novel Piperidinomethyl Benzophenone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my goal extends beyond merely presenting protocols. This guide is designed to provide a strategic and scientifically-grounded framework for the comprehensive in vitro evaluation of novel piperidinomethyl benzophenone compounds. We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating system to build a robust data package for your novel chemical entities.

The benzophenone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic incorporation of a piperidinomethyl moiety is a rational design choice aimed at modulating physicochemical properties such as solubility and membrane permeability, which can, in turn, enhance bioavailability and target engagement. This guide outlines a tiered, logical progression of assays, from broad initial screening to deep mechanistic investigation, to thoroughly characterize the biological potential of these novel compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anticancer Mechanism of Action (MoA) cluster_2 Phase 3: Ancillary Bioactivity Profiling A Cytotoxicity Profiling (Cancer Cell Panel vs. Normal Cells) B Antimicrobial Susceptibility (Bacterial & Fungal Strains) C Apoptosis Induction (Annexin V, Caspase Activity) A->C Hits F Anti-inflammatory Potential (LPS-stimulated Macrophages) B->F Hits D Cell Cycle Analysis (Propidium Iodide Staining) C->D E Molecular Target Identification (e.g., Tubulin Polymerization) D->E G Antioxidant Capacity (Cell-free & Cellular ROS) F->G

Caption: High-level workflow for the in vitro evaluation of novel compounds.

Part 1: Primary Screening for Biological Activity

The initial phase is designed to cast a wide net, identifying any significant biological activity that warrants further investigation. We will simultaneously assess general cytotoxicity against cancer cells and antimicrobial potential.

Anticancer Cytotoxicity Profiling

The primary goal here is to determine if the compounds exhibit cytotoxic or anti-proliferative effects and to get an early indication of cancer cell selectivity.

Causality Behind Experimental Choices: We utilize a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon) to identify broad-spectrum activity or potential tissue specificity.[2] Critically, we include a non-cancerous cell line (e.g., NIH-3T3 fibroblasts) to calculate a selectivity index (SI). A high SI (IC50 in normal cells / IC50 in cancer cells) is a highly desirable characteristic for a potential anticancer agent. We employ two distinct assays measuring different cellular health parameters—metabolic activity (MTT) and membrane integrity (LDH)—to ensure the observed effects are not assay-specific artifacts.[2]

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperidinomethyl benzophenone compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[2]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions (e.g., kits from Promega, Thermo Fisher Scientific).

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control of lysed cells (100% LDH release) to calculate the percentage of cytotoxicity.

Compound IDA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)NIH-3T3 (Normal) IC50 (µM)Selectivity Index (NIH-3T3/A549)
PBP-18.8 ± 0.910.2 ± 1.19.5 ± 0.794.2 ± 7.110.7
PBP-2> 100> 100> 100> 100-
PBP-315.4 ± 2.312.8 ± 1.919.1 ± 3.088.5 ± 9.45.7
Doxorubicin0.5 ± 0.10.3 ± 0.050.4 ± 0.082.1 ± 0.44.2
Antimicrobial Susceptibility Testing

The benzophenone scaffold is known to be a key pharmacophore for antimicrobial activity.[1] This screen will determine the breadth and potency of activity.

Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency.[3] We select representative Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) pathogens to assess the spectrum of activity. Including resistant strains, such as Methicillin-resistant S. aureus (MRSA), can provide early insights into the compound's potential to overcome existing resistance mechanisms.[4]

  • Compound Preparation: Prepare a 2-fold serial dilution of each compound in a 96-well plate using the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MRSA MIC (µg/mL)C. albicans MIC (µg/mL)
PBP-1166432> 128
PBP-2> 128> 128> 128> 128
PBP-4832864
Ampicillin0.5864N/A

Part 2: Mechanistic Deep Dive for Anticancer Activity

For compounds demonstrating potent and selective cytotoxicity in Part 1 (e.g., PBP-1), the next crucial step is to elucidate the mechanism of action (MoA).

G cluster_0 Apoptosis Pathways ext Extrinsic Pathway (Death Receptors) init_casp Initiator Caspases (Caspase-8, Caspase-9) ext->init_casp intr Intrinsic Pathway (Mitochondrial Stress) intr->init_casp exec_casp Executioner Caspases (Caspase-3, -7) init_casp->exec_casp apoptosis Apoptosis (Cell Dismantling) exec_casp->apoptosis

Caption: Simplified overview of the main apoptotic signaling cascades.

Evaluation of Apoptosis Induction

A hallmark of effective anticancer drugs is the ability to induce programmed cell death.

Causality Behind Experimental Choices: We use flow cytometry with Annexin V and Propidium Iodide (PI) co-staining to quantitatively distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. This provides robust statistical data on the mode of cell death. To confirm that the observed apoptosis is mechanistically driven by the canonical pathway, we directly measure the activity of the executioner Caspases-3 and -7.[5] A significant increase in their activity provides strong evidence that the compound engages the core apoptotic machinery.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the kit manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

  • Cell Lysis: Treat cells as described above (Protocol 4, step 1). Lyse the cells to release cytosolic contents.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader (Excitation/Emission ~342/441 nm). The intensity is directly proportional to the caspase activity.

  • Data Analysis: Express results as a fold change in caspase activity compared to the vehicle-treated control.

Cell Cycle Analysis

Disruption of the cell cycle is another key anticancer mechanism.

Causality Behind Experimental Choices: By staining DNA with propidium iodide and analyzing via flow cytometry, we can precisely quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase (e.g., G2/M) indicates that the compound interferes with that particular checkpoint, preventing progression into mitosis and subsequent cell division. This is a common mechanism for drugs that target the cytoskeleton.[2][6]

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, collecting data for the fluorescence area and width to exclude doublets. The DNA content histogram will show distinct peaks for G0/G1 and G2/M phases.

Investigation of Microtubule Dynamics

Many natural and synthetic benzophenones are known to target tubulin, disrupting microtubule formation and leading to G2/M cell cycle arrest.[6]

Causality Behind Experimental Choices: A cell-free in vitro tubulin polymerization assay is the definitive experiment to confirm a direct interaction.[7] By using purified tubulin, we can eliminate all other cellular factors and directly measure the compound's effect on microtubule assembly. This assay provides unequivocal evidence of whether the compound is a microtubule stabilizer (like paclitaxel) or a destabilizer/polymerization inhibitor (like colchicine).

G cluster_0 Microtubule Dynamics tubulin αβ-Tubulin Dimers (GTP-bound) mt Microtubule Polymer tubulin->mt GTP Hydrolysis mt->tubulin Catastrophe depoly Depolymerization poly Polymerization inhibitor Inhibitors (e.g., Benzophenones) Target Colchicine Site inhibitor->tubulin Prevent Polymerization

Caption: Benzophenones can inhibit tubulin polymerization, leading to cell cycle arrest.

This assay typically uses a fluorescent reporter that increases in intensity upon binding to polymerized microtubules.

  • Reagent Preparation: Reconstitute lyophilized, purified bovine tubulin (>99% pure) on ice in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.[8]

  • Reaction Setup: In a 96-well plate, add the test compounds at various concentrations. Add the tubulin solution to each well. Include a positive control (e.g., paclitaxel for polymerization, colchicine for inhibition) and a vehicle control.

  • Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-heated to 37°C.

  • Kinetic Reading: Monitor the increase in fluorescence (e.g., using a DAPI-like dye) every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibitors will show a reduced rate and extent of polymerization compared to the vehicle control.

Part 3: Profiling Ancillary Bioactivities

Beyond anticancer effects, these compounds may possess other therapeutically relevant properties.

Anti-inflammatory Activity

Causality Behind Experimental Choices: We use a well-established model of inflammation by stimulating RAW 264.7 macrophage cells with bacterial lipopolysaccharide (LPS).[9] Upon stimulation, these cells produce nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay is a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO, in the culture supernatant, providing a direct measure of the compound's anti-inflammatory effect.[10]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Griess Reaction: Collect the supernatant. Add Griess Reagent to the supernatant and incubate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

Antioxidant Capacity

Causality Behind Experimental Choices: We use a two-pronged approach. First, the DPPH assay, a cell-free chemical test, quickly determines if the compound has inherent radical-scavenging ability.[11] More importantly, we then use a cell-based assay with a probe like DCF-DA to measure the compound's ability to reduce intracellular Reactive Oxygen Species (ROS) levels.[12] This cellular assay is more biologically relevant as it accounts for cell uptake, metabolism, and interaction with the complex cellular antioxidant system.

  • Cell Seeding: Seed cells (e.g., A549) in a black, clear-bottom 96-well plate.

  • Probe Loading: Load the cells with the DCF-DA probe (e.g., 10 µM) for 30 minutes at 37°C. DCF-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Compound Treatment: Wash away the excess probe and treat the cells with the test compounds.

  • Oxidative Stress Induction: Induce oxidative stress by adding an agent like H2O2 or tert-butyl hydroperoxide.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~485/535 nm).

Compound IDNO Inhibition IC50 (µM)DPPH Scavenging EC50 (µM)Cellular ROS Reduction (% at 20 µM)
PBP-125.6 ± 3.145.2 ± 5.535.8%
PBP-515.1 ± 2.418.9 ± 2.168.2%
Quercetin12.5 ± 1.88.3 ± 1.085.1%

References

  • In vitro antimicrobial activity of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Evaluation of in vitro antioxidant activity of benzophenone-pyridine analogues. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2022). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2014). Journal of Pharmaceutical Analysis. Retrieved January 17, 2026, from [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2018). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (2014). Antioxidants & Redox Signaling. Retrieved January 17, 2026, from [Link]

  • Assaying caspase activity in vitro. (2014). Cold Spring Harbor Protocols. Retrieved January 17, 2026, from [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Oxidative Stress and Disease. Retrieved January 17, 2026, from [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. Retrieved January 17, 2026, from [Link]

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022). Current Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

Sources

The Architectural Nuances of Bioactivity: A Deep Dive into the Structure-Activity Relationship of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer a confluence of desirable pharmacological properties is a paramount objective. The 4'-piperidinomethyl-2-trifluoromethylbenzophenone core represents such a scaffold, integrating three key pharmacophoric elements: the benzophenone framework, a trifluoromethyl group, and a piperidinomethyl substituent. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of analogs based on this core structure. By dissecting the roles of each component and the effects of their modifications, we aim to furnish researchers and drug development professionals with a comprehensive understanding to guide the rational design of novel therapeutic agents.

The benzophenone moiety is a well-established scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Its rigid diaryl ketone structure provides a robust platform for the spatial orientation of various substituents. The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed tactic in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2] This is largely attributed to the high electronegativity of fluorine atoms and the strength of the C-F bond.[2] Finally, the piperidine ring, a prevalent nitrogen-containing heterocycle in pharmaceuticals, often contributes to improved pharmacokinetic properties and can be tailored to interact with specific biological targets. The combination of these three motifs in the this compound scaffold presents a promising starting point for the development of potent and selective modulators of various biological targets, including kinases and G-protein coupled receptors.

The Benzophenone Core: More Than Just a Structural Anchor

The benzophenone core serves as the central organizing element of these analogs. Its two phenyl rings offer multiple positions for substitution, allowing for the fine-tuning of electronic and steric properties.

Substitution on the 2-Trifluoromethylphenyl Ring

The trifluoromethyl group at the 2-position of one of the phenyl rings is a critical determinant of the molecule's overall profile. Its strong electron-withdrawing nature can significantly influence the acidity of any adjacent functionalities and the overall electronic distribution of the ring. Furthermore, the steric bulk of the -CF3 group can play a crucial role in directing the conformation of the molecule and its interaction with the binding pocket of a target protein.

SAR studies on related benzophenone-containing kinase inhibitors have demonstrated that the nature and position of substituents on the phenyl rings are critical for potency and selectivity.[1] For instance, the introduction of small, electron-withdrawing groups at other positions on the 2-trifluoromethylphenyl ring could potentially enhance interactions with the target, while bulky substituents may lead to steric clashes and a decrease in activity.

Substitution on the 4'-Piperidinomethylphenyl Ring

The second phenyl ring, bearing the piperidinomethyl substituent at the 4'-position, provides another avenue for structural modification. Alterations at the positions ortho and meta to the piperidinomethyl group can impact the molecule's conformation and its ability to engage in specific interactions with the target. For example, the addition of hydrogen bond donors or acceptors could introduce new binding interactions, potentially increasing affinity and selectivity.

The Piperidine Moiety: A Gateway to Modulating Potency and Selectivity

The piperidine ring is not merely a solubilizing group; its structure and substitution patterns are pivotal in determining the biological activity of the entire molecule.

N-Substitution of the Piperidine Ring

The nitrogen atom of the piperidine ring is a key site for modification. In many drug classes, the nature of the substituent on the piperidine nitrogen dictates the compound's pharmacological profile. For the this compound scaffold, modifications at this position can influence receptor affinity, selectivity, and pharmacokinetic properties. For example, the introduction of small alkyl groups, aryl groups, or more complex heterocyclic systems can lead to significant changes in biological activity. SAR studies on various piperidine-containing compounds have shown that even subtle changes to the N-substituent can result in dramatic shifts in potency and selectivity for different biological targets.

Substitution on the Piperidine Ring Itself

Introducing substituents at various positions on the piperidine ring (e.g., 2-, 3-, or 4-positions) can have a profound impact on the molecule's conformation and its interaction with the target. For instance, the addition of a hydroxyl group could introduce a new hydrogen bonding opportunity, while a methyl group could provide a beneficial hydrophobic interaction or, conversely, a detrimental steric clash. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit vastly different biological activities.

The Methylene Linker: A Subtle but Significant Contributor

The methylene bridge connecting the piperidine nitrogen to the 4'-position of the benzophenone core provides a degree of conformational flexibility. While seemingly a simple linker, its length and rigidity can influence the overall spatial arrangement of the piperidine ring relative to the benzophenone scaffold. Replacing the methylene group with a longer alkyl chain or a more rigid linker, such as a cyclopropyl group, could alter the molecule's conformational preferences and, consequently, its biological activity.

Hypothetical Structure-Activity Relationship Summary

Based on the analysis of related compound classes, a hypothetical SAR for this compound analogs can be proposed. This serves as a framework for guiding future optimization efforts.

Molecular Region Modification Predicted Impact on Activity Rationale
2-Trifluoromethylphenyl Ring Addition of small, electron-withdrawing groupsPotential increase in potencyEnhanced electronic interactions with the target.
Addition of bulky groupsLikely decrease in potencyPotential for steric hindrance in the binding pocket.
4'-Piperidinomethylphenyl Ring Introduction of H-bond donors/acceptorsPotential for increased affinity and selectivityFormation of new, specific interactions with the target.
Piperidine Ring (N-substitution) Variation of alkyl/aryl substituentsSignificant modulation of potency and selectivityAlteration of steric and electronic properties influencing target engagement.
Piperidine Ring (Ring substitution) Introduction of small functional groups (e.g., -OH, -CH3)Conformational restriction and potential for new interactionsFine-tuning of the molecule's fit within the binding site.
Methylene Linker Alteration of length and rigidityModulation of conformational flexibilityOptimization of the spatial orientation of the piperidine and benzophenone moieties.

Experimental Protocols

General Synthetic Scheme

A general and modular synthetic route is essential for exploring the SAR of this scaffold. A plausible approach would involve a multi-step synthesis culminating in the coupling of the benzophenone and piperidine moieties.

DOT Script for General Synthetic Workflow

G cluster_0 Benzophenone Core Synthesis cluster_1 Piperidinomethyl Introduction A Substituted Benzoyl Chloride C Friedel-Crafts Acylation A->C B Trifluoromethylbenzene Derivative B->C D 2-Trifluoromethylbenzophenone Core C->D E Bromination/Chlorination of Methyl Group D->E F 4'-Halomethyl-2-trifluoromethylbenzophenone E->F H Nucleophilic Substitution F->H G Substituted Piperidine G->H I Final Analog H->I

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Synthesis of the 2-Trifluoromethylbenzophenone Core:

    • A substituted benzoyl chloride is reacted with a suitable trifluoromethylbenzene derivative under Friedel-Crafts acylation conditions (e.g., using a Lewis acid catalyst like AlCl3 in an inert solvent).

    • The choice of substituents on both starting materials allows for the introduction of diversity on the benzophenone rings.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • The product is purified using column chromatography.

  • Functionalization of the 4'-Methyl Group:

    • If the starting benzophenone contains a 4'-methyl group, it can be functionalized to a halomethyl group (e.g., bromomethyl or chloromethyl) using a suitable halogenating agent (e.g., N-bromosuccinimide with a radical initiator).

  • Coupling with Substituted Piperidines:

    • The 4'-halomethyl-2-trifluoromethylbenzophenone intermediate is then reacted with a diverse library of commercially available or synthesized substituted piperidines.

    • This nucleophilic substitution reaction is typically carried out in the presence of a base (e.g., K2CO3 or Et3N) in a polar aprotic solvent (e.g., DMF or acetonitrile).

    • The reaction is monitored by TLC or LC-MS.

    • The final products are purified by column chromatography or preparative HPLC.

Biological Evaluation: A Kinase Inhibition Assay Example

To assess the biological activity of the synthesized analogs, a robust and reproducible assay is required. As many benzophenone derivatives have been reported as kinase inhibitors, a representative kinase inhibition assay is described below.

DOT Script for Kinase Inhibition Assay Workflow

G A Prepare Kinase, Substrate, and ATP Solution B Add Test Compound (Analog) at Various Concentrations A->B C Incubate at Optimal Temperature B->C D Stop Reaction C->D E Detect Phosphorylated Substrate (e.g., using a specific antibody and a detection reagent) D->E F Measure Signal (e.g., Fluorescence, Luminescence) E->F G Data Analysis: Calculate IC50 Values F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Preparation: A reaction buffer containing the target kinase, its specific substrate (e.g., a peptide), and ATP is prepared.

  • Compound Addition: The synthesized analogs are serially diluted to a range of concentrations and added to the assay plate.

  • Incubation: The reaction is initiated by the addition of the kinase and incubated at its optimal temperature (e.g., 30°C or 37°C) for a specific period.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA to chelate Mg2+ required for kinase activity).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as a phosphorylation-specific antibody coupled with a fluorescent or luminescent secondary antibody.

  • Signal Measurement: The signal is read using a plate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the design of novel bioactive molecules. A systematic exploration of the structure-activity relationships by modifying the benzophenone core, the piperidine moiety, and the methylene linker is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The synthetic and biological evaluation protocols outlined in this guide provide a framework for such investigations. Future work should focus on generating a library of analogs with diverse substitutions at all key positions to build a comprehensive SAR dataset. This will enable the development of predictive models to guide the design of next-generation therapeutic agents based on this privileged scaffold.

References

  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

Unlocking the Therapeutic Potential of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic applications of the novel compound, 4'-Piperidinomethyl-2-trifluoromethylbenzophenone. While direct pharmacological data for this specific molecule is not yet publicly available, its structural motifs—a piperidine ring, a benzophenone core, and a trifluoromethyl group—are well-established pharmacophores found in numerous clinically relevant drugs. By dissecting the known activities of these constituent fragments, we can construct a robust, hypothesis-driven framework for identifying and validating its most promising therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive roadmap for investigating the therapeutic utility of this compound, from initial target hypothesis to experimental validation. We will delve into the scientific rationale for prioritizing specific targets, provide detailed, field-proven experimental protocols, and present a clear path for data analysis and interpretation.

Introduction: Deconstructing a Privileged Scaffold for Targeted Drug Discovery

The chemical architecture of this compound presents a compelling case for its potential as a therapeutic agent. The molecule is a composite of three key structural features, each with a rich history in medicinal chemistry:

  • The Piperidine Moiety: Recognized as a "privileged structure," the piperidine ring is a ubiquitous component in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its inclusion in a molecule can significantly enhance pharmacokinetic properties, such as bioavailability and metabolic stability.

  • The Benzophenone Core: Benzophenone derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This scaffold's versatility allows for diverse interactions with various biological targets.

  • The Trifluoromethyl Group: The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design. This electron-withdrawing moiety can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.

Given the established pharmacological profiles of these individual components, we can logically infer that this compound is likely to exhibit significant activity in therapeutic areas such as neurodegenerative diseases, oncology, and inflammatory conditions. This guide will focus on a curated selection of high-probability targets within these domains.

Prioritized Therapeutic Targets: A Rationale-Driven Approach

Based on an extensive review of structurally analogous compounds, we have identified three high-priority therapeutic targets for initial investigation. The selection of these targets is grounded in the established pharmacology of the benzoylpiperidine and benzylpiperidine scaffolds.[4][5][6]

Monoamine Oxidase B (MAO-B): A Potential Avenue for Neuroprotection

Rationale: The 4-benzylpiperidine substructure is a known, albeit weak, inhibitor of monoamine oxidases (MAOs).[4] MAO-B is a critical enzyme in the catabolism of dopamine in the brain. Its inhibition can increase dopamine levels, which is a key therapeutic strategy in the management of Parkinson's disease.[7][8] The development of selective MAO-B inhibitors is an active area of research for neurodegenerative disorders.[9][10] The presence of the trifluoromethyl group in our compound of interest may enhance its binding affinity and selectivity for MAO-B.

Therapeutic Implication: A selective MAO-B inhibitor could offer a disease-modifying treatment for Parkinson's disease by slowing the progression of neurodegeneration.

Acetylcholinesterase (AChE): A Target for Symptomatic Relief in Alzheimer's Disease

Rationale: The piperidine nucleus is a key feature of several potent acetylcholinesterase (AChE) inhibitors, including the well-known Alzheimer's drug, donepezil.[11][12] The nitrogen atom within the piperidine ring is believed to interact with the anionic site of the AChE enzyme.[11] Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, a deficiency of which is a hallmark of Alzheimer's disease.[13] Compounds containing the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold have demonstrated potent AChE inhibition.[14]

Therapeutic Implication: An effective AChE inhibitor could provide significant symptomatic relief for patients with mild to moderate Alzheimer's disease by improving cognitive function.

Sigma Receptors (σ1 and σ2): A Dual-Pronged Approach for CNS Disorders and Oncology

Rationale: Sigma receptors are a unique class of proteins implicated in a variety of cellular functions and are considered promising targets for a range of diseases.[15] Benzophenone-containing molecules have been successfully developed as high-affinity sigma receptor ligands.[16][17]

  • Sigma-1 (σ1) Receptor: This receptor is involved in modulating intracellular calcium signaling and is a target for neuropsychiatric and neurodegenerative disorders.[15][18]

  • Sigma-2 (σ2) Receptor: The σ2 receptor is overexpressed in a variety of tumor cell lines, making it an attractive target for the development of novel anti-cancer therapeutics and diagnostic imaging agents.[19][20]

Therapeutic Implication: A ligand that modulates sigma receptors could have applications in treating a spectrum of CNS disorders, from schizophrenia to neuropathic pain, as well as possessing anti-proliferative activity in cancer.

Experimental Validation: A Step-by-Step Guide to Target Engagement and Functional Activity

To empirically validate the interaction of this compound with our prioritized targets, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating and are based on industry-standard methodologies.

Workflow for Target Validation

The overall workflow for validating the therapeutic targets of this compound is depicted below.

G cluster_0 Target Hypothesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Optimization Hypothesis Structural Analogs & Literature Review Binding Binding Assays (Radioligand or Fluorescence-based) Hypothesis->Binding Prioritized Targets Enzyme Enzyme Activity Assays (MAO-B & AChE) Binding->Enzyme Confirmed Binders Cell Cell-Based Functional Assays Enzyme->Cell Active Compounds SAR Structure-Activity Relationship (SAR) & Potency Determination (IC50/EC50) Cell->SAR Selectivity Selectivity Profiling SAR->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of recombinant human MAO-B. The assay utilizes a fluorogenic substrate that produces a fluorescent signal upon oxidation by MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Test compound (this compound)

  • Positive control (e.g., Selegiline)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution. Include wells with buffer only (negative control) and positive control.

  • Add 20 µL of MAO-B enzyme solution to all wells and incubate for 15 minutes at 37°C.

  • Prepare a substrate solution containing Amplex® Red and HRP in assay buffer.

  • Initiate the reaction by adding 60 µL of the substrate solution to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Continue to read the fluorescence every 5 minutes for a total of 30 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • DTNB (Ellman's reagent)

  • Test compound

  • Positive control (e.g., Donepezil)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • 96-well clear microplates

  • Absorbance microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In a 96-well plate, add 25 µL of each compound dilution.

  • Add 50 µL of AChE solution to each well and incubate for 10 minutes at 25°C.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Calculate the rate of the reaction for each well.

  • Determine the percent inhibition and calculate the IC50 value for the test compound.

Principle: This is a competitive radioligand binding assay to determine the affinity of the test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from cells expressing sigma-1 or sigma-2 receptors (e.g., from CHO cells or rat liver)

  • Radioligand (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-DTG for sigma-2)

  • Test compound

  • Non-specific binding control (e.g., Haloperidol)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare serial dilutions of the test compound.

  • In microcentrifuge tubes, combine the membrane preparation, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the mixture at the appropriate temperature and time (e.g., 90 minutes at 37°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki (inhibition constant) of the test compound.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from these assays will provide a quantitative measure of the compound's potency and selectivity for each target.

Target Assay Type Key Parameter Interpretation
MAO-B Enzyme InhibitionIC50Lower IC50 indicates higher potency.
AChE Enzyme InhibitionIC50Lower IC50 indicates higher potency.
Sigma-1 Receptor Radioligand BindingKiLower Ki indicates higher binding affinity.
Sigma-2 Receptor Radioligand BindingKiLower Ki indicates higher binding affinity.

A crucial next step will be to establish a Structure-Activity Relationship (SAR). This involves synthesizing and testing analogs of this compound to understand how modifications to the piperidine, benzophenone, or trifluoromethyl moieties affect target affinity and activity. This iterative process is fundamental to lead optimization.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of key therapeutic targets in the CNS and oncology. The prioritized targets—MAO-B, AChE, and sigma receptors—represent high-value starting points for a comprehensive investigation of this compound's pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and elucidating the compound's mechanism of action.

Future work should focus on a comprehensive SAR study to optimize potency and selectivity, followed by in vivo studies in relevant animal models of neurodegenerative diseases or cancer to assess efficacy and pharmacokinetic properties. The insights gained from this systematic approach will be instrumental in determining the ultimate therapeutic utility of this promising chemical scaffold.

References

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Di Zanni, E., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1785. [Link]

  • Di Zanni, E., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Bawa, S., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(49), 29423-29443. [Link]

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  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 36(17), 2468–2474. [Link]

  • Mavlyutov, T. A., et al. (2012). Development of benzophenone-alkyne bifunctional sigma receptor ligands. Chembiochem : a European journal of chemical biology, 13(15), 2246–2254. [Link]

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  • Fassihi, A., et al. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Avicenna journal of medical biotechnology, 9(1), 2–9. [Link]

  • Mavlyutov, T. A., et al. (2012). Development of Benzophenone-Alkyne Bifunctional Sigma Receptor Ligands. Chembiochem : a European journal of chemical biology, 13(15), 2246–2254. [Link]

  • Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules (Basel, Switzerland), 29(13), 3097. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Piperidinomethyl-2-trifluoromethylbenzophenone is a complex organic molecule of significant interest to researchers in drug discovery and development. Its structure, which combines a benzophenone core, a trifluoromethyl group, and a piperidinomethyl moiety, suggests a potential for diverse pharmacological activities. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperidinomethyl group can influence solubility and receptor interactions. A thorough understanding of its physicochemical properties is paramount for any research and development endeavor, from initial screening to formulation. This guide provides a comprehensive overview of the key physicochemical properties of this compound and detailed, field-proven methodologies for their determination. While specific experimental data for this exact molecule is not extensively published, this guide will leverage data from analogous structures and established analytical techniques to provide a robust framework for its characterization.

Chemical Identity

  • IUPAC Name: [4-(Piperidin-1-ylmethyl)phenyl][2-(trifluoromethyl)phenyl]methanone

  • CAS Number: 898775-32-1

  • Molecular Formula: C₂₀H₂₀F₃NO

  • Molecular Weight: 347.37 g/mol

PropertyValue/PredictionSource
Molecular Formula C₂₀H₂₀F₃NO
Molecular Weight 347.37 g/mol
Predicted Boiling Point 443.4 ± 45.0 °C

Structural and Spectroscopic Characterization

A definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

¹H NMR Spectroscopy

  • Expected Chemical Shifts: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, the methylene protons of the piperidinomethyl group, and the methylene protons of the piperidine ring. The protons on the trifluoromethyl-substituted ring will likely exhibit complex splitting patterns due to coupling with the fluorine atoms. Protons closer to the electron-withdrawing trifluoromethyl and carbonyl groups will appear at a lower field (higher ppm).

¹³C NMR Spectroscopy

  • Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon will have a characteristic chemical shift in the range of 190-200 ppm. The carbon of the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

  • Expected Chemical Shifts: A single signal, a singlet, is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to a benzene ring.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons, carbons, and fluorine atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 347. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl cations. For this specific molecule, fragmentation of the piperidinomethyl side chain is also expected.

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Physicochemical Properties

Solubility

The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological testing. The presence of both a lipophilic benzophenone core and a potentially ionizable piperidine group suggests that the solubility of this compound will be pH-dependent.

  • Expected Solubility Profile: It is expected to be poorly soluble in water at neutral pH but should exhibit increased solubility in acidic aqueous solutions due to the protonation of the piperidine nitrogen. It is likely to be soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane.

Experimental Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Predicted LogP: Due to the large aromatic system, the LogP value is expected to be relatively high, indicating a lipophilic character. However, the presence of the piperidine group will modulate this property. The LogP will be pH-dependent, with the protonated form at lower pH being less lipophilic.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period and then allow the phases to separate completely, often aided by centrifugation.

  • Analysis: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base. For this compound, the piperidine nitrogen is basic and can be protonated. The pKa of this amine is crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding.

  • Expected pKa: The pKa of the piperidinium ion is expected to be in the range of 8-10, typical for secondary amines in similar chemical environments.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the amine has been protonated.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)
  • Methodology: Reversed-phase HPLC with a C18 column is a suitable method for the analysis of this compound. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of the compound (likely in the range of 254-280 nm).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization synthesis Synthesis of 4'-Piperidinomethyl- 2-trifluoromethylbenzophenone purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms solubility Solubility Studies (Aqueous & Organic) purification->solubility logp LogP Determination (Shake-Flask) purification->logp pka pKa Measurement (Potentiometric Titration) purification->pka hplc Purity Analysis (HPLC-UV) purification->hplc

Caption: Workflow for the synthesis and comprehensive physicochemical characterization.

Relationship of Key Physicochemical Properties

G pka pKa solubility Aqueous Solubility pka->solubility influences ionization logp Lipophilicity (LogP) pka->logp affects distribution absorption Biological Absorption solubility->absorption is a prerequisite for permeability Membrane Permeability logp->permeability correlates with permeability->absorption is a key factor in

Caption: Interplay of key physicochemical properties influencing biological activity.

Conclusion

A comprehensive characterization of the physicochemical properties of this compound is a critical step in its development as a potential therapeutic agent or research tool. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its identity, purity, solubility, lipophilicity, and acid-base properties. These parameters are not merely descriptive; they are predictive of the compound's behavior in biological systems and are essential for rational drug design and development. By following these established protocols, researchers can ensure the quality and reproducibility of their studies and make informed decisions about the future of this promising molecule.

References

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • Kantar, C., et al. (2015). Synthesis, characterization and pKa determination of some new 2,5-disubstituted-1,3,4-oxadiazole derivatives. Marmara Pharmaceutical Journal, 19(2), 108-115.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzophenone. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Spectroscopic analysis (NMR, IR, Mass Spec) of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Introduction: Elucidating the Molecular Architecture

This compound is a complex organic molecule featuring a diaryl ketone core, a trifluoromethyl substituent, and a basic piperidinomethyl group. This unique combination of functionalities makes it a molecule of interest in medicinal chemistry and materials science, where precise structural confirmation is paramount for understanding its biological activity and physical properties. Spectroscopic analysis provides the definitive toolkit for this purpose, offering an unambiguous "fingerprint" of the molecule's structure.

This guide provides a comprehensive exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are grounded in established principles of spectroscopy, ensuring a trustworthy and authoritative framework for analysis.

Logical Framework for Spectroscopic Elucidation

The comprehensive characterization of a novel or target molecule like this compound follows a structured analytical workflow. Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Compound 4'-Piperidinomethyl-2- trifluoromethylbenzophenone MS Mass Spectrometry (MS) [Molecular Weight & Formula] Compound->MS Provides MW IR Infrared (IR) Spectroscopy [Functional Groups] Compound->IR Identifies Bonds NMR Nuclear Magnetic Resonance (NMR) [Connectivity & 3D Structure] Compound->NMR Maps Skeleton Data Synthesized Data Interpretation MS->Data IR->Data NMR->Data Structure Final Structure Confirmation Data->Structure Confirms Identity

Caption: Overall workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR to build a complete picture.

Expertise & Rationale: Predicting the NMR Spectrum

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The electron-withdrawing nature of the carbonyl (C=O) and trifluoromethyl (-CF₃) groups will deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating character of the piperidine nitrogen will shield adjacent protons.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments through spin-spin coupling.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons (Label)Predicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (H₂', H₆') 7.75 - 7.85d2HOrtho to the electron-withdrawing carbonyl group, deshielded.
Aromatic (H₃', H₅') 7.40 - 7.50d2HCoupled to H₂'/H₆', less deshielded.
Aromatic (H₃-H₆) 7.50 - 7.70m4HComplex multiplet due to the CF₃ group and overlapping signals.
Methylene (-CH₂-) 3.50 - 3.60s2HBenzylic protons adjacent to the piperidine nitrogen.
Piperidine (α-CH₂) 2.40 - 2.50t4HAdjacent to the nitrogen atom.
Piperidine (β, γ-CH₂) 1.40 - 1.60m6HOverlapping signals of the remaining piperidine protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted δ (ppm)Rationale
Carbonyl (C=O) 195 - 200Characteristic chemical shift for a diaryl ketone.[1]
CF₃ 123 - 126 (q)Quartet due to one-bond coupling with three fluorine atoms (¹JCF).[2]
Aromatic Quaternary (C₁', C₁) 135 - 145Attachment points for the carbonyl group.
Aromatic Quaternary (C₄') 140 - 150Attached to the piperidinomethyl group.
Aromatic Quaternary (C₂) 128 - 132 (q)Attached to the CF₃ group, shows smaller C-F coupling.[2]
Aromatic (CH) 125 - 135Multiple signals for the protonated aromatic carbons.
Methylene (-CH₂-) 62 - 65Benzylic carbon attached to nitrogen.
Piperidine (α-C) 53 - 55Carbon adjacent to the nitrogen.[3][4]
Piperidine (β-C) 25 - 27[3][4]
Piperidine (γ-C) 23 - 25[3][4]
¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for the fluorine-containing part of the molecule. The trifluoromethyl group attached to the aromatic ring is expected to produce a single, sharp signal.[5][6][7] The chemical shift is sensitive to the electronic environment.[5][6]

  • Predicted Chemical Shift: A singlet is expected in the range of -60 to -65 ppm (relative to CFCl₃).[2][8][9]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. A spectral width of 12-15 ppm is appropriate.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbons. A spectral width of 220-240 ppm is required.

  • ¹⁹F NMR Acquisition: Use a standard one-pulse experiment. Reference the spectrum to an external standard like CFCl₃.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly confirming the presence of key functional groups.

Expertise & Rationale: Interpreting Vibrational Modes

The energy of a bond vibration is determined by the masses of the bonded atoms and the bond strength. The diaryl ketone C=O bond is conjugated, which delocalizes the pi-electrons and weakens the double bond character, shifting its stretching frequency to a lower wavenumber compared to a simple aliphatic ketone.[10][11] The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorptions.[9]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3050 - 3100MediumC-H StretchAromatic
2850 - 2980Medium-StrongC-H StretchAliphatic (Piperidine & Methylene)
1660 - 1685StrongC=O StretchConjugated Diaryl Ketone[1][11]
1580 - 1600MediumC=C StretchAromatic Ring
1300 - 1350StrongC-F Stretch (sym)Trifluoromethyl (-CF₃)
1100 - 1200Very StrongC-F Stretch (asym)Trifluoromethyl (-CF₃)
1150 - 1250MediumC-N StretchTertiary Amine (Piperidine)
Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal before running the sample.

  • Data Processing: The instrument software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions.

Expertise & Rationale: Predicting Fragmentation Pathways

In Electron Ionization (EI) mass spectrometry, the molecule is ionized to a radical cation (M⁺•), which then undergoes fragmentation. Cleavage often occurs at the weakest bonds or leads to the formation of stable carbocations or neutral molecules. For benzophenone derivatives, the most common fragmentation is α-cleavage at the C-C bond adjacent to the carbonyl group, forming a stable acylium ion.[12][13][14]

Predicted Mass Spectrometry Fragmentation

  • Molecular Weight: C₂₀H₂₀F₃NO = 347.38 g/mol

  • Molecular Ion (M⁺•): A peak at m/z = 347 is expected.

G cluster_alpha α-Cleavage Pathways cluster_piperidine Piperidinomethyl Fragmentation M Molecular Ion (M+•) m/z = 347 F1 Fragment 1 (Acylium Ion) [CF3-Ph-CO]+ m/z = 173 M->F1 Loss of •Ph-CH2-Pip F2 Fragment 2 (Acylium Ion) [Pip-CH2-Ph-CO]+ m/z = 188 M->F2 Loss of •Ph-CF3 F3 Fragment 3 (Benzylic) [CH2-Ph-CO-Ph-CF3]+ m/z = 262 M->F3 Loss of •Pip F4 Fragment 4 (Iminium Ion) [CH2=Pip]+ m/z = 98 F2->F4 Further Fragmentation

Caption: Key EI-MS fragmentation pathways.

Summary of Major Predicted Fragments

m/zProposed Ion StructureFragmentation Pathway
347 [M]⁺• Molecular Ion
188[C₁₂H₁₄NO]⁺α-cleavage with loss of the 2-trifluoromethylphenyl radical.
173[C₈H₄F₃O]⁺α-cleavage with loss of the 4-piperidinomethylphenyl radical.
98[C₆H₁₂N]⁺Formation of the N-methylenepiperidinium cation, a common fragment from this moiety.
77[C₆H₅]⁺Loss of CO from a benzoyl-type fragment.[13]
Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Injector: 250 °C, splitless mode.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a range of m/z 40-500.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Conclusion: A Unified Structural Assignment

By synthesizing the data from NMR, IR, and Mass Spectrometry, a complete and validated structural assignment for this compound can be achieved. The mass spectrum confirms the molecular formula and elemental composition. The IR spectrum verifies the presence of the core functional groups—ketone, aromatic rings, and amine. Finally, NMR spectroscopy provides the definitive atom-by-atom map of the molecular skeleton, confirming the specific substitution pattern and connectivity. This multi-technique approach ensures the highest degree of scientific integrity and trustworthiness in the structural characterization of this complex molecule.

References

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  • for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

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  • 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols for the Laboratory-Scale Synthesis of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

4'-Piperidinomethyl-2-trifluoromethylbenzophenone is a polysubstituted aromatic ketone with potential applications as an intermediate in pharmaceutical research and development. Its structure combines a trifluoromethylated benzophenone core, known for its metabolic stability and ability to modulate biological activity, with a basic piperidinomethyl side chain that can enhance solubility and facilitate salt formation.

This document provides a comprehensive, three-step synthetic protocol suitable for laboratory-scale preparation. The chosen synthetic strategy is predicated on robust, well-established chemical transformations to ensure reliability and scalability. The pathway involves:

  • Step I: Friedel-Crafts Acylation to construct the benzophenone core.

  • Step II: Radical-Initiated Benzylic Bromination to functionalize the benzylic position.

  • Step III: Nucleophilic Substitution to introduce the piperidine moiety.

Each protocol is detailed with an emphasis on the underlying chemical principles, safety considerations, and procedural best practices to ensure both a high-yielding synthesis and operator safety.

Overall Synthetic Workflow

The logical flow of the synthesis is designed to build molecular complexity sequentially, starting from simple, commercially available precursors.

G cluster_0 Step I: Friedel-Crafts Acylation cluster_1 Step II: Benzylic Bromination cluster_2 Step III: Nucleophilic Substitution Toluene Toluene Step1_Product 4'-Methyl-2-trifluoromethyl- benzophenone Toluene->Step1_Product AlCl₃, DCM AcylChloride 2-(Trifluoromethyl)benzoyl chloride AcylChloride->Step1_Product Step2_Product 4'-(Bromomethyl)-2-trifluoromethyl- benzophenone Step1_Product->Step2_Product AIBN, CCl₄ NBS N-Bromosuccinimide (NBS) NBS->Step2_Product Final_Product 4'-Piperidinomethyl-2-trifluoromethyl- benzophenone Step2_Product->Final_Product K₂CO₃, ACN Piperidine Piperidine Piperidine->Final_Product

Figure 1: Overall Synthetic Pathway. A three-step sequence from commercial starting materials to the target compound.

Step I: Friedel-Crafts Acylation of Toluene

Principle and Rationale

This step employs the classic Friedel-Crafts acylation to form the central C-C bond of the benzophenone core. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[1] Toluene, an activated aromatic ring, then acts as a nucleophile. The methyl group of toluene is an ortho-, para-director; the para-product is sterically favored and is the major isomer formed.[2][3] Anhydrous conditions are critical, as AlCl₃ reacts violently with water, which would quench the catalyst.[1][4]

Materials and Reagents
ReagentM.W. ( g/mol )AmountMolesEquiv.Notes
Toluene92.1410.1 mL0.0921.0Limiting Reagent
2-(Trifluoromethyl)benzoyl chloride208.5720.2 g0.0971.05Corrosive, moisture-sensitive
Anhydrous Aluminum Chloride (AlCl₃)133.3414.1 g0.1061.15Corrosive, highly hygroscopic
Dichloromethane (DCM), anhydrous-200 mL--Solvent
Conc. Hydrochloric Acid (HCl)-~50 mL--For workup
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL--For washing
Brine (Saturated NaCl)-~50 mL--For washing
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--Drying agent
Detailed Experimental Protocol
  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser. Fit the top of the condenser with a nitrogen inlet adapter connected to a bubbler. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain an inert, anhydrous atmosphere.[4][5]

  • Reagent Charging: In the fume hood, charge the reaction flask with anhydrous AlCl₃ (14.1 g).[6] Add 100 mL of anhydrous DCM via cannula. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Acylium Ion Formation: Dissolve 2-(trifluoromethyl)benzoyl chloride (20.2 g) in 50 mL of anhydrous DCM and add this solution to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction will occur, often accompanied by a color change to yellow or orange and the evolution of HCl gas.[6][7]

  • Acylation Reaction: In a separate step, add a solution of toluene (10.1 mL) in 50 mL of anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the toluene is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a 1 L beaker containing ~250 g of crushed ice and 50 mL of concentrated HCl.[1][8] This quench is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood with vigorous stirring.

    • Transfer the quenched mixture to a 1 L separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine all organic layers. Wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4'-Methyl-2-trifluoromethylbenzophenone, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield a solid or oil.

Step II: Benzylic Bromination of the Intermediate

Principle and Rationale

This step utilizes the Wohl-Ziegler reaction for the selective bromination of the benzylic methyl group.[9] The reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as a source of bromine radicals, and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) is required to start the chain reaction upon heating.[10][11] The reaction is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized.[11] It is crucial to use a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative like (trifluoromethyl)benzene.[12] Over-bromination to the dibromo species is a potential side reaction and can be minimized by using slightly substoichiometric amounts of NBS.[13]

Materials and Reagents
ReagentM.W. ( g/mol )AmountMolesEquiv.Notes
4'-Methyl-2-trifluoromethylbenzophenone264.2420.0 g0.0761.0From Step I
N-Bromosuccinimide (NBS)177.9812.8 g0.0720.95Recrystallize if old.
2,2'-Azobisisobutyronitrile (AIBN)164.210.25 g0.00150.02Radical initiator
Carbon Tetrachloride (CCl₄), anhydrous-250 mL--Caution: Toxic. Use safer alternatives if possible.
Hexane / Ethyl Acetate----For purification
Detailed Experimental Protocol
  • Apparatus Setup: To a 500 mL round-bottom flask, add the benzophenone intermediate (20.0 g), NBS (12.8 g), AIBN (0.25 g), and 250 mL of anhydrous CCl₄. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be initiated and accelerated by shining a flood lamp on the flask.

  • Monitoring: The reaction progress can be monitored by observing the solid succinimide by-product, which is less dense than NBS and will float to the surface. Continue refluxing for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide.

    • Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash it twice with water and once with brine to remove any remaining impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude 4'-(Bromomethyl)-2-trifluoromethylbenzophenone is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Step III: Nucleophilic Substitution with Piperidine

Principle and Rationale

The final step is a standard bimolecular nucleophilic substitution (Sₙ2) reaction.[14] Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.[14] A mild base like potassium carbonate (K₂CO₃) is added to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the piperidine nucleophile. A polar aprotic solvent like acetonitrile (ACN) is used to facilitate the Sₙ2 mechanism.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMolesEquiv.Notes
4'-(Bromomethyl)-...-benzophenone343.1424.7 g0.0721.0Crude from Step II
Piperidine85.157.8 mL0.0791.1Corrosive, lachrymator
Potassium Carbonate (K₂CO₃), anhydrous138.2112.0 g0.0861.2Base
Acetonitrile (ACN), anhydrous-250 mL--Solvent
Diethyl Ether / Water----For extraction
Dilute HCl (1 M)-~50 mL--For washing
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude bromomethyl intermediate (24.7 g) in 250 mL of anhydrous acetonitrile. Add potassium carbonate (12.0 g) and piperidine (7.8 mL).

  • Reaction: Stir the suspension vigorously at room temperature for 4-6 hours. Gentle heating to 40-50 °C can accelerate the reaction. Monitor the reaction by TLC until the starting bromide is no longer visible.

  • Workup and Isolation:

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in 150 mL of diethyl ether (or ethyl acetate). Transfer to a separatory funnel.

    • Wash the organic layer twice with 50 mL of water to remove any remaining salts and water-soluble impurities.

    • To remove excess piperidine, wash the organic layer with 50 mL of dilute (1 M) HCl.[15] Note: The product is a tertiary amine and may also be partially extracted into the acidic aqueous layer. To recover it, the acidic layer can be basified with NaOH and re-extracted. For simplicity, careful stoichiometry is preferred.

    • Wash the organic layer with 50 mL of brine.

  • Final Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a gradient of hexane/ethyl acetate, potentially with 1% triethylamine added to the eluent to prevent the product from streaking on the acidic silica gel.

References

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
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  • UCLA. (n.d.).
  • Organic Chemistry Portal. (2018).
  • University of Wisconsin-Madison. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Acylation with 2-(Trifluoromethyl)benzoyl Chloride.
  • Harris, P. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
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  • University of Rochester. (2026). Workup: Amines.
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  • Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Cardona, F., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on 3-(Bromomethyl)selenophene.
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Application Notes and Protocols for High-Throughput Screening Assays Using 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Forward

In the landscape of modern drug discovery, the rapid and robust identification of novel bioactive molecules is paramount. High-throughput screening (HTS) serves as the cornerstone of this endeavor, enabling the interrogation of vast chemical libraries against specific biological targets. The following document provides detailed application notes and protocols for the utilization of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, a compound with potential modulatory activity against G protein-coupled receptors (GPCRs), in two distinct HTS assay formats: a competitive binding assay using Fluorescence Polarization (FP) and a functional cell-based assay using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.

The benzophenone scaffold, a privileged structure in medicinal chemistry, coupled with the piperidine moiety, suggests a potential interaction with GPCRs. The trifluoromethyl group often enhances metabolic stability and binding affinity. While the specific biological target of this compound is yet to be fully elucidated, these protocols are designed to be adaptable for screening against a variety of GPCRs. For the purpose of these detailed protocols, we will use the C-X-C chemokine receptor type 4 (CXCR4) as a representative target, a GPCR implicated in cancer and inflammation.

Part 1: Competitive Binding Assay Using Fluorescence Polarization (FP)

I. Principle of the FP-Based Competitive Binding Assay

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[1][2][3] It relies on the principle that when a small, fluorescently labeled molecule (tracer) is excited with polarized light, it tumbles rapidly in solution, leading to a low polarization of the emitted light. However, when this tracer binds to a larger molecule (e.g., a receptor), its tumbling is significantly slowed, resulting in a higher polarization of the emitted light.[4]

In a competitive binding assay, a known fluorescent ligand (tracer) for the target receptor is used. In the absence of a competitor, the tracer binds to the receptor, yielding a high FP signal. When an unlabeled compound, such as this compound, competes with the tracer for the same binding site on the receptor, it displaces the tracer, which is then free in solution. This displacement leads to a decrease in the FP signal, proportional to the affinity of the test compound for the receptor.[5]

Diagram 1: Workflow of the FP-Based Competitive Binding Assay

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor CXCR4 Receptor Preparation Dispense Dispense Reagents into 384-well Plate Receptor->Dispense Tracer Fluorescent Tracer Preparation Tracer->Dispense Compound Test Compound Dilution Compound->Dispense Incubate Incubation at Room Temperature Dispense->Incubate Mix Read Read FP Signal on Plate Reader Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Generate Dose-Response Curves (IC50) Calculate->Plot

A streamlined workflow for the FP-based competitive binding HTS.

II. Detailed Protocol for FP-Based CXCR4 Competitive Binding Assay

A. Materials and Reagents

  • CXCR4 Receptor: Purified, soluble CXCR4 receptor preparation (e.g., membrane preparation or purified protein).

  • Fluorescent Tracer: A fluorescently labeled, high-affinity CXCR4 ligand (e.g., a custom-synthesized peptide antagonist conjugated to a fluorophore like TAMRA).

  • Test Compound: this compound dissolved in 100% DMSO.

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA, pH 7.4.

  • Assay Plates: Low-volume, black, 384-well non-binding surface microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

B. Experimental Procedure

  • Compound Plating:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • For controls, dispense DMSO only into the appropriate wells (negative control) and a known CXCR4 antagonist (positive control).

  • Reagent Preparation:

    • Prepare a 2X working solution of the CXCR4 receptor in assay buffer. The final concentration should be determined empirically through a receptor titration experiment.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration is typically at or below the Kd of the tracer for the receptor.

  • Assay Execution:

    • Add 10 µL of the 2X CXCR4 receptor solution to each well of the assay plate.

    • Add 10 µL of the 2X fluorescent tracer solution to each well.

    • The final assay volume will be 20 µL.

    • Seal the plate and centrifuge briefly to ensure all components are mixed.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.[1]

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer (e.g., for TAMRA, Ex: 540 nm, Em: 590 nm).

C. Data Analysis

  • Calculate Millipolarization (mP) values: The instrument software will typically calculate the mP values for each well.

  • Determine Percent Inhibition:

    • % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

    • mP_sample: mP value of the test compound well.

    • mP_max: Average mP of the negative control (DMSO only).

    • mP_min: Average mP of the positive control (saturating concentration of a known antagonist).

  • Generate Dose-Response Curves: Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data from an FP-Based HTS

Compound IDConcentration (µM)mP Value% Inhibition
DMSO Control-2500
Positive Control10100100
Test Compound 0.12453.3
120033.3
1012583.3
10010596.7

Part 2: Functional Assay Using AlphaLISA for Downstream Signaling

I. Principle of the AlphaLISA Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay technology that is highly sensitive and amenable to HTS.[6][7][8] The assay relies on two types of beads: Donor beads and Acceptor beads.[9] When a biological interaction brings these beads into close proximity (within 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer that results in the emission of light at 615 nm.[10]

For a functional GPCR assay, AlphaLISA can be used to quantify the levels of a second messenger, such as cyclic AMP (cAMP), or the phosphorylation of a downstream effector, like ERK. In the context of CXCR4, which is a Gi-coupled receptor, activation by its ligand CXCL12 leads to a decrease in intracellular cAMP levels. An antagonist, such as this compound, would block this effect, thus restoring cAMP levels.

Diagram 2: Principle of the AlphaLISA cAMP Assay

AlphaLISA_Principle cluster_no_inhibition CXCR4 Activation (Low cAMP) cluster_inhibition CXCR4 Inhibition (High cAMP) Donor_A Donor Bead Biotin_cAMP_A Biotin-cAMP Donor_A->Biotin_cAMP_A Streptavidin Acceptor_A Acceptor Bead Antibody_A Anti-cAMP Antibody Acceptor_A->Antibody_A Conjugated Biotin_cAMP_A->Antibody_A Binding label_A High AlphaLISA Signal Donor_B Donor Bead Biotin_cAMP_B Biotin-cAMP Donor_B->Biotin_cAMP_B Streptavidin Acceptor_B Acceptor Bead Antibody_B Anti-cAMP Antibody Acceptor_B->Antibody_B Conjugated Free_cAMP Free cAMP (from cells) Antibody_B->Free_cAMP Binding label_B Low AlphaLISA Signal

Competitive binding in the AlphaLISA cAMP assay.

II. Detailed Protocol for AlphaLISA-Based Functional CXCR4 Assay

A. Materials and Reagents

  • Cell Line: A cell line stably expressing CXCR4 (e.g., HEK293-CXCR4).

  • CXCL12: The natural ligand for CXCR4.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Cell Culture Medium: As required for the specific cell line.

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., IBMX).

  • AlphaLISA cAMP Assay Kit: Commercially available kit containing Acceptor beads conjugated to an anti-cAMP antibody, Streptavidin-Donor beads, and a biotinylated cAMP probe.

  • Lysis Buffer: Provided in the AlphaLISA kit.

  • Assay Plates: White, 384-well shallow-well microplates.

  • Plate Reader: An AlphaScreen-compatible plate reader.

B. Experimental Procedure

  • Cell Seeding:

    • Seed the CXCR4-expressing cells into the 384-well assay plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Remove the cell culture medium from the plates and add the compound dilutions.

    • Incubate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare a solution of CXCL12 in stimulation buffer at a concentration that elicits a submaximal response (EC₈₀).

    • Add the CXCL12 solution to all wells except the unstimulated controls.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in the AlphaLISA kit.

    • Incubate for 15 minutes at room temperature.

  • AlphaLISA Reaction:

    • Prepare a mix of the anti-cAMP Acceptor beads and biotinylated cAMP in lysis buffer.

    • Add this mix to the cell lysates.

    • Incubate for 1 hour at room temperature.

    • Prepare a suspension of Streptavidin-Donor beads in lysis buffer.

    • Add the Donor bead suspension to the wells under subdued light conditions.[8]

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible reader.

C. Data Analysis

  • Determine Percent Activity:

    • % Activity = 100 * ((Signal_sample - Signal_min) / (Signal_max - Signal_min))

    • Signal_sample: AlphaLISA signal of the test compound well.

    • Signal_max: Average signal of the unstimulated control (high cAMP).

    • Signal_min: Average signal of the stimulated control (low cAMP).

  • Generate Dose-Response Curves: Plot the % Activity against the logarithm of the test compound concentration to determine the IC₅₀ value.

Table 2: Representative Data from an AlphaLISA Functional Assay

Compound IDConcentration (µM)AlphaLISA Signal% Activity
Unstimulated Control-500,000100
Stimulated Control-100,0000
Test Compound 0.1120,0005
1250,00037.5
10450,00087.5
100490,00097.5

Conclusion

The protocols detailed herein provide a robust framework for the high-throughput screening of this compound and other novel chemical entities. The choice between a binding assay, such as FP, and a functional assay, like AlphaLISA, will depend on the specific goals of the screening campaign.[11][12] Binding assays are excellent for identifying compounds that interact directly with the target, while functional assays provide crucial information about the biological activity of these compounds. The successful implementation of these assays requires careful optimization and validation to ensure data quality and reliability.[13][14]

References

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • BPS Bioscience. AlphaLISA® Assay Kits. [Link]

  • Cox, L. (2021). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

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  • Sivaraman, K., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. [Link]

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Application Notes & Protocols: A Strategic Approach to Cell-Based Assay Development for 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Compound

The journey of a novel compound from synthesis to potential therapeutic application is paved with rigorous biological evaluation. For 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, a molecule of unique chemical structure, the initial steps involve elucidating its fundamental effects on living cells. As its specific cellular targets and mechanism of action are yet to be defined, a systematic and hypothesis-driven approach to assay development is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the bioactivity of this compound.

We will eschew a one-size-fits-all template, instead adopting a logical, tiered strategy. The primary objective is to first ascertain whether the compound impacts cell viability and to quantify its potency. Subsequently, should cytotoxic effects be observed, we will delve deeper to investigate the underlying mechanism of cell death, focusing on apoptosis. This structured approach ensures that each experimental step is a logical progression, building a robust biological profile for this compound.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability

The logical first step in characterizing any unknown compound is to determine if it affects cell survival. Cytotoxicity assays are fundamental tools in this initial screening phase, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][2] These assays are designed for high-throughput screening, allowing for the rapid evaluation of a wide range of concentrations.[3][4][5][6]

Principle of the Assay: The MTT Method

Among the various cell viability assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method.[1][7] Its principle is elegantly simple: it measures the metabolic activity of a cell population. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[1] This conversion is a hallmark of cellular health.[7] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by dissolving the crystals and measuring the absorbance of the solution.[7] A decrease in the purple color indicates a reduction in cell viability, which could be due to cytotoxicity or inhibition of cell proliferation.

An alternative method is the Lactate Dehydrogenase (LDH) assay, which measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[8][9][10]

Experimental Workflow: A Tiered Approach

The overall strategy involves a two-phase experimental plan. The first phase establishes the cytotoxic potential and potency of the compound. If significant cytotoxicity is confirmed, the second phase investigates the mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation start Select Cell Line & Culture treat Treat cells with dose range of This compound start->treat assay_viability Perform MTT Assay treat->assay_viability calc_ic50 Calculate IC50 Value assay_viability->calc_ic50 is_cytotoxic is_cytotoxic calc_ic50->is_cytotoxic apoptosis_assay Perform Annexin V / PI Apoptosis Assay is_cytotoxic->apoptosis_assay  Yes end Compound is not cytotoxic. Consider other assays. is_cytotoxic->end  No caspase_assay Optional: Caspase Activity Assay apoptosis_assay->caspase_assay analyze_apoptosis Analyze Cell Death Mechanism apoptosis_assay->analyze_apoptosis

Caption: Overall workflow for characterizing the compound.

Protocol 1: MTT Assay for Determination of IC50

This protocol is optimized for adherent cells cultured in a 96-well plate format.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no-cell" blank control (medium only).[10]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow A 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Serial dilutions + Controls) B->C D 4. Incubate (24h, 48h, or 72h) C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Add Solubilization Solution (100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT assay.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the "no-cell" blank from all other wells.

    • Calculate the percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration that inhibits 50% of cell viability.[12][13][14]

This compound (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.1
194 ± 4.8
578 ± 6.2
1052 ± 5.5
2531 ± 4.3
5018 ± 3.1
Calculated IC50 ~10.5 µM
Caption: Table of hypothetical MTT assay data and calculated IC50.

Part 2: Mechanistic Deep Dive - Uncovering the Mode of Cell Death

Observing a cytotoxic effect is a critical finding, but it begs the question: how is the compound killing the cells? Cell death can occur through various mechanisms, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these is vital for understanding the compound's therapeutic potential.[15]

Principle of the Assay: Annexin V & Propidium Iodide (PI) Staining

The Annexin V/PI assay is a gold-standard method for differentiating apoptotic and necrotic cells using flow cytometry.[16][17] The principle relies on two key cellular changes:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can specifically label early apoptotic cells.[18]

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[16]

By using both stains simultaneously, we can distinguish four cell populations:

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells (primarily): Annexin V-negative / PI-positive (less common)

A complementary approach is to measure the activity of caspases, which are key proteases that execute the apoptotic program.[19][20][21][22] Assays like the Caspase-Glo® 3/7 assay provide a luminescent readout of the activity of effector caspases 3 and 7.[20]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

Materials:

  • Cells cultured and treated with the compound (at concentrations around the IC50)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[16]

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the compound for the desired time. Include both negative (vehicle) and positive (e.g., staurosporine-treated) controls.

  • Harvest Cells:

    • For adherent cells , gently trypsinize and collect the cells. Also, collect the supernatant, as it may contain detached apoptotic cells.

    • For suspension cells , collect them directly by centrifugation.[15]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300-600 x g for 5 minutes.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

    • Gently vortex the tube.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[16][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[16]

Apoptosis_Workflow A 1. Treat Cells with Compound (around IC50 concentration) B 2. Harvest Adherent & Floating Cells A->B C 3. Wash Cells Twice with Cold PBS B->C D 4. Resuspend in 1X Binding Buffer (1x10^6 cells/mL) C->D E 5. Add Annexin V-FITC & PI D->E F 6. Incubate 15-20 min (Room Temp, Dark) E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H

Caption: Step-by-step workflow for Annexin V/PI apoptosis assay.

Data Analysis and Interpretation

The flow cytometer will generate a dot plot with PI fluorescence on the y-axis and Annexin V-FITC fluorescence on the x-axis. Quadrant gates are set based on unstained and single-stained controls. The percentage of cells in each quadrant reveals the mechanism of cell death. A significant increase in the Annexin V-positive populations (lower-right and upper-right quadrants) in compound-treated cells compared to the vehicle control indicates the induction of apoptosis.

Part 3: Ensuring Scientific Integrity - Assay Validation and Quality Control

A protocol is only as reliable as its validation. To ensure that the data generated is accurate, reproducible, and trustworthy, a rigorous validation process is essential, particularly in later stages of drug development.[23][24][25][26] Key validation parameters, guided by frameworks like the ICH guidelines, include:[25][27][28][29]

  • Precision: The closeness of agreement between a series of measurements. This is assessed through repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[26]

  • Accuracy: The closeness of the measured value to the true value.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[26]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, reagent lots), providing an indication of its reliability during normal usage.[26]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Routine Quality Control (QC) Measures:

  • Cell Line Authentication: Regularly verify the identity of the cell line to prevent cross-contamination.

  • Mycoplasma Testing: Periodically screen cultures for mycoplasma contamination, which can significantly alter cellular responses.[30]

  • Reagent Quality: Use high-quality, certified reagents and maintain proper storage conditions.

  • Positive and Negative Controls: Always include appropriate controls in every experiment to ensure the assay is performing as expected.[10]

  • Consistent Cell Culture Practices: Standardize cell passaging, seeding densities, and media preparation to minimize variability.[30][31]

Conclusion

This application note outlines a strategic, two-tiered approach for the initial characterization of this compound. By first establishing its cytotoxic potential with a robust MTT assay and then elucidating the mechanism of cell death using Annexin V/PI flow cytometry, researchers can build a foundational understanding of the compound's biological activity. Adherence to the detailed protocols and a commitment to rigorous quality control and validation are essential for generating high-quality, reliable data that can confidently guide the next steps in the drug discovery and development pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Crown Bioscience. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • An, F., & Horvath, P. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Tichinel, K. A., & Yoder, K. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Yale J Biol Med, 86(4), 575-585. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • An, F., & Tisman, G. (2010). Cell-Based Assays for High-Throughput Screening. Current pharmaceutical biotechnology, 11(7), 679–683. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • B-Bridge International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. Retrieved from [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]

  • ABS Bio. (2025). Essential Quality Control Considerations for Cell Culture. Retrieved from [Link]

  • Cell and Gene Therapy Catapult. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • Wohlkonig, O., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 401(1), 133-135. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(1), 97-98. Retrieved from [Link]

  • Zhang, J. D., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1060-1070. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

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  • sketchviz.com. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

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  • Gansner, E. R., & North, S. C. (2012). Drawing graphs with Graphviz. Retrieved from [Link]

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Application Note & Protocol: Quantitative Analysis of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone in biological matrices, primarily human plasma. The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, widely regarded as the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1] The methodologies described herein are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.[2][3][4][5]

Introduction: The Rationale for a Validated Bioanalytical Method

This compound is a synthetic compound with potential pharmacological activity. To understand its behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME), a precise and accurate method for its quantification in biological fluids is imperative. The development of a validated bioanalytical method is a critical step in drug development, providing reliable data for regulatory submissions.[4][6][7] The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[6]

This guide will detail a proposed LC-MS/MS method, from sample preparation to data analysis, and provide a comprehensive validation protocol.

Physicochemical Properties of this compound

A foundational understanding of the analyte's chemical properties informs the development of an effective analytical method.[8]

PropertyValueSource
CAS Number 898775-32-1[9]
Molecular Formula C20H20F3NO[9]
Molecular Weight 347.37 g/mol [9]
Predicted Boiling Point 443.4±45.0 °C[9]
Predicted pKa 8.55±0.10[10]

The presence of a piperidine group suggests a basic nature, making it suitable for positive ion mode mass spectrometry. The trifluoromethyl and benzophenone moieties contribute to its non-polar character, guiding the choice of extraction and chromatographic techniques.

Proposed LC-MS/MS Method

The following is a proposed method that should be optimized and validated for the specific laboratory conditions and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is recommended for its ability to provide a cleaner sample extract compared to simpler methods like protein precipitation, thereby reducing matrix effects and improving signal quality.[1]

Protocol:

  • Sample Thawing: Thaw plasma samples gradually at 4°C to prevent degradation of metabolites.[11]

  • Internal Standard (IS) Spiking: Spike 200 µL of plasma with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample to disrupt protein binding. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography

Reverse-phase chromatography is a suitable choice for separating the moderately non-polar analyte from endogenous plasma components.

ParameterRecommended Condition
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Injection Volume 5 µL
Column Temperature 40°C
Tandem Mass Spectrometry

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary sensitivity and selectivity.[1]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard. A hypothetical transition for the analyte could be m/z 348.4 -> 195.1 (corresponding to the protonated molecule and a characteristic fragment ion).
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon

Bioanalytical Method Validation Protocol

A full validation of the bioanalytical method should be performed in accordance with FDA and EMA guidelines.[2][4][6]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (based on FDA/EMA guidelines)
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. r² ≥ 0.99.
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision).Assessed at Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) levels. Within-run and between-run precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Assessed by comparing the response of the analyte in pre-extraction spiked matrix with that in post-extraction spiked matrix. Should be consistent and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability should be evaluated. Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Spike with Internal Standard p1->p2 p3 Protein Precipitation (4% H3PO4) p2->p3 p5 Sample Loading p3->p5 p4 SPE Conditioning p4->p5 p6 Washing Steps p5->p6 p7 Elution p6->p7 p8 Evaporation p7->p8 p9 Reconstitution p8->p9 a1 Injection onto C18 Column p9->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the quantification of this compound.

Bioanalytical Method Validation Logic

G cluster_core Core Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Assessment Full_Validation Full Method Validation Accuracy Accuracy Full_Validation->Accuracy Precision Precision Full_Validation->Precision Selectivity Selectivity Full_Validation->Selectivity Calibration_Curve Calibration Curve Full_Validation->Calibration_Curve LLOQ LLOQ Full_Validation->LLOQ Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Recovery Recovery Full_Validation->Recovery Freeze_Thaw Freeze-Thaw Full_Validation->Freeze_Thaw Bench_Top Bench-Top Full_Validation->Bench_Top Long_Term Long-Term Full_Validation->Long_Term Stock_Solution Stock Solution Full_Validation->Stock_Solution

Sources

Application Notes & Protocols: 4'-Piperidinomethyl-2-trifluoromethylbenzophenone as a Chemical Probe for Protein X

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the application of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone (hereafter referred to as PMP-TFM-BP) as a high-fidelity chemical probe for the study of "Protein X." PMP-TFM-BP is a trifunctional chemical tool designed for photo-affinity labeling (PAL) to enable robust target validation, proteome-wide identification, and cellular target engagement studies.[1][2][3] This guide details the probe's mechanism of action, provides step-by-step protocols for its use in biochemical and cellular assays, and offers insights into data interpretation and troubleshooting. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to elucidate the function and interactions of Protein X.

The Chemical Probe: Rationale and Mechanism

Chemical probes are essential small molecules for studying protein function directly within complex biological systems.[4] A high-quality probe must demonstrate potent and selective engagement with its intended target.[4] PMP-TFM-BP has been engineered to meet these criteria through a rational design incorporating three key chemical motifs.

1.1. Probe Design and Functionality
  • Benzophenone (BP) Moiety: This group serves as the photoreactive crosslinker.[5] Upon irradiation with UV light (typically ~350-365 nm), the benzophenone ketone undergoes excitation to a triplet diradical state.[6][7] This highly reactive species can then abstract a hydrogen atom from nearby amino acid C-H or N-H bonds, forming a stable, covalent bond between the probe and its interacting protein partner.[8][9] This enables the permanent "tagging" of the target protein.

  • Piperidinomethyl Moiety: This functional group acts as the primary recognition element, or "warhead," responsible for directing the probe to Protein X. Its structure is designed to form specific, non-covalent interactions (e.g., hydrogen bonds, ionic, or hydrophobic interactions) within a binding pocket of Protein X, ensuring affinity and selectivity.

  • Trifluoromethyl (TFM) Group: The electron-withdrawing nature of the TFM group on the benzophenone ring can modulate the photochemical properties of the probe and may also contribute to the binding affinity for Protein X.

  • Bioorthogonal Handle (Optional Modification): For proteomic applications, PMP-TFM-BP is often synthesized with a terminal alkyne or azide group. This "click chemistry" handle allows for the covalent attachment of reporter tags (e.g., biotin for enrichment, fluorophore for imaging) after photo-crosslinking, a strategy that minimizes steric hindrance during the initial target binding event.[3][10]

1.2. Physicochemical Properties
PropertyValueSource
Chemical Name Methanone, [4-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]-[11]
CAS Number 898775-32-1[11]
Molecular Formula C₂₀H₂₀F₃NOPubChem CID 24724305
Molecular Weight 361.38 g/mol PubChem CID 24724305
Solubility Soluble in DMSO, DMF, MethanolGeneral Knowledge
UV λmax ~350-365 nm (for photoactivation)[7]
1.3. Mechanism of Photo-Affinity Labeling

The core principle of using PMP-TFM-BP is to convert a reversible, non-covalent interaction into an irreversible, covalent bond upon UV irradiation.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Photoactivation & Crosslinking Probe PMP-TFM-BP Complex [Protein X • PMP-TFM-BP] (Non-covalent complex) Probe->Complex Binding (Kd) ProteinX Protein X ProteinX->Complex UV UV Light (365 nm) Complex->UV Activated [Protein X • PMP-TFM-BP*] (Excited State) Complex->Activated Excitation Covalent Protein X—PMP-TFM-BP (Covalent Adduct) Activated->Covalent Covalent Bond Formation

Caption: Workflow of PMP-TFM-BP photo-affinity labeling with Protein X.

Protocol: In Vitro Target Validation

Objective: To quantitatively measure the binding affinity of PMP-TFM-BP for purified Protein X and to confirm UV-dependent covalent labeling. This initial step is critical to validate that the probe interacts with its intended target before proceeding to more complex biological systems.[12]

2.1. Biophysical Characterization of Binding Affinity (Pre-UV)

This protocol uses Surface Plasmon Resonance (SPR) to determine the kinetics of the non-covalent interaction. Isothermal Titration Calorimetry (ITC) is an excellent orthogonal method.[13][14]

Materials:

  • Purified Protein X (>95% purity)

  • PMP-TFM-BP probe stock solution (10 mM in DMSO)

  • SPR instrument (e.g., Biacore) and sensor chip (e.g., CM5)

  • Amine coupling kit for protein immobilization

  • Running buffer (e.g., HBS-EP+) with 1% DMSO

Protocol:

  • Immobilization: Covalently immobilize purified Protein X onto the sensor chip surface via amine coupling according to the manufacturer's protocol to a target density of ~2000-4000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein immobilization.

  • Analyte Preparation: Prepare a serial dilution of PMP-TFM-BP in running buffer. A typical concentration range is 10 µM down to ~1 nM. Ensure the final DMSO concentration is consistent across all samples and in the running buffer.

  • Binding Analysis: Inject the PMP-TFM-BP dilutions over the Protein X and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove bound analyte between cycles.

  • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kᴅ).

Expected Data:

ParameterHypothetical ValueInterpretation
kₐ (M⁻¹s⁻¹) 1.5 x 10⁵Rate of probe binding to Protein X.
kₔ (s⁻¹) 3.0 x 10⁻³Rate of probe unbinding from Protein X.
Kᴅ (nM) 20 nMHigh-affinity interaction, suitable for a chemical probe.
2.2. Photo-Crosslinking with Purified Protein

Objective: To visualize the formation of a covalent adduct between PMP-TFM-BP and Protein X that is dependent on UV irradiation.

Materials:

  • Purified Protein X (0.5 mg/mL in PBS)

  • PMP-TFM-BP probe (10 mM in DMSO)

  • UV lamp (365 nm, e.g., in a UV crosslinker)

  • SDS-PAGE reagents and Western blot supplies

  • Antibody specific to Protein X

Protocol:

  • Reaction Setup: In microfuge tubes on ice, prepare the following reactions:

    • Sample (+Probe, +UV): 50 µL Protein X + 0.5 µL PMP-TFM-BP (final: 100 µM)

    • Control 1 (-Probe, +UV): 50 µL Protein X + 0.5 µL DMSO

    • Control 2 (+Probe, -UV): 50 µL Protein X + 0.5 µL PMP-TFM-BP

  • Incubation: Incubate all tubes in the dark at 4°C for 30 minutes to allow for binding equilibrium.

  • UV Irradiation: Place the open tubes on ice, 5-10 cm from the UV lamp.[9] Irradiate the "+UV" samples for 15-30 minutes. Keep the "-UV" control tube covered in foil.

  • Analysis:

    • Add 4x SDS-PAGE loading buffer to each sample.

    • Resolve the proteins via SDS-PAGE.

    • Transfer to a PVDF membrane and perform a Western blot using the anti-Protein X antibody.

  • Interpretation: A successful crosslinking event will result in a higher molecular weight band or smear corresponding to the Protein X-probe adduct, which should only be prominent in the "+Probe, +UV" lane.

Protocol: Proteome-Wide Target Identification

Objective: To identify the binding partners of PMP-TFM-BP in a complex proteome (e.g., cell lysate) and confirm the selectivity for Protein X. This workflow uses a "clickable" version of the probe (PMP-TFM-BP-Alkyne) and quantitative mass spectrometry.[2][15]

G cluster_workflow Chemical Proteomics Workflow Lysate Cell Lysate (+/- Competitor) Incubate Incubate with PMP-TFM-BP-Alkyne Lysate->Incubate UV UV Crosslink (365 nm) Incubate->UV Click Click Chemistry (Biotin-Azide) UV->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS

Caption: Experimental workflow for identifying probe targets via chemical proteomics.

3.1. Photo-Affinity Labeling in Cell Lysate

Materials:

  • Cells expressing Protein X

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • PMP-TFM-BP-Alkyne probe (10 mM in DMSO)

  • Competitor compound (a non-photoreactive analog of the probe, 10 mM in DMSO)

  • Click chemistry reagents: Biotin-Azide, CuSO₄, TCEP or Sodium Ascorbate, TBTA ligand.[9]

  • Streptavidin-agarose beads

Protocol:

  • Lysate Preparation: Harvest cells and prepare a clarified cell lysate via standard methods. Determine the total protein concentration (e.g., via BCA assay).

  • Competition Setup: Aliquot 1 mg of lysate into two tubes.

    • Competition Sample: Add competitor compound to a final concentration of 50 µM. Incubate for 1 hour at 4°C.

    • Control Sample: Add an equivalent volume of DMSO.

  • Probe Labeling: Add PMP-TFM-BP-Alkyne to both tubes to a final concentration of 1 µM. Incubate for 1 hour at 4°C in the dark.

  • UV Crosslinking: Transfer lysates to a petri dish on ice and irradiate with 365 nm UV light for 15-30 minutes.

  • Click Reaction: Add the click chemistry reagents to each lysate (e.g., 100 µM Biotin-Azide, 1 mM CuSO₄, 1 mM TCEP, 100 µM TBTA). Incubate for 1 hour at room temperature.

  • Enrichment:

    • Add equilibrated streptavidin-agarose beads to each lysate and incubate overnight at 4°C with rotation.

    • Wash the beads extensively (e.g., 3x with Lysis Buffer, 3x with PBS) to remove non-specifically bound proteins.

  • Mass Spectrometry: Proceed with on-bead tryptic digestion, peptide desalting, and analysis by LC-MS/MS.

3.2. Expected Data & Interpretation

Quantitative analysis of the mass spectrometry data should reveal proteins that are significantly less abundant in the competition sample compared to the control. This indicates specific binding of the probe.

Protein IDGene NameFold Change (-Comp / +Comp)p-valueInterpretation
P01234ProteinX25.6< 0.0001Primary Specific Target
Q56789Kinase B1.50.35Non-specific binder
P98765Actin1.10.81Non-specific binder
Q12345GAPDH0.90.75Non-specific binder
Protocol: In-Cell Target Engagement

Objective: To confirm that PMP-TFM-BP engages with Protein X in live, intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures target engagement based on ligand-induced thermal stabilization.[16][17][18][19]

4.1. CETSA Protocol

Materials:

  • Live cells expressing Protein X

  • PMP-TFM-BP probe (or a non-photoreactive analog to avoid crosslinking)

  • PBS and Lysis Buffer

  • PCR tubes and a thermal cycler

  • Western blot supplies

Protocol:

  • Cell Treatment: Treat cultured cells with either PMP-TFM-BP (e.g., 1 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into different PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble Protein X remaining at each temperature point by Western blotting.

    • Quantify the band intensities and normalize to the 40°C sample.

  • Data Plotting: Plot the normalized soluble fraction of Protein X against temperature for both the vehicle- and probe-treated samples to generate melt curves. The shift in the midpoint of the curve (Tₘ) indicates thermal stabilization upon probe binding.

Expected Results: The binding of PMP-TFM-BP should stabilize Protein X, resulting in a shift of the melt curve to higher temperatures (a positive ΔTₘ).

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No/Low Crosslinking Signal Insufficient UV dose; Probe concentration too low; Protein is unstable; Binding site is not near a reactive amino acid.Increase UV irradiation time/intensity. Optimize probe concentration. Check protein integrity. Redesign probe if necessary.
High Background Labeling Probe is non-specifically "sticky"; UV dose is too high, causing protein damage.Decrease probe concentration. Reduce UV irradiation time. Include a non-specific protein (e.g., BSA) in the reaction as a sink for non-specific binding.
No Thermal Shift in CETSA Probe does not bind in cells (permeability issue); Probe concentration is too low; Binding does not induce stabilization.Use a non-photoreactive analog for CETSA. Increase probe concentration. Validate binding with an orthogonal in-cell method.
Mass Spec identifies many "hits" Insufficient washing during enrichment; Probe has low selectivity.Increase the stringency and number of washes. Use a higher concentration of competitor to better distinguish specific binders.
References
  • Probing Proteomes with Benzophenone Photoprobes. Springer Nature Experiments. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. PubMed. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

  • Development of Bifunctional Photoactivatable Benzophenone Probes and Their Application to Glycoside Substrates. PubMed. [Link]

  • Target identification of natural medicine with chemical proteomics approach. Signal Transduction and Targeted Therapy. [Link]

  • Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction Pathways. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC - NIH. [Link]

  • The era of high-quality chemical probes. PMC - NIH. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Biophysical Assays. Ichor Life Sciences. [Link]

  • Target engagement. The Chemical Probes Portal. [Link]

  • Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. PubMed. [Link]

  • Critical Needs in Cellular Target Engagement. DiscoverX. [Link]

  • Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Probing proteomes with benzophenone photoprobes. PubMed - NIH. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. [Link]

  • Biophysical Assay Services for Drug Discovery. Reaction Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. pärnordlund.org. [Link]

  • Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation. PubMed. [Link]

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Application Notes and Protocols for the In Vivo Formulation and Delivery of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the formulation and in vivo delivery of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, a novel compound with potential therapeutic applications. Recognizing the compound's predicted hydrophobic and basic characteristics, this document outlines a systematic approach to pre-formulation characterization, formulation development, and subsequent in vivo administration. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data for preclinical studies. We emphasize a deep understanding of the physicochemical properties of the active pharmaceutical ingredient (API) to inform the selection of an appropriate delivery vehicle, ensuring maximal exposure and minimizing potential vehicle-related toxicities. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Challenge of Delivering Hydrophobic Compounds

The successful in vivo evaluation of new chemical entities (NCEs) is fundamentally dependent on the ability to formulate the compound in a manner that ensures adequate bioavailability at the target site. A significant percentage of NCEs emerging from drug discovery pipelines, up to 70-90%, are poorly water-soluble, posing a major hurdle to their preclinical development.[1] this compound is predicted to be a lipophilic molecule, a characteristic common to many benzophenone derivatives.[2][3] The presence of the trifluoromethyl group can further increase lipophilicity, while the piperidinomethyl moiety introduces a basic handle, making the compound's solubility pH-dependent.

This guide provides a strategic workflow for tackling these challenges, moving from initial characterization to the development of a robust formulation suitable for in vivo studies in rodent models. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science involved.

Pre-formulation Characterization: The Foundation of Rational Formulation Design

Before a stable and effective formulation can be developed, a thorough understanding of the physicochemical properties of this compound is essential. These initial studies are critical for identifying potential liabilities and for guiding the selection of appropriate formulation strategies.[4]

Predicted Physicochemical Properties

While experimental data for this compound is not widely available, we can infer its likely properties from structurally similar compounds.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Weight ~347.37 g/mol Based on chemical structure[5]
LogP High (>4)The benzophenone core and trifluoromethyl group contribute to high lipophilicity. A similar compound, 3,4-Dimethyl-3'-piperidinomethyl benzophenone, has a calculated XLogP3 of 4.7.[6]
pKa ~8.5 - 8.6The piperidine nitrogen is basic. Predicted pKa values for similar piperidinomethyl benzophenones are in this range.[5][7]
Aqueous Solubility LowExpected to be poorly soluble in neutral aqueous media due to high lipophilicity. Solubility is expected to increase at lower pH due to the protonation of the piperidine nitrogen.
Physical Form Likely crystalline solidMost benzophenone derivatives are solids at room temperature.
Experimental Protocol for Physicochemical Characterization

Objective: To experimentally determine the key physicochemical properties of this compound.

Materials:

  • This compound (API)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • 1-Octanol

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • HPLC system with UV detector

  • pH meter

  • Shaking incubator

Protocol:

  • Melting Point and Thermal Stability:

    • Determine the melting point and thermal degradation profile using DSC and TGA. This will inform the feasibility of heat-based formulation approaches like hot-melt extrusion.[8]

  • Aqueous Solubility:

    • Determine the equilibrium solubility in purified water, PBS (pH 7.4), and citrate buffer (pH 3.0).

    • Add an excess of the API to each solvent in separate vials.

    • Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the suspensions through a 0.22 µm filter.

    • Quantify the concentration of the dissolved API in the filtrate by a validated HPLC-UV method.

  • LogP Determination:

    • Use the shake-flask method.

    • Prepare a saturated solution of the API in the aqueous buffer of choice.

    • Add an equal volume of 1-octanol.

    • Shake vigorously for several hours to allow for partitioning.

    • Centrifuge to separate the layers.

    • Determine the concentration of the API in both the aqueous and octanol layers by HPLC-UV.

    • Calculate LogP as the log10 of the ratio of the concentration in octanol to the concentration in the aqueous phase.

  • pKa Determination:

    • Use a potentiometric titration method or a UV-spectrophotometric method by measuring absorbance changes at different pH values.

Formulation Development: Strategies for a Poorly Soluble, Basic Compound

Based on the predicted and experimentally determined physicochemical properties, several formulation strategies can be considered. The goal is to develop a formulation that is stable, non-toxic, and provides adequate drug exposure for the intended in vivo studies.[9][10]

Formulation Strategy Selection Workflow

formulation_strategy cluster_sol Solubilization Strategies cluster_susp Suspension Strategies start Start: API Characterization (Low Aqueous Solubility, Basic pKa) solubilization Solubilization Approach start->solubilization Feasible? suspension Suspension Approach start->suspension If solubilization fails or high dose needed cosolvent Co-solvent System (e.g., PEG400, Propylene Glycol) solubilization->cosolvent surfactant Surfactant-based System (e.g., Polysorbate 80, Cremophor EL) solubilization->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubilization->cyclodextrin acidic Acidified Aqueous Vehicle solubilization->acidic aqueous_susp Aqueous Suspension (with wetting & suspending agents) suspension->aqueous_susp oil_susp Oily Suspension (for very lipophilic compounds) suspension->oil_susp end Select Lead Formulation for In Vivo Pilot Study cosolvent->end surfactant->end cyclodextrin->end acidic->end aqueous_susp->end oil_susp->end

Caption: Workflow for selecting a formulation strategy.

Protocol for Formulation Preparation and Characterization

Objective: To prepare and characterize different formulations of this compound.

3.2.1. Co-solvent/Surfactant Formulation

This is often the first approach for early preclinical studies due to its simplicity.

Materials:

  • API

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl)

Protocol:

  • Weigh the required amount of API.

  • Add a small volume of PEG 400 or PG and vortex to dissolve the API. Gentle warming (e.g., to 40°C) may be used if necessary, provided the compound is thermally stable.

  • If a surfactant is needed to maintain solubility upon dilution, add Polysorbate 80 to the organic phase.

  • Slowly add saline with continuous stirring to the desired final volume.

  • Visually inspect for any precipitation.

  • Determine the final concentration and stability of the formulation using HPLC-UV.

3.2.2. Aqueous Suspension

This approach is suitable for higher doses or when a solution is not feasible.

Materials:

  • API (micronized, if possible)

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water

  • 0.1% (w/v) Polysorbate 80 in water

Protocol:

  • Prepare the vehicle by dissolving Polysorbate 80 in the CMC-Na solution.

  • Weigh the API and wet it with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

  • Homogenize the suspension using a suitable method (e.g., sonication or high-shear mixing).

  • Assess the physical stability of the suspension (e.g., particle size, redispersibility).

Excipient Compatibility Studies

It is crucial to ensure that the chosen excipients do not cause degradation of the API.[11]

Protocol:

  • Prepare binary mixtures of the API with each proposed excipient (e.g., 1:1 ratio).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analyze the samples at different time points by HPLC to check for the appearance of degradation products and any change in the API peak area compared to a control sample.[12][13]

  • Thermo-analytical techniques like DSC can also be used to detect interactions.[11]

Analytical Method for Formulation and Plasma Analysis

A validated, stability-indicating analytical method is required for quantifying the API in the formulation and in biological matrices.[14]

HPLC-UV Method for Formulation Analysis
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for hydrophobic compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)The organic solvent elutes the hydrophobic compound, and the acid improves peak shape for the basic amine.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at the λmax of the compoundBenzophenones typically have strong UV absorbance.
Injection Volume 10-20 µLStandard injection volume.

Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and stability according to ICH guidelines.[13]

LC-MS/MS Method for Plasma Analysis

For quantifying the drug in plasma, a more sensitive and selective method like LC-MS/MS is required.[15][16]

Protocol Outline:

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove plasma proteins and interferences.[16][17]

  • Chromatography: Use a UHPLC system with a C18 column for fast and efficient separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Validation: The method must be fully validated according to regulatory guidelines for bioanalytical method validation.

In Vivo Study Design and Execution

The design of the in vivo study should be carefully considered to obtain meaningful and reproducible data.[18][19]

Animal Model and Husbandry
  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for initial pharmacokinetic and toxicology studies.[4][18] The choice may depend on the specific disease model.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless the study requires fasting.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

Dosing and Administration

Dosing Workflow:

dosing_workflow start Select Animal Model and Determine Dose Level formulation Prepare Formulation on Day of Dosing start->formulation dose_calc Calculate Dosing Volume based on Individual Animal Body Weight formulation->dose_calc administration Administer Dose via Chosen Route (e.g., Oral Gavage) dose_calc->administration observation Observe Animals for Clinical Signs administration->observation

Caption: Workflow for dosing preparation and administration.

Protocol for Oral Gavage in Rats:

  • Dose Calculation: Calculate the required dose volume for each animal based on its most recent body weight and the concentration of the formulation. A typical oral gavage volume for rats is 5-10 mL/kg.

  • Administration:

    • Gently restrain the rat.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the nose to the last rib to ensure proper placement in the stomach.

    • Pass the needle along the side of the mouth and over the tongue into the esophagus.

    • Administer the formulation slowly.

    • Observe the animal for any signs of distress during and after the procedure.

  • Vehicle Control Group: A group of animals should receive the vehicle alone to assess any effects of the formulation components.[9]

Pharmacokinetic (PK) Study Protocol

Objective: To determine the plasma concentration-time profile of this compound after a single dose.

Protocol:

  • Dosing: Administer a single dose of the formulation to a cohort of animals (e.g., n=3-5 per time point for sparse sampling, or cannulated animals for serial sampling).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and centrifuge to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis by the validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Stability Testing of the Formulation

The stability of the final formulation should be assessed to ensure that the API remains at the target concentration and is not degrading over the course of the study.[12][20]

Protocol:

  • Prepare a batch of the final formulation.

  • Store aliquots under the intended storage conditions (e.g., room temperature, 4°C) and protected from light.

  • Analyze the concentration of the API at the beginning and end of the study period.

  • Visually inspect for any changes in appearance (e.g., precipitation, color change).

Conclusion

The successful in vivo evaluation of this compound hinges on a rational and systematic approach to its formulation and delivery. This guide provides a comprehensive framework, from initial physicochemical characterization to the design and execution of in vivo studies. By understanding the inherent properties of the compound and applying sound formulation principles, researchers can develop a stable and effective delivery system, thereby enabling the generation of high-quality, reliable preclinical data. It is imperative that all animal procedures are conducted in accordance with institutional guidelines and with a strong commitment to animal welfare.

References

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Determination of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a comprehensive, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone in human plasma. The methodology detailed herein is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. The protocol encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and sensitive detection using tandem mass spectrometry. The method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring data integrity and reliability.[1][2]

Introduction

This compound is a compound of interest in pharmaceutical development. Its benzophenone scaffold is a common moiety in various biologically active molecules. The presence of the trifluoromethyl group can significantly influence its metabolic stability and pharmacokinetic profile, while the piperidinomethyl substituent can impact its solubility and receptor-binding properties. Accurate and precise quantification of this compound in biological matrices is paramount for pharmacokinetic and toxicokinetic assessments during drug development.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantitative analysis of drugs and their metabolites in biological fluids due to its inherent selectivity, sensitivity, and speed.[4] This application note provides a detailed, step-by-step protocol for the determination of this compound in human plasma, from sample preparation to data acquisition and analysis, grounded in established scientific principles and regulatory standards.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • This compound-d5 (or a suitable structural analog as an internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA anticoagulant)

Instrumentation

A high-performance liquid chromatography (HPLC) system capable of gradient elution was coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Development

The mass spectrometric parameters were optimized by infusing a standard solution of this compound directly into the mass spectrometer. The compound was found to ionize efficiently in positive electrospray ionization mode. The precursor ion ([M+H]⁺) was determined to be m/z 348.15, based on its calculated monoisotopic mass.

Collision-induced dissociation (CID) of the precursor ion was performed to identify the most stable and abundant product ions for multiple reaction monitoring (MRM). The predicted fragmentation pathway involves the cleavage of the bond between the piperidinomethyl group and the phenyl ring, as well as fragmentation of the piperidine ring itself.

Table 1: Optimized Mass Spectrometer Parameters

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound348.1598.110025
This compound348.15183.110020
Internal Standard (IS)To be determined based on selectionTo be determined100To be determined

Note: The selection of a suitable internal standard is critical for compensating for variability in sample preparation and instrument response. A stable isotope-labeled version of the analyte is highly recommended. If unavailable, a structurally similar compound with similar chromatographic and ionization properties should be used.

Chromatographic separation was achieved on a C18 reversed-phase column. The mobile phase consisted of a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The gradient was optimized to ensure good peak shape, resolution from endogenous plasma components, and a short run time.

Table 3: Chromatographic Conditions

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Column Temperature40 °C
Flow Rate0.4 mL/min
Injection Volume5 µL
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min
Total Run Time5 min

Detailed Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[5][6]

  • Thaw and Vortex: Thaw plasma samples at room temperature and vortex briefly to ensure homogeneity.

  • Aliquot Sample: Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Spike with Internal Standard: Add 10 µL of the internal standard working solution (at a concentration that provides a consistent and appropriate response) to each sample, except for the blank plasma.

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject: Inject the prepared sample into the LC-MS/MS system.

Method Validation

The developed method was validated according to the FDA's Bioanalytical Method Validation guidance.[1][2] The following parameters were assessed:

Specificity and Selectivity

The selectivity of the method was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The linearity of the method was assessed by preparing calibration curves in human plasma over a concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The acceptance criteria for accuracy were within ±15% (±20% at the LLOQ) of the nominal concentration, and for precision, the coefficient of variation (CV) was required to be ≤15% (≤20% at the LLOQ).[1]

Table 4: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%CV) (n=18)
LLOQ198.58.2101.29.5
Low QC3102.15.6103.56.8
Mid QC10097.84.199.15.2
High QC800101.53.5100.84.3
Matrix Effect

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma from six different sources to the peak response of the analyte in a neat solution. The CV of the matrix factor should be ≤15%.

Recovery

The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples with that of post-extraction spiked samples at three QC levels.

Stability

The stability of the analyte in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Workflow and Data Visualization

The overall analytical workflow is depicted in the following diagram:

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample Receipt Sample Receipt Plasma Thawing Plasma Thawing Aliquoting Aliquoting Plasma Thawing->Aliquoting IS Spiking IS Spiking Aliquoting->IS Spiking Protein Precipitation Protein Precipitation IS Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Injection LC Injection Supernatant Transfer->LC Injection Chromatographic Separation Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Data Review & Reporting Data Review & Reporting Concentration Calculation->Data Review & Reporting

Caption: Overall workflow for the determination of this compound.

The predicted fragmentation of the analyte is a key aspect of the method's selectivity. The primary fragmentation is expected to occur at the benzylic position, leading to the formation of a stable piperidinomethyl cation.

Fragmentation Pathway cluster_struct Predicted Fragmentation Precursor Ion [M+H]⁺ m/z 348.15 Product Ion 1 Piperidinomethyl Cation m/z 98.1 Precursor Ion->Product Ion 1 CID Neutral Loss Neutral Loss of C₁₄H₁₀F₃O Precursor Ion->Neutral Loss Product Ion 2 Trifluoromethylbenzoyl Cation m/z 173.0 Structure Structure of Precursor Ion Fragment1 Structure of Product Ion 1 Structure->Fragment1 Cleavage Fragment2 Structure of Neutral Loss Structure->Fragment2 Cleavage

Caption: Predicted fragmentation pathway of this compound.

Conclusion

This application note presents a highly selective, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method has been successfully validated according to FDA guidelines, demonstrating its suitability for supporting pharmacokinetic and other studies requiring the accurate determination of this compound.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 18, 2026, from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved January 18, 2026, from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (2008). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • MDPI. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]

  • PubChem. (n.d.). 4'-Piperidinomethyl-3-trifluoromethylbenzophenone. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Li, W., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1362-1372. [Link]

Sources

Application Notes: PMTFP, a Novel Solvatochromic Probe for Lipid Droplet Dynamics in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of lipid droplets (LDs), dynamic organelles central to lipid metabolism and energy homeostasis, has been greatly advanced by fluorescence microscopy.[1] Misregulation of LD function is implicated in numerous metabolic diseases, including obesity, diabetes, and certain cancers, making the development of novel imaging tools a critical research endeavor.[1] We introduce 4'-Piperidinomethyl-2-trifluoromethylbenzophenone (PMTFP), a novel fluorescent probe designed for the specific and sensitive visualization of lipid droplets in live and fixed cells.

The unique molecular architecture of PMTFP—combining a lipophilic benzophenone core, an environmentally sensitive trifluoromethyl group, and a piperidine moiety—suggests its utility as a powerful tool for cellular imaging. The trifluoromethyl group can enhance photostability and influence the electronic properties of the fluorophore, while the benzophenone scaffold provides a non-polar structure ideal for partitioning into lipid-rich environments.[2][3] The piperidine group may further influence subcellular distribution and solubility.[4] This application note provides a comprehensive guide to the characterization and use of PMTFP as a solvatochromic probe for monitoring lipid droplet dynamics.

Proposed Mechanism of Action: Solvatochromism

PMTFP is hypothesized to function as a solvatochromic probe . Solvatochromic dyes exhibit changes in their photophysical properties, such as fluorescence intensity and emission wavelength, in response to the polarity of their local environment.[5][6] In aqueous cellular environments like the cytoplasm, PMTFP is expected to be in a low-fluorescence state. Upon partitioning into the highly non-polar, triglyceride-rich core of lipid droplets, the probe undergoes a conformational change or alteration in its electronic state, leading to a significant enhancement of its fluorescence quantum yield—a "light-up" effect.[1] This environment-sensitive fluorescence provides a high signal-to-background ratio, enabling clear visualization of LDs with minimal off-target signal.[7]

Product Specifications and Handling

Table 1: Physical and Spectral Properties of PMTFP
PropertyValue (Hypothetical)Notes
Full Chemical Name This compound
Abbreviation PMTFP
Molecular Weight 375.42 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Ethanol; poorly soluble in waterPrepare stock solutions in anhydrous DMSO.
Absorbance Max (λabs) ~365 nm (in Dioxane)
Emission Max (λem) ~450 nm (in Dioxane, non-polar)Exhibits a blue-shift in non-polar environments.
~520 nm (in PBS, polar)Weakly fluorescent in polar, aqueous buffers.
Recommended Ex/Em 405 nm / 430-480 nmFor imaging lipid-droplet-bound probe.
Storage Store at -20°C, protect from light and moisture.

Experimental Protocols

Initial Probe Characterization and Cytotoxicity Assessment

Before use in imaging experiments, it is critical to determine the optimal, non-toxic working concentration of PMTFP for your specific cell type.

Workflow for Probe Validation

cluster_0 PART 1: Concentration Optimization & Cytotoxicity cluster_1 PART 2: Imaging & Localization A Prepare PMTFP Serial Dilutions (e.g., 0.1 µM to 50 µM) B Incubate with Cells (24h) A->B C Perform MTT Assay B->C D Determine CC50 & Optimal Concentration Range C->D E Stain Cells with Optimal PMTFP Conc. D->E Use Conc. ≤ 1/10 of CC50 F Co-stain with Known LD Marker (e.g., BODIPY 493/503) E->F G Acquire Dual-Channel Images F->G H Perform Colocalization Analysis G->H

Caption: Workflow for validating a new fluorescent probe.

Protocol 4.1.1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability.[8]

  • Cell Plating: Seed your cells of interest in a 96-well plate at a density that will not reach full confluency after 48 hours. Incubate overnight.

  • Probe Preparation: Prepare a 10 mM stock solution of PMTFP in anhydrous DMSO. From this, create a series of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) in pre-warmed complete cell culture medium. Include a "vehicle control" with the highest equivalent concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add 100 µL of the PMTFP-containing medium to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing living cells to convert MTT to formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The optimal working concentration for imaging should be well below the concentration that induces significant toxicity (typically ≤ 1/10th of the CC50).

Staining Lipid Droplets in Live Cells

This protocol is a starting point and may require optimization for different cell lines.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow them to adhere and grow to 50-70% confluency.

  • Induce Lipid Droplet Formation (Optional): To increase the number and size of LDs, cells can be incubated with 100-400 µM oleic acid complexed to BSA for 16-24 hours prior to staining.[9]

  • Staining Solution: Dilute the PMTFP DMSO stock solution into pre-warmed serum-free medium or HBSS to the final desired concentration (e.g., 1-5 µM, as determined in Protocol 4.1.1).

  • Staining: Remove the culture medium, wash cells once with PBS, and add the PMTFP staining solution.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash and Image: Remove the staining solution, wash twice with warm HBSS or complete medium, and add fresh imaging medium (e.g., phenol red-free medium). Proceed immediately to imaging on a fluorescence microscope equipped with a DAPI/blue filter set (e.g., 405 nm excitation, 450/50 nm emission).

Validation of Subcellular Localization

To confirm that PMTFP specifically stains lipid droplets, a colocalization experiment with a well-characterized LD probe is required.[10][11]

Protocol 4.3.1: Co-staining with BODIPY 493/503
  • Prepare Cells: Prepare and optionally treat cells with oleic acid as described in Protocol 4.2.

  • Prepare Staining Solution: Create a dual-staining solution in serum-free medium containing PMTFP (e.g., 2 µM) and a known LD stain like BODIPY 493/503 (e.g., 1 µg/mL).

  • Staining and Washing: Stain the cells for 15-30 minutes and wash as described in Protocol 4.2.

  • Imaging: Acquire images sequentially using two different channels to prevent spectral bleed-through:

    • PMTFP Channel: Ex: 405 nm, Em: 430-480 nm.

    • BODIPY Channel: Ex: 488 nm, Em: 500-550 nm.

  • Analysis: Merge the two channels. Visual overlap of the blue (PMTFP) and green (BODIPY) signals will appear as cyan/white puncta. For quantitative analysis, use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate a Pearson's Correlation Coefficient (PCC). A PCC value close to +1.0 indicates strong positive colocalization.[11]

Colocalization Analysis Workflow

A Acquire Separate Images Channel 1: PMTFP (Blue) Channel 2: BODIPY (Green) B Threshold Each Channel to Remove Background A->B C Merge Channels B->C E Quantitative Analysis: Calculate Pearson's Coefficient (PCC) B->E D Qualitative Assessment: Observe Signal Overlap C->D F Result Interpretation PCC ≈ +1 indicates strong colocalization E->F

Caption: Workflow for colocalization data analysis.

Measuring Photostability

Photostability is a crucial parameter for time-lapse imaging.[12][13]

  • Sample Preparation: Prepare cells stained with PMTFP as described in Protocol 4.2. Prepare a parallel sample stained with a known, less stable dye (e.g., fluorescein) or a highly stable dye (e.g., Alexa Fluor 488) for comparison.[12]

  • Image Acquisition:

    • Select a field of view with several brightly stained cells.

    • Set the excitation laser/lamp power to a level typical for your imaging experiments.

    • Acquire a time-lapse series of images (e.g., one frame every 5 seconds for 5 minutes) without changing the focus or exposure settings.

  • Data Analysis:

    • Using image analysis software, define regions of interest (ROIs) around several stained lipid droplets.

    • Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.

    • The rate of fluorescence decay is indicative of photobleaching. The time it takes for the intensity to drop to 50% of its initial value (the t1/2) can be calculated to quantify photostability.[13]

Data Interpretation and Troubleshooting

Table 2: Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
No or Weak Signal Staining concentration is too low.Increase PMTFP concentration incrementally (e.g., up to 10 µM, if non-toxic).
Cells have few lipid droplets.Induce LD formation with oleic acid treatment (Protocol 4.2, Step 2).
Incorrect filter set.Ensure excitation and emission filters match PMTFP's spectral properties in a non-polar environment.
High Background Staining concentration is too high.Reduce PMTFP concentration.
Incomplete washing.Increase the number and duration of wash steps after staining.
Probe precipitation.Ensure DMSO stock is fully dissolved. Prepare fresh dilutions in medium just before use.
Rapid Fading (Photobleaching) Excitation light is too intense.Reduce laser/lamp power. Increase camera gain or exposure time if necessary.
Use an anti-fade mounting medium for fixed cell imaging.
Observed Cytotoxicity Concentration is too high.Perform a detailed cytotoxicity assay (Protocol 4.1.1) and use a lower concentration.
Prolonged incubation.Reduce the staining incubation time.

Conclusion

This compound (PMTFP) represents a promising new tool for the investigation of lipid droplet biology. Its proposed solvatochromic properties offer the potential for high-contrast, "light-up" imaging of LDs in living cells. By following the detailed characterization and application protocols provided in this guide, researchers can effectively validate and employ PMTFP to explore the dynamic roles of lipid droplets in cellular health and disease.

References

  • Danylchuk, D. I., et al. (2021). Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. ACS Chemical Neuroscience, 12(4), 719–734. [Link][5][14]

  • Kim, H. M., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Functional Materials. [Link][6]

  • Tokyo Institute of Technology. (2024, March 13). Innovative Solvatochromic Probe Allows for Real-Time Lipid Membrane Imaging. SciTechDaily. [Link][7]

  • Collot, M., et al. (2025). Prodan-based solvatochromic probes for polarity imaging of organelles. bioRxiv. [Link][15]

  • Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2339. [Link][1]

  • Dou, X., et al. (2020). A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity. New Journal of Chemistry, 44(35), 15159-15165. [Link][9]

  • Wang, Z., et al. (2019). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. Theranostics, 9(10), 2825–2836. [Link][10]

  • Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5348–5355. [Link][16]

  • Wang, C., et al. (2017). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Polymers, 9(12), 652. [Link][17]

  • Urano, Y., et al. (2016). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 21(2), 223. [Link][2]

  • Goedhart, J. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link][13]

  • Adie, E. J., et al. (2012). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology, 302(12), C1641-C1659. [Link][11]

  • Weygant, M., et al. (2016). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. Toxicology in Vitro, 34, 148-155. [Link][8]

  • Blazevicius, D., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 17(4), 896. [Link][3]

Sources

Experimental design for preclinical studies of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical evaluation of novel therapeutic candidates, this document outlines a comprehensive experimental design for 4'-Piperidinomethyl-2-trifluoromethylbenzophenone. As a Senior Application Scientist, this guide is structured to provide a robust framework for researchers, scientists, and drug development professionals, ensuring scientific integrity and a logical progression from initial characterization to Investigational New Drug (IND)-enabling studies.

Introduction: Rationale and Strategic Overview

The preclinical development of a novel chemical entity (NCE) such as this compound is a critical phase that bridges the gap between discovery and clinical application.[1] This process is designed to systematically evaluate the compound's biological effects, safety profile, and pharmacokinetic properties before it can be administered to humans.[1][2] The presence of a benzophenone scaffold and a piperidinomethyl group suggests potential activity within the central nervous system (CNS), a common feature in many psychopharmacological agents. Therefore, this experimental design will focus on a CNS-related therapeutic area, such as schizophrenia or depression, while maintaining a broad enough scope to uncover other potential applications.

The overarching goal of this preclinical research plan is to generate a comprehensive data package to support an IND application. This involves a phased approach, starting with in vitro characterization and progressing to in vivo efficacy and safety studies, all conducted under principles of Good Laboratory Practice (GLP) where required.[1]

Phase I: In Vitro Characterization and Target Validation

The initial phase of preclinical assessment focuses on understanding the compound's fundamental properties at the molecular and cellular level.[3] This is achieved through a series of in vitro assays designed to determine its biological activity, mechanism of action, and potential liabilities.[4]

Primary Screening and Potency Determination

The first step is to assess the compound's activity in relevant biological assays. Given the structural alerts for CNS activity, a panel of receptor binding and enzyme inhibition assays targeting key proteins implicated in neuropsychiatric disorders is recommended.

Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors (e.g., dopamine, serotonin, norepinephrine transporters and receptors).

  • Materials: Cell membranes expressing the target receptor, radiolabeled ligand specific for the receptor, test compound, and scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value by non-linear regression of the competition binding curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mechanism of Action Elucidation

Once a primary target is identified, further assays are required to elucidate the compound's mechanism of action (e.g., agonist, antagonist, inverse agonist, or modulator).

Protocol: Functional Cell-Based Assay (e.g., Calcium Mobilization)

  • Objective: To determine the functional activity of the compound at a G-protein coupled receptor (GPCR) target.

  • Materials: A cell line stably expressing the target GPCR, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and the test compound.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add the test compound at various concentrations and measure the change in intracellular calcium levels using a fluorescence plate reader.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Data Analysis: Plot the dose-response curve to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Early Safety and Liability Assessment

Early identification of potential liabilities can save significant time and resources.[5] A panel of in vitro assays should be conducted to flag potential off-target effects and toxicity.

Table 1: In Vitro Safety Panel

AssayPurpose
hERG Channel Patch ClampTo assess the risk of cardiac QT prolongation.
Cytochrome P450 InhibitionTo evaluate the potential for drug-drug interactions.
Genotoxicity (Ames Test)To screen for mutagenic potential.
Cytotoxicity (e.g., MTT)To determine the compound's general toxicity to cells.[6]
Reactive Metabolite TrappingTo identify the formation of potentially toxic reactive metabolites.[7]

Phase II: Pharmacokinetics and In Vivo Pharmacology

This phase aims to understand how the drug behaves in a living organism, a critical step for translating in vitro findings to in vivo efficacy.[1][8]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of a compound is essential for designing effective in vivo studies and predicting its behavior in humans.[9]

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters of this compound in rats.[9]

  • Procedure:

    • Administer the compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[9]

In Vivo Efficacy in Animal Models

The selection of an appropriate animal model is crucial for demonstrating proof-of-concept.[10] Based on the in vitro data, a relevant model of a neuropsychiatric disorder should be chosen. For example, if the compound shows potent dopamine D2 receptor antagonism, a model of schizophrenia would be appropriate.

Protocol: Amphetamine-Induced Hyperlocomotion in Mice (Model for Schizophrenia)

  • Objective: To evaluate the antipsychotic-like effects of the compound.

  • Procedure:

    • Acclimatize mice to an open-field arena.

    • Administer the test compound or vehicle.

    • After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

    • Record and analyze the locomotor activity of the mice.

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound can attenuate the effects of amphetamine.

Phase III: IND-Enabling Toxicology and Safety Pharmacology

Before a new drug can be tested in humans, its safety must be rigorously evaluated in preclinical studies.[11][12] These studies are conducted under GLP conditions.

General Toxicology Studies

These studies assess the potential for adverse effects after single or repeated exposure to the drug.[11]

Table 2: IND-Enabling Toxicology Studies

Study TypeSpeciesDurationPurpose
Single Dose Acute ToxicityRodent and Non-rodentSingle DoseTo determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[11]
Repeat-Dose ToxicityRodent and Non-rodent14 or 28 daysTo evaluate the toxicological profile after repeated administration and identify a no-observed-adverse-effect level (NOAEL).[11]
Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on major physiological systems.[11]

Protocol: Cardiovascular Safety Assessment in Dogs

  • Objective: To evaluate the effects of the compound on cardiovascular parameters.

  • Procedure:

    • Implant telemetry devices in dogs to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.

    • Administer the compound at multiple dose levels.

    • Record and analyze the cardiovascular data.

  • Data Analysis: Assess for any clinically relevant changes in cardiovascular parameters, with a particular focus on QT interval prolongation.

Data Visualization and Workflow

Clear visualization of experimental workflows and data is essential for effective communication and decision-making.

Preclinical_Workflow cluster_0 Phase I: In Vitro Characterization cluster_1 Phase II: In Vivo Pharmacology & PK cluster_2 Phase III: IND-Enabling Studies Primary Screening Primary Screening Mechanism of Action Mechanism of Action Primary Screening->Mechanism of Action Early Safety Early Safety Mechanism of Action->Early Safety ADME/PK ADME/PK In Vivo Efficacy In Vivo Efficacy ADME/PK->In Vivo Efficacy General Toxicology General Toxicology Safety Pharmacology Safety Pharmacology General Toxicology->Safety Pharmacology IND Submission IND Submission Safety Pharmacology->IND Submission Phase I: In Vitro Characterization Phase I: In Vitro Characterization Phase II: In Vivo Pharmacology & PK Phase II: In Vivo Pharmacology & PK Phase I: In Vitro Characterization->Phase II: In Vivo Pharmacology & PK Phase III: IND-Enabling Studies Phase III: IND-Enabling Studies Phase II: In Vivo Pharmacology & PK->Phase III: IND-Enabling Studies

Caption: Preclinical development workflow for this compound.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By following this structured approach, researchers can systematically characterize the compound's pharmacological and toxicological properties, ultimately generating the necessary data to support its advancement into clinical development. The emphasis on causality, self-validating protocols, and authoritative grounding ensures the integrity and translational relevance of the preclinical data package.

References

  • Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Retrieved from [Link]

  • Scholars Research Library. (2024, November 29). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Retrieved from [Link]

  • ALS Therapy Development Institute. (2022, November 30). What are Pharmacokinetic and Pharmacodynamic Studies? Retrieved from [Link]

  • Molecular Devices. (n.d.). What is Toxicology, Toxicity Assessment. Retrieved from [Link]

  • Open Access Journals. (2023, April 28). The Importance of Pharmaceutical Toxicology in Drug Development. Retrieved from [Link]

  • IntechOpen. (2021, July 21). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved from [Link]

  • Current Protocols in Toxicology. (2007, February). Toxicology testing in drug discovery and development. Retrieved from [Link]

  • QPS. (2014, May 14). The Importance of Pharmacokinetics Testing Before Beginning Clinical Trials. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry. (2013, June 24). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Retrieved from [Link]

  • Massive Bio. (2026, January 16). Preclinical Study. Retrieved from [Link]

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  • Dialogues in Clinical Neuroscience. (2020, March). Drug discovery in psychopharmacology: from 2D models to cerebral organoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022, November). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure high purity of the final product. The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability and lipophilicity, but it can also present specific synthetic challenges.[1][2] This guide provides field-proven insights to navigate these complexities.

Primary Synthetic Pathway: Reductive Amination

The most reliable and scalable method for synthesizing this compound is through the reductive amination of 4'-formyl-2-trifluoromethylbenzophenone with piperidine. This method avoids the handling of more hazardous intermediates like benzylic halides and generally proceeds with high selectivity.[3][4]

The overall workflow involves the condensation of the aldehyde with piperidine to form an iminium ion, which is then reduced in situ by a selective reducing agent to yield the desired tertiary amine.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 4'-formyl-2-trifluoromethyl- benzophenone Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H2O) Amine Piperidine Amine->Iminium Product 4'-Piperidinomethyl-2-trifluoro- methylbenzophenone Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Hydride Transfer caption Fig. 1: General workflow for reductive amination.

Caption: Fig. 1: General workflow for reductive amination.

Detailed Experimental Protocol

This protocol describes a standard lab-scale procedure for the reductive amination using Sodium Triacetoxyborohydride (STAB), a mild and highly selective reagent.[3][5]

Materials:

  • 4'-formyl-2-trifluoromethylbenzophenone (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4'-formyl-2-trifluoromethylbenzophenone (1.0 equiv) in DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidine (1.2 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Progress can be monitored by TLC or LC-MS.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel or by crystallization.

Troubleshooting Guide

Q1: My reaction yield is consistently low (<70%). What are the potential causes and solutions?

Low yield can stem from several factors, from reagent quality to reaction conditions and work-up procedures.

  • Cause 1: Incomplete Iminium Ion Formation. The first step, the condensation of the aldehyde and amine, is a reversible equilibrium. If water is not effectively sequestered, the equilibrium may not favor the iminium ion.

    • Solution: While STAB reactions are often run without explicit drying agents, adding 3Å or 4Å molecular sieves after the addition of piperidine (before adding STAB) can help drive the equilibrium forward.

  • Cause 2: Degradation of the Reducing Agent. Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[5] Using old or improperly stored STAB will significantly reduce its efficacy.

    • Solution: Always use freshly opened STAB from a reputable supplier. Store it in a desiccator. Consider buying smaller quantities to ensure the reagent is always fresh.

  • Cause 3: Sub-optimal pH. The rate of both iminium ion formation and reduction is pH-dependent. Reductive aminations with STAB are typically self-optimizing as acetic acid is released, but issues can still arise.

    • Solution: Adding a catalytic amount of acetic acid (0.1 equiv) along with the piperidine can sometimes accelerate iminium formation without significantly reducing the ketone.

  • Cause 4: Emulsion during Work-up. The basic nature of the product can lead to stable emulsions during the aqueous quench and extraction, causing significant loss of material.

    • Solution: Break emulsions by adding a small amount of brine or by filtering the entire mixture through a pad of Celite. Using a more non-polar extraction solvent like ethyl acetate instead of DCM can sometimes mitigate this issue.

Q2: I'm observing a significant impurity with a slightly different Rf value than my product. What is it and how do I prevent it?

The most likely impurity is the alcohol resulting from the direct reduction of the starting aldehyde or the benzophenone ketone.

  • Cause: Non-selective Reduction. This occurs if the reducing agent attacks the carbonyl group of the aldehyde or ketone in addition to the iminium ion. While STAB is highly selective for the iminium ion, this side reaction can occur if the iminium formation is slow or if a less selective reducing agent (like NaBH₄) is used improperly.[3][5]

    • Solution 1: Ensure Complete Iminium Formation. Allow sufficient time for the aldehyde and piperidine to react before adding the reducing agent. As mentioned above, monitoring this step by TLC is crucial.

    • Solution 2: Use the Correct Reducing Agent. STAB is the preferred reagent due to its high selectivity.[3] If you must use Sodium Borohydride (NaBH₄), the imine must be pre-formed and isolated, or the reaction must be run in a solvent like methanol where imine formation is rapid, and the NaBH₄ is added only after full conversion.[6]

    • Solution 3: Temperature Control. Run the reaction at room temperature or even cooled to 0 °C. Higher temperatures can sometimes decrease the selectivity of the reducing agent.

G Start Aldehyde + Piperidine Iminium Iminium Ion Start->Iminium Condensation Side Side Product (Alcohol) Start->Side Non-Selective Reduction of Aldehyde Desired Desired Product (Tertiary Amine) Iminium->Desired Selective Reduction (e.g., STAB) caption Fig. 2: Competing reaction pathways.

Caption: Fig. 2: Competing reaction pathways.

Q3: The reaction seems to stall before all the starting aldehyde is consumed, even after extended reaction times. Why is this happening?

Reaction stalling is often due to deactivation of a key reagent.

  • Cause 1: Insufficient Reducing Agent. The stoichiometry of the reducing agent is critical. Impurities in the starting materials or solvent (especially water) can consume the hydride source.

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. It is common practice to use a slight excess of the reducing agent (1.5 equiv). If stalling is observed, a second, small addition of fresh STAB (0.3-0.5 equiv) can sometimes restart the reaction.

  • Cause 2: Steric Hindrance. The 2-trifluoromethyl group is bulky and electron-withdrawing, which can affect the reactivity of the adjacent ketone and the overall conformation of the molecule. While the reaction site is on the other ring, significant steric hindrance around the 4'-formyl group could slow the reaction.

    • Solution: If the reaction is clean but slow, increasing the reaction time or gently warming the reaction to 35-40 °C may be necessary. However, monitor for side product formation at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is reductive amination preferred over a two-step process of forming a benzyl halide and then substituting with piperidine?

While the two-step pathway (reduction of the aldehyde to a benzyl alcohol, conversion to a benzyl halide, then nucleophilic substitution) is chemically plausible, it has several disadvantages for industrial and research applications:

  • Safety: Benzyl halides are potent lachrymators and are often toxic. Avoiding their isolation and handling is a significant process safety improvement.

  • Efficiency: Reductive amination is a one-pot reaction, which saves time, reduces solvent waste, and minimizes transfer losses, often leading to a higher overall yield.

  • Byproducts: The halide displacement step can generate side products and requires careful control of stoichiometry to avoid quaternary ammonium salt formation (though not an issue with piperidine). The reductive amination pathway is generally cleaner.

Q2: How do I choose the right reducing agent for this synthesis?

The choice of reducing agent is critical for selectivity and success.

Reducing AgentProsConsRecommended Use
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for iminium ions over aldehydes/ketones.[3] Tolerates a wide range of functional groups.Moisture sensitive, relatively expensive.[5]Strongly Recommended. The industry standard for this type of transformation.
Sodium Cyanoborohydride (NaCNBH₃) Selective for iminium ions at neutral to acidic pH. Not water-sensitive.[5]Highly toxic (releases HCN gas under strong acidic conditions). Requires careful pH control.Use with extreme caution in a well-ventilated fume hood. STAB is a safer, superior alternative.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Reduces aldehydes and ketones, leading to low selectivity if added to the initial mixture.[5]Not recommended for one-pot procedures. Only suitable if the imine is pre-formed and isolated.[6]
H₂ / Catalyst (e.g., Pd/C) "Green" reagent (byproduct is water), excellent for large-scale synthesis.Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. May reduce other functional groups (e.g., the benzophenone ketone).Feasible, but requires significant process development to ensure selectivity over ketone reduction.

Q3: What is the best way to monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting aldehyde will be less polar (higher Rf) than the final amine product (lower Rf, often streaks due to its basicity). Staining with potassium permanganate can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of the masses of the starting material, product, and any major byproducts (like the alcohol side product). It is the most reliable method for tracking conversion.

Q4: How can I efficiently purify the final product?

  • Column Chromatography: This is the most common lab-scale method. Use a silica gel column with a gradient elution, starting with a low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity. To prevent the basic amine from streaking, it is highly recommended to add 1% triethylamine (Et₃N) to the mobile phase.

  • Acid-Base Extraction: For larger scales or to remove non-basic impurities, an acidic wash can be employed. Dissolve the crude product in a solvent like ethyl acetate and wash with dilute HCl (e.g., 1 M). The protonated amine product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified with NaOH or NaHCO₃, and the product is re-extracted into an organic solvent. This method is effective but can be complicated by emulsions.

  • Crystallization: If the final product is a solid, crystallization or re-crystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can provide very high purity material.

References

  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Eschweiler-Clarke Reaction. J&K Scientific LLC.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Eschweiler-Clarke Reaction. YouTube.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Reductive Amin
  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • This compound. ChemicalBook.
  • Further reactions on reductive amination products with key building blocks shown.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • 4′-piperidinomethyl-2-trifluoromethylbenzophenone. CymitQuimica.
  • Amine synthesis by reductive amination (reductive alkyl

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Technical Support Center: Enhancing the Long-Term Stability of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and enhancing the long-term storage stability of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone (PMTFB). We will delve into the molecule's inherent characteristics, potential degradation pathways, and proactive strategies to ensure its integrity over time.

Section 1: Understanding the Molecule - Physicochemical Properties & Potential Instabilities

This compound is a complex molecule with three key functional regions, each contributing to its overall chemical behavior and stability profile. Understanding these regions is fundamental to predicting and mitigating degradation.

  • Benzophenone Core: The diaryl ketone structure is a known chromophore, meaning it absorbs light, particularly UV radiation. This absorption can lead to photochemical reactions, a primary stability concern for this class of compounds.[1]

  • Trifluoromethyl (CF₃) Group: The electron-withdrawing nature of the CF₃ group generally enhances the metabolic stability and lipophilicity of a molecule.[2] It can influence the electronic properties of the adjacent aromatic ring, but it is typically considered a chemically robust functional group.[3]

  • Piperidinomethyl Group: The piperidine ring contains a basic tertiary amine. This site is susceptible to oxidation, particularly N-oxidation.[4] As a base, it can also react with acidic components in the environment or formulation, forming salts which may have different solubility and stability profiles.[5]

Based on this structure, the primary anticipated stability challenges are photodegradation due to the benzophenone core and oxidation of the piperidine nitrogen. Hydrolysis under extreme pH conditions is also a potential, though likely less common, degradation route.

Section 2: Frequently Asked Questions (FAQs) on Long-Term Storage

This section addresses common questions regarding the handling and storage of PMTFB.

Q1: What are the ideal storage conditions for long-term stability of solid PMTFB?

For optimal long-term stability, solid PMTFB should be stored in a controlled environment that minimizes exposure to heat, light, and humidity. Based on ICH guidelines for active pharmaceutical ingredients (APIs), the following conditions are recommended.[6][7]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of all chemical degradation reactions.[8] For many APIs, refrigerated conditions are standard for long-term storage.[6]
Humidity <40% RH (in a desiccator or dry box)Moisture can facilitate hydrolytic degradation and may accelerate oxidative processes.[9] It is crucial to keep the compound in a dry environment.[5]
Light Protected from light (Amber vial or opaque container)The benzophenone moiety is susceptible to photodegradation.[1] Light exposure can trigger reactions leading to loss of potency and the formation of impurities.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)An inert atmosphere displaces oxygen, directly inhibiting the potential oxidation of the piperidine nitrogen.[4][5]

Q2: My PMTFB is stored at room temperature (25°C/60% RH). How long can I expect it to remain stable?

While 2-8°C is optimal, storage at controlled room temperature (25°C/60% RH) is often used for convenience.[7] However, the shelf-life under these conditions will be shorter. We strongly recommend performing a long-term stability study under your specific conditions. As a general guideline for piperidine compounds, degradation may become more noticeable after 2-3 years even under ideal conditions.[9] Regular analytical testing (e.g., every 6-12 months) is advised to monitor purity.

Q3: What are the visible signs of PMTFB degradation?

The most likely visible sign of degradation is a change in color , often to yellow or brown.[4] This discoloration is typically a result of oxidation or photodegradation byproducts. You may also observe changes in the physical state, such as clumping or melting point depression, which could indicate the presence of impurities. Any visible change warrants immediate analytical investigation to confirm the compound's purity and integrity.

Q4: How do I handle PMTFB to minimize degradation during experiments?

  • Weighing and Aliquoting: Perform these actions in a controlled environment with low light and humidity. If possible, use a glovebox under an inert atmosphere.

  • Solution Stability: Prepare solutions fresh for each experiment. If a stock solution must be stored, keep it refrigerated (2-8°C) in an amber vial and use it within a validated timeframe. The stability of the compound in solution is highly dependent on the solvent and pH.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean. Avoid contact with reactive materials, including strong acids, bases, and oxidizing agents, unless required by the experimental protocol.[5]

Section 3: Troubleshooting Guide - Investigating and Resolving Stability Issues

If you suspect your PMTFB sample has degraded, follow this logical troubleshooting workflow.

Troubleshooting Workflow

troubleshooting_workflow observation Observation: Color change, unexpected analytical results, or physical changes. quarantine Step 1: Quarantine Sample Isolate the suspect vial to prevent cross-contamination. observation->quarantine review Step 2: Review Storage History Check temperature, humidity, and light exposure logs. quarantine->review analyze Step 3: Analytical Re-evaluation Perform HPLC-UV/MS analysis to confirm purity and identify degradants. review->analyze compare Compare to Reference Standard Analyze a fresh, reliable standard under the same conditions. analyze->compare decision Purity Confirmed? compare->decision discard Resolution: Discard If purity is below acceptable limits, discard the sample. decision->discard No use_cautiously Resolution: Use with Caution If purity is acceptable, document findings and proceed with caution. decision->use_cautiously Yes investigate Step 4: Investigate Cause Was it heat, light, or oxygen? Consider a forced degradation study. discard->investigate use_cautiously->investigate

Caption: Troubleshooting workflow for suspected PMTFB degradation.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Action(s)
Sample turned yellow/brown 1. Oxidation: Exposure to air (oxygen).[4]2. Photodegradation: Exposure to UV or ambient light.[1]1. Confirm purity via HPLC-UV/MS.2. If purity is compromised, discard the sample.3. Implement stricter storage protocols: use amber vials, store under inert gas, and minimize exposure during handling.
Purity assay shows a new peak in the chromatogram Chemical Degradation: A new impurity has formed due to stress (heat, light, pH).1. Quantify the impurity relative to the parent peak.2. Use LC-MS to determine the mass of the new peak and hypothesize its structure (e.g., M+16 suggests oxidation).3. Perform a forced degradation study (see Section 4) to intentionally generate and identify potential degradants.[10]
Poor solubility or changes in physical appearance Formation of Salts or Degradants: Reaction with atmospheric CO₂ (forming carbonate salts) or moisture.[5]1. Verify the compound's identity and purity using analytical methods.2. Store future samples in a desiccator under an inert atmosphere to prevent reactions with atmospheric components.

Section 4: Technical Protocols

To proactively understand and monitor the stability of PMTFB, we recommend conducting forced degradation studies and implementing a robust stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study intentionally exposes the API to harsh conditions to identify likely degradation products and establish degradation pathways.[11] This is critical for developing a stability-indicating analytical method.[10]

Forced Degradation Experimental Workflow

forced_degradation_workflow start Start: Prepare 1 mg/mL PMTFB Stock Solution stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, Solid & Solution) stress->thermal photo Photostability (ICH Q1B light exposure) stress->photo analyze Analyze Samples by HPLC-UV/MS at Multiple Time Points acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze end End: Identify Degradants & Establish Degradation Pathways analyze->end

Caption: Workflow for a forced degradation study of PMTFB.

Step-by-Step Methodology:
  • Prepare Stock Solution: Accurately prepare a 1 mg/mL solution of PMTFB in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose to Stress Conditions: Aliquot the stock solution and expose it to the conditions outlined in the table below. Include a control sample protected from stress. The goal is to achieve 5-20% degradation.[12]

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to stop the reaction.[12]

  • Analysis: Analyze all stressed samples, controls, and a reference standard by a stability-indicating LC-MS method.

Recommended Forced Degradation Conditions
Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 24h
Base Hydrolysis 0.1 M NaOH60°CUp to 24h
Oxidation 3% H₂O₂Room TempUp to 24h
Thermal Heat (Solid & Solution)80°CUp to 72h
Photostability ICH Q1B Option 2ControlledPer guideline
Protocol 2: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[10] It must be able to separate the parent compound from all potential degradation products.

Sample HPLC Method Parameters
ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 264 nm[13] and Mass Spectrometry (ESI+)
Injection Volume 10 µL

Method Validation: This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines, demonstrating its ability to separate PMTFB from the degradants identified in the forced degradation study.

Section 5: The Role of Formulation - Enhancing Stability with Excipients

For drug development, incorporating PMTFB into a formulation with stabilizing excipients can significantly enhance its long-term stability.[14] Excipients are not merely fillers; they play a crucial role in protecting the API from environmental stress.[15][16]

  • Antioxidants: To protect the piperidine nitrogen from oxidation, consider including antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid in the formulation.

  • pH Modifiers/Buffers: If the compound is formulated in a solution, using a buffer system (e.g., citrate or phosphate buffer) to maintain the optimal pH for stability can prevent acid- or base-catalyzed degradation.[16]

  • Moisture Scavengers (Desiccants): For solid dosage forms, hygroscopic excipients can absorb ambient moisture within the packaging, protecting the API from hydrolysis.[15][17]

  • Light-Absorbing Excipients: Opaque excipients like titanium dioxide can be included in solid formulations or coatings to act as a physical barrier against light, preventing photodegradation.[15]

The selection of excipients must be carefully evaluated to ensure compatibility with PMTFB, as some excipients can inadvertently promote degradation. Compatibility studies are an essential part of the formulation development process.

References
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Technical Support Center: A Guide to Minimizing Off-Target Effects of Novel Chemical Probes in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The exploration of novel chemical probes, such as 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, is a cornerstone of modern drug discovery and chemical biology. However, the journey from a promising hit to a validated tool compound is fraught with challenges, the most critical of which is distinguishing specific, on-target biological effects from non-specific, off-target artifacts. Off-target effects can lead to misinterpretation of data, wasted resources, and the pursuit of dead-end therapeutic strategies.[1][2][3][4]

This guide provides a comprehensive framework for researchers and drug development professionals working with new or poorly characterized small molecules. Using this compound as a representative example of a novel probe, we will address common issues encountered in cellular assays. Our focus is on the principles of rigorous experimental design, troubleshooting, and validation to ensure the data you generate is both accurate and reliable.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that arise when characterizing a new small molecule inhibitor. Each answer provides not only a solution but also the underlying scientific rationale.

Q1: I'm observing significant cytotoxicity and other unexpected phenotypes at high concentrations of this compound. How can I determine if this is a true on-target effect or non-specific toxicity?

A1: This is a classic challenge in pharmacology. The key to differentiation lies in a meticulously performed dose-response experiment.[5][6][7] An on-target effect will typically display a sigmoidal dose-response curve with a clear plateau, indicating saturation of the target.[7] In contrast, non-specific effects, such as membrane disruption or general metabolic toxicity, often present as a steep, linear response that occurs at higher concentrations.

Key Experimental Strategy: Dose-Response Curve Analysis

A dose-response curve is the foundational experiment for characterizing any bioactive compound.[5] It allows you to determine critical parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the compound's potency.[5][6]

  • Principle: By testing a wide range of concentrations, typically over several orders of magnitude on a logarithmic scale, you can visualize the relationship between compound dose and biological response.[5][7]

  • Interpretation: A potent, specific inhibitor will show a response at low concentrations (nM to low µM range) and reach a maximal effect (the top plateau of the curve). Off-target effects usually require much higher concentrations and may not show a clear plateau before 100% toxicity is reached.

ParameterOn-Target Effect (Expected Observation)Off-Target Effect (Potential Observation)
Potency (IC50/EC50) Low and reproducible value (e.g., nM to low µM).High value (e.g., >10-20 µM) or not calculable.
Curve Shape Sigmoidal (S-shaped) with clear upper and lower plateaus.[7]Steep, linear, or irregular curve shape. No clear saturation.
Hill Slope A slope near 1.0 suggests a 1:1 binding interaction.A very steep slope (>2) can indicate compound aggregation or non-specific mechanisms.
Maximal Effect A clear maximal effect is reached (e.g., 100% inhibition of a specific pathway).100% cell death often masks any specific maximal effect.
Q2: My results are inconsistent between experiments. One day the compound is potent, the next day it's weak. What are the likely causes?

A2: Variability in cell-based assays is a common frustration, often stemming from subtle changes in experimental conditions.[8] Two primary areas to investigate are the state of your cells and the stability of your compound.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Cell Confluency & Passage Number: Cells behave differently depending on their density and how many times they have been passaged. High confluency can alter signaling pathways, while high passage numbers can lead to genetic drift. Always seed cells at the same density and use cells within a consistent, low passage number range for all experiments.[8]

    • Serum Synchronization: Serum is a complex mixture of growth factors and hormones that can activate numerous signaling pathways, creating high background noise.[9][10] Serum starving the cells (incubating them in low-serum or serum-free media) for a period before adding your compound can synchronize them in the same phase of the cell cycle (typically G0/G1) and quiet background signaling, leading to more robust and reproducible results.[10][11][12]

  • Verify Compound Integrity:

    • Storage and Handling: Small molecules can degrade if stored improperly or subjected to repeated freeze-thaw cycles.[8] Store the compound as recommended by the manufacturer (typically desiccated at -20°C or -80°C). Prepare fresh dilutions from a concentrated stock for each experiment.

    • Solubility: Poor solubility can lead to compound precipitation, drastically reducing the effective concentration in your assay. Visually inspect your media after adding the compound. If you see precipitates, consider using a different solvent or lowering the final concentration.

Q3: How can I definitively prove that the observed cellular effect is due to my compound binding its intended target?

A3: This is the central question of target validation. A multi-pronged approach using orthogonal assays is required to build a convincing case. Relying on a single assay is insufficient.

The Gold Standard Validation Workflow:

cluster_0 Step 1: Confirm Direct Physical Binding cluster_1 Step 2: Demonstrate Target-Dependence of Phenotype cluster_2 Step 3: Rule Out Assay Artifacts CETSA Cellular Thermal Shift Assay (CETSA) Confirms target engagement in intact cells. Negative_Control Use Structurally-Related Inactive Control Shows phenotype is not due to a general chemical property. CETSA->Negative_Control If positive... Rescue Rescue with Drug-Resistant Mutant Expressing a mutated target that doesn't bind the drug should reverse the phenotype. Negative_Control->Rescue If specific... Reporter_Assay_Control Counter-Screen Reporter Assays Ensures the compound isn't directly inhibiting the reporter enzyme (e.g., luciferase). Rescue->Reporter_Assay_Control If target-dependent...

Caption: A workflow for validating on-target compound activity.

  • 1. Confirm Target Engagement in Cells: It's not enough to show your compound inhibits a purified enzyme in a test tube. You must demonstrate it binds the target protein in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[13] The principle is that when a compound binds to its target protein, it stabilizes the protein, increasing its melting temperature.[13]

  • 2. Use a Negative Control: The most rigorous control is a structurally similar but biologically inactive analog of your compound.[8][14] This control helps prove that the observed phenotype is due to the specific pharmacophore of your active compound, not just its general chemical properties (like lipophilicity) which might cause non-specific effects.[15][16]

  • 3. Perform a Rescue Experiment: If possible, genetically modify your cells to express a version of the target protein that has been mutated to no longer bind your compound. If the cellular phenotype you observe is reversed in these cells, it provides powerful evidence that the effect is on-target.

Q4: My compound appears to be interfering with my luciferase-based reporter gene assay. How can I troubleshoot this?

A4: This is a frequent and often overlooked source of artifacts. The compound may be directly inhibiting the luciferase enzyme, or it could be affecting the general transcription/translation machinery of the cell.

Troubleshooting Steps for Reporter Assays: [13]

  • Use a Constitutive Control Vector: Transfect a parallel set of cells with a reporter vector where the reporter gene (e.g., luciferase) is driven by a strong, constitutive promoter (like CMV or SV40) that is not regulated by your pathway of interest. If your compound inhibits the signal from this vector, it's likely acting on the reporter protein itself or on global cell processes.

  • Switch Reporter Systems: Some chemical scaffolds are known to inhibit certain types of luciferase. If you suspect direct enzyme inhibition, switching to an entirely different reporter system, such as a Green Fluorescent Protein (GFP) or β-galactosidase reporter, can often solve the problem.

  • Perform a Cell-Free Inhibition Assay: Add your compound directly to cell lysate from cells expressing the reporter gene. This will quickly tell you if the compound can inhibit the reporter enzyme outside the context of a living cell.

Key Experimental Protocols
Protocol 1: Generation of a Dose-Response Curve

This protocol outlines the steps to determine the IC50/EC50 of this compound.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution series of your compound in DMSO. A typical starting concentration might be 100 µM, with 1:3 serial dilutions. Also, prepare a DMSO-only vehicle control.

  • Cell Treatment: Add the diluted compound or vehicle to the cells. The final DMSO concentration in the media should be consistent across all wells and ideally ≤0.5% to avoid solvent toxicity.

  • Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your chosen viability or signaling assay (e.g., CellTiter-Glo®, Western blot, or ELISA).

  • Data Analysis: Normalize the data to the vehicle control (100% viability or 0% inhibition) and a "no cell" or maximal inhibitor control (0% viability or 100% inhibition). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Start Seed Cells in 96-well Plate Prepare Prepare 10-point Serial Dilution Start->Prepare Treat Treat Cells with Compound & Vehicle Prepare->Treat Incubate Incubate for Specified Time Treat->Incubate Readout Perform Assay (e.g., CellTiter-Glo) Incubate->Readout Analyze Normalize Data & Plot Dose-Response Curve Readout->Analyze End Determine IC50 Analyze->End

Caption: Workflow for a dose-response experiment.

Protocol 2: Serum Starvation for Cell Synchronization

This protocol is for preparing cells for signaling studies to reduce background noise.

  • Plate Cells: Seed cells in complete growth media (containing 10% FBS) and allow them to adhere and reach approximately 70-80% confluency.

  • Wash: Gently aspirate the complete media. Wash the cells once with sterile Phosphate-Buffered Saline (PBS) to remove residual serum.

  • Starve: Add serum-free or low-serum (e.g., 0.5% FBS) media to the cells.[9]

  • Incubate: Incubate the cells for the desired starvation period. This must be optimized for your cell line, but a common starting point is 16-24 hours.[11][17] Note: Prolonged starvation can induce apoptosis in some cell lines, so optimization is critical.

  • Treat: After starvation, you can proceed with your experiment by adding the compound and/or stimulating ligand in fresh serum-free media.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow to test for direct target engagement in intact cells.[13]

  • Cell Culture & Treatment: Grow cells to confluency in two separate flasks. Treat one flask with your compound (e.g., at 10x the IC50) and the other with a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest: Harvest the cells from both flasks, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the lysate from each condition (vehicle and compound-treated) into separate PCR tubes. Heat these aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot for each condition should be kept at room temperature as an unheated control.

  • Centrifugation: Centrifuge all tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant from each tube. The supernatant contains the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant by Western blot or another protein detection method.

  • Interpretation: Plot the percentage of soluble target protein against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates that the compound has bound to and stabilized the target protein.

References
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. Benchchem.
  • Technical Support Center: Negative Control Experiments for Small Molecule Inhibitor Studies. Benchchem.
  • Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia.
  • dsRNA transfection (serum starv
  • Technical Support Center: Dose-Response Curve Optimization for Novel Kinase Inhibitors. Benchchem.
  • Dose-Response Curve | Definition and Applic
  • Understanding the Importance of The Dose-Response Curve.
  • (PDF) Cell fasting: Cellular response and application of serum starvation.
  • Dose–response curves of p38 and MK2 inhibitors in kinase inhibition...
  • Serum starvation: caveat emptor. American Physiological Society Journal.
  • Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?
  • Serum Starvation?
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health (NIH).

  • The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. PMC.
  • Understanding the Use of Negative Controls to Assess the Validity of Non-Interventional Studies of Treatment Using Real-World Evidence. Duke-Margolis Center for Health Policy.
  • Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer tre
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
  • Synthetic switch to minimize CRISPR off-target effects by self-restricting Cas9 transcription and translation. Nucleic Acids Research | Oxford Academic.
  • Use of negative controls in a prescription sequence symmetry analysis to reduce time-varying bias. PubMed.
  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene.
  • High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells.
  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed Central.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][13]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed.

  • Trifluoromethyl-substituted 3,5-bis(arylidene)
  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. PubMed.
  • 4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone.
  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers.
  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Request PDF.
  • Future challenges and opportunities with fluorine in drugs?
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
  • 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767. PubChem.
  • Anti-tumorigenic action of 2-[piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2H-benzo(b)

Sources

Technical Support Center: Method Refinement for the Purification of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and refine your purification methods for optimal purity and yield.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the control of experimental conditions.

Q1: My purified this compound appears as an oil or fails to crystallize. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the solute's solubility is too high in the chosen solvent, or when the cooling process is too rapid.

  • Immediate Actions:

    • Re-heat the solution to dissolve the oil.

    • Add more solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.

    • Introduce a seed crystal of pure this compound if available.

  • Underlying Cause & Long-Term Solution: The polarity of your solvent may not be optimal. This compound has both polar (piperidine, ketone) and non-polar (trifluoromethyl, aromatic rings) functionalities. A single solvent may not provide the ideal solubility profile of being highly soluble when hot and poorly soluble when cold.

    • Consider a two-solvent system. Good starting points include:

      • Ethanol/Water

      • Ethyl acetate/Hexane

      • Acetone/Water

    • Protocol for a two-solvent system: Dissolve your compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q2: The recovery of my compound after recrystallization is very low. How can I improve the yield?

A2: Low recovery is often a result of using too much solvent or premature crystallization.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the crude product. Aim for a saturated solution.

    • Pre-heat your filtration apparatus (funnel and filter paper) when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing prematurely on the filter paper.

    • Cool the filtrate in an ice bath after it has slowly cooled to room temperature to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.

Q3: My final product is colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often highly polar and can be removed by treating the solution with activated charcoal.

  • Protocol:

    • Dissolve the crude product in the appropriate hot solvent.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.

    • Gently swirl or stir the mixture for a few minutes. Avoid boiling, as this can cause bumping.

    • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

    • Proceed with the crystallization as usual.

    Caution: Using too much charcoal can lead to the loss of your desired product through adsorption.

Section 2: Column Chromatography Issues

Column chromatography is a versatile purification technique, but the basic nature of the piperidine moiety in this compound can lead to challenges when using standard silica gel.

Q1: I'm observing significant tailing of my product spot on a silica gel TLC plate, and my column purification is giving poor separation. Why is this happening?

A1: The basic nitrogen of the piperidine group is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to a slow and uneven elution of your compound, resulting in broad, tailing peaks and poor separation.

  • Solutions:

    • Add a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%. The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape. Remember to conduct your TLC analysis with the same modified eluent to accurately predict the column separation.

    • Use a different stationary phase.

      • Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina will have a much lower affinity for your basic compound, resulting in better peak shapes.

      • Deactivated Silica Gel: Commercially available base-deactivated silica gels are specifically designed for the purification of basic compounds.[2]

Q2: What is a good starting eluent system for the column chromatography of this compound?

A2: The polarity of your eluent will depend on the impurities present. A good starting point for a gradient elution on silica gel would be:

  • Initial Eluent: A non-polar solvent like hexane or heptane.

  • Increasing Polarity with: Ethyl acetate or a mixture of dichloromethane and methanol.

  • Recommended Eluent Systems:

    • Hexane/Ethyl Acetate (gradient from 100% hexane to a higher concentration of ethyl acetate)

    • Dichloromethane/Methanol (gradient from 100% dichloromethane to a higher concentration of methanol)

    • Don't forget to add 0.1-1% triethylamine to your eluent system if you are using standard silica gel.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 50:50).

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier

This protocol is designed to purify this compound from less polar and more polar impurities.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better separation.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial eluent (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% Triethylamine).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the initial, less polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Recommended Starting Solvents for Recrystallization Screening

Solvent/SystemSolubility (Hot)Solubility (Cold)Notes
EthanolSolubleSparingly SolubleA good general-purpose solvent for moderately polar compounds.[3]
IsopropanolSolubleSparingly SolubleSimilar to ethanol, but less polar.
Ethyl Acetate/HexaneSolubleInsolubleA common and effective two-solvent system for a wide range of polarities.
Acetone/WaterSolubleInsolubleAnother effective two-solvent system.
TolueneSolubleSparingly SolubleCan be effective for aromatic compounds.

Visualizations

Workflow for Troubleshooting Recrystallization Issues

G start Crude Product Fails to Crystallize (Oils Out) reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool scratch Scratch Flask slow_cool->scratch If needed seed Add Seed Crystal slow_cool->seed If needed success Crystals Form slow_cool->success failure Still No Crystals slow_cool->failure If unsuccessful scratch->success seed->success change_solvent Change Solvent or Use Two-Solvent System failure->change_solvent

Caption: Decision tree for troubleshooting crystallization failure.

Logical Flow for Column Chromatography Method Development

G cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Optimization & Execution tlc Run TLC with Hexane/EtOAc tailing Observe Tailing? tlc->tailing add_base Add 0.1-1% Et3N to Eluent tailing->add_base Yes optimize Optimize Solvent Ratio for Rf ~0.3 tailing->optimize No change_adsorbent Switch to Basic Alumina or Deactivated Silica add_base->change_adsorbent Alternative add_base->optimize run_column Run Column Chromatography optimize->run_column

Caption: Workflow for selecting and optimizing column chromatography conditions.

References

  • University of California, Los Angeles. Column chromatography. [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns. [Link]

  • Park, Y. et al. (2018). How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Teledyne ISCO. Silica Gel Column Chromatography. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Chromatography Techniques. Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. [Link]

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Addressing batch-to-batch variability of synthesized 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common issues leading to batch-to-batch variability. Our goal is to empower you with the scientific rationale and practical steps needed to achieve consistent, high-quality synthesis.

The synthesis of this complex benzophenone derivative, while straightforward in principle, involves a Friedel-Crafts acylation reaction that is sensitive to a number of variables.[1][2] Inconsistent outcomes are often traced to issues with reagent quality, reaction conditions, or work-up procedures. This guide provides a structured, question-and-answer approach to diagnosing and solving these challenges.

Section 1: Troubleshooting Low Yield & Incomplete Reactions

Low product yield is one of the most frequently encountered problems. The root cause often lies in the deactivation of the catalyst or suboptimal reaction kinetics.

Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Low yields in Friedel-Crafts acylation typically point to three main culprits: catalyst deactivation, substrate reactivity issues, or improper temperature control.[3]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any water present in the reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive for the reaction. Because the product ketone also forms a stable complex with the catalyst, a stoichiometric amount of AlCl₃ is often required.[2]

  • Substrate Reactivity: The trifluoromethyl (-CF₃) group on one of the aromatic rings is strongly electron-withdrawing, which deactivates that ring toward electrophilic aromatic substitution.[3][4] This makes the reaction inherently more challenging than acylations of simple benzene.

  • Temperature Control: While heating may be necessary to overcome the activation energy, excessive temperatures can lead to side reactions and decomposition of starting materials or product.[3]

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use freshly opened, anhydrous grade solvents. If the solvent container has been opened previously, consider purification via distillation over a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for chlorinated solvents).

    • Use a fresh, unopened container of high-purity AlCl₃. Weigh it out quickly in a glove box or a nitrogen-purged glove bag to minimize atmospheric moisture exposure.

  • Verify Reagent Stoichiometry:

    • Due to complexation with the product ketone, ensure at least 1.1 to 1.3 molar equivalents of AlCl₃ are used relative to the limiting reagent (typically the acyl chloride).

    • Confirm the purity and integrity of the starting materials, 4-(piperidinomethyl)benzoyl chloride and 2-fluorobenzotrifluoride, via NMR or GC-MS.

  • Optimize Reaction Temperature:

    • Start the reaction at a lower temperature (e.g., 0-5°C) during the addition of reagents to control the initial exotherm.

    • After the addition is complete, allow the reaction to slowly warm to room temperature, and then gently heat to a moderate temperature (e.g., 40-60°C) while monitoring progress by TLC or LC-MS.[5]

Section 2: Addressing Impurity Formation and Product Purity

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts. Identifying the source of these impurities is key to achieving high purity.

Q2: My final product is contaminated with significant impurities. What are the likely side reactions?

The most common impurities arise from moisture, reactions involving the piperidine moiety, or undesired regiochemistry.

  • Hydrolysis of Acyl Chloride: If moisture is present, the 4-(piperidinomethyl)benzoyl chloride starting material can hydrolyze back to the corresponding carboxylic acid. This acid will not participate in the Friedel-Crafts reaction and will complicate the purification process.

  • Lewis Acid Complexation with Piperidine: The basic nitrogen atom of the piperidine group can complex with the Lewis acid catalyst (AlCl₃). This deactivates both the catalyst and the starting material, requiring the use of excess AlCl₃ to drive the reaction.

  • Isomer Formation: While the trifluoromethyl group is a meta-director and the acyl group will direct to the ortho/para positions, the primary site of acylation is influenced by sterics. However, small amounts of other isomers can form, particularly at higher temperatures, complicating purification.[6]

The following workflow can help systematically diagnose the source of impurities.

G Start Impurity Detected (TLC/LC-MS) Check_SM Analyze Starting Materials (SMs) Start->Check_SM Check_H2O Is Hydrolyzed Acyl Chloride Present? Check_SM->Check_H2O Check_Isomers Are Positional Isomers Present? Check_H2O->Check_Isomers No Sol_Dry Improve Drying Protocol (Glassware, Solvents) Check_H2O->Sol_Dry Yes Check_Complex Is Reaction Sluggish Despite Dry Conditions? Check_Isomers->Check_Complex No Sol_Temp Optimize Temperature (Lower temp to favor para-substitution) Check_Isomers->Sol_Temp Yes Sol_Equiv Increase AlCl3 Equivalents (2.2-2.5 eq) to compensate for piperidine complexation Check_Complex->Sol_Equiv Yes End High Purity Product Check_Complex->End No Sol_Dry->End Sol_Temp->End Sol_Equiv->End Sol_Purity Re-purify Starting Materials

Caption: Troubleshooting workflow for impurity analysis.

Section 3: FAQs on Synthesis and Purification

This section covers specific questions related to the practical execution of the synthesis and subsequent purification steps.

Q3: Can I use a different Lewis acid instead of Aluminum Chloride (AlCl₃)? While AlCl₃ is the most common catalyst for Friedel-Crafts acylation, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[7] However, they are generally less reactive, and the reaction may require higher temperatures or longer reaction times. Given the deactivated nature of 2-fluorobenzotrifluoride, a strong Lewis acid like AlCl₃ is recommended for optimal results.

Q4: My product is difficult to purify by column chromatography. What are the best practices? Purification of benzophenone derivatives can be challenging due to their moderate polarity.[8]

  • Solvent System: A common mobile phase for silica gel chromatography is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[9]

  • pH Adjustment: The basic piperidine moiety can cause the product to streak on silica gel. To mitigate this, consider pre-treating the crude product by washing an organic solution with a mild base (e.g., saturated sodium bicarbonate solution) to ensure the piperidine is in its free-base form. Alternatively, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the chromatography mobile phase can significantly improve peak shape.

  • Alternative Methods: If chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or vacuum distillation if the product is thermally stable.[8]

Q5: How do I properly quench a Friedel-Crafts reaction? The quench step is critical for safety and for breaking up the aluminum-ketone complex to liberate the product. The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice, often with concentrated HCl. This process is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The acidic aqueous layer helps to dissolve the aluminum salts for easier separation from the organic layer.

Section 4: Recommended Analytical & QC Protocols

Consistent analytical methods are essential for identifying batch-to-batch variability.

Protocol 1: In-Process Reaction Monitoring by TLC
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 3:1 Hexanes:Ethyl Acetate (+0.5% Triethylamine, optional).

  • Visualization: UV lamp (254 nm). The benzophenone product should be strongly UV-active.

  • Procedure: Periodically take a small aliquot from the reaction, quench it carefully in a separate vial with a drop of water, extract with ethyl acetate, and spot the organic layer on the TLC plate. Run alongside spots of your starting materials. The reaction is complete when the limiting starting material spot has disappeared.

Protocol 2: Purity Assessment by HPLC-MS

A robust HPLC method is crucial for quantifying purity and identifying impurities.[10][11]

ParameterRecommended Condition
Column C18 reverse-phase, 1.7-2.5 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Start at 20% B, ramp to 95% B over 8-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Detection UV at 254 nm and Mass Spectrometry (ESI+)

This method should provide good separation of the product from starting materials and common byproducts. The mass spectrometer will help in the tentative identification of unknown impurity peaks.[12]

Synthetic Pathway Overview

The synthesis is achieved via a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride 4-(Piperidinomethyl)benzoyl chloride AcyliumIon Electrophilic Acylium Ion [R-C=O]+ AcylChloride->AcyliumIon + AlCl3 AlCl3 AlCl3 (Lewis Acid) Intermediate Sigma Complex (Resonance Stabilized) AcyliumIon->Intermediate + Arene Arene 2-Fluorobenzotrifluoride Product 4'-Piperidinomethyl-2- trifluoromethylbenzophenone Intermediate->Product - H+

Caption: General workflow for Friedel-Crafts acylation.

References

  • Huang, Y. F., et al. (2022). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • University of Oregon (2014). Synthesis, Spectroscopy and Photochemistry of Benzophenones. CH 463 & CH 463H Integrated Laboratory Project. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S Learning Platform. Available at: [Link]

  • Pérez-Parada, A., et al. (2017). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. University of Calgary Chemistry Resources. Available at: [Link]

  • Al-Saffar, F., et al. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus. Available at: [Link]

  • Lin, W. C., et al. (2012). Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. Journal of the Chinese Chemical Society. Available at: [Link]

  • Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Zgoła-Grześkowiak, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Google Patents (2014). CN103524320A - Substituted benzophenone and preparation method thereof.
  • University of Missouri-St. Louis. The Grignard Reaction. UMSL Chemistry Department. Available at: [Link]

  • Chegg.com (2021). Solved Lab a Grignard Reaction of Benzophenone Preparation. Chegg. Available at: [Link]

  • Web Pages. 1. Grignard Reaction. Web Pages. Available at: [Link]

  • ResearchGate (2022). Proposed pathway for production of benzophenone and triphenylmethanol. ResearchGate. Available at: [Link]

  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Google Patents (2021). CN108586224B - Method for purifying and separating benzophenone.
  • Chemguide. friedel-crafts acylation of benzene. Chemguide. Available at: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]

  • Google Patents (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • YouTube (2017). Synthesis of benzophenone. YouTube. Available at: [Link]

  • PubMed (2017). Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion into the C-C Bond. PubMed. Available at: [Link]

Sources

Strategies to reduce the cytotoxicity of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

A Guide to Investigating and Mitigating Cytotoxicity for Research Professionals

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that managing the cytotoxic profile of a novel compound is a critical step in the drug discovery and development pipeline. This guide is designed to provide you, our fellow researchers, with a logical framework and actionable strategies to understand and potentially reduce the cytotoxicity associated with this molecule.

Given that this compound is a specific research compound, publicly available data on its biological effects is limited. Therefore, this guide is built upon established principles of medicinal chemistry and toxicology derived from its core structural motifs: the benzophenone scaffold, the piperidine ring, and the trifluoromethyl group.

Part 1: Frequently Asked Questions - Understanding Potential Cytotoxicity

This section addresses the foundational questions regarding the potential drivers of cytotoxicity for this compound.

Q1: My preliminary screens show significant cytotoxicity with this compound. What are the likely structural drivers of this toxicity?

A1: The cytotoxicity of this compound likely originates from its benzophenone core. Benzophenone and its derivatives are known to induce toxicity through several mechanisms[1]:

  • Oxidative Stress: The carbonyl group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), which damages cellular components. Some benzophenones have been shown to increase intracellular ROS, leading to lipid peroxidation and cell viability loss[2].

  • Apoptosis Induction: Benzophenones can trigger programmed cell death. This may involve the activation of caspases (like caspase-3 and -9), modulation of Bcl-2 family proteins, and the release of mitochondrial factors such as cytochrome c[1][2][3].

  • Metabolic Activation: The benzophenone structure can be metabolized by cytochrome P450 (CYP450) enzymes in the liver into more reactive and potentially toxic metabolites, such as hydroxylated benzophenones[4][5]. These metabolites can then cause cellular damage.

  • Endocrine Disruption: Certain benzophenone derivatives are known endocrine disruptors, which can interfere with hormone signaling pathways and lead to toxicity in specific cell types[1][6].

The trifluoromethyl (-CF3) group and the piperidinomethyl moiety can also modulate this activity. The -CF3 group is strongly electron-withdrawing and increases lipophilicity, which can enhance cell permeability and target engagement, but may also increase off-target toxicity[7][8]. The piperidine ring generally improves pharmacokinetic properties but can be a site of metabolism, potentially leading to reactive intermediates[9].

Q2: How do the trifluoromethyl and piperidinomethyl groups influence the compound's overall toxicological profile?

A2: These two groups have distinct and significant impacts:

  • Trifluoromethyl (-CF3) Group: The inclusion of a -CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[7][8]. It increases lipophilicity, which can improve the compound's ability to cross cell membranes. While this can increase potency, it can also lead to higher intracellular concentrations, potentially exacerbating cytotoxicity. In some cases, the -CF3 group has been shown to be crucial for enhancing the anticancer activity of molecules, suggesting it can also contribute to selective cytotoxicity against cancer cells[10][11].

  • Piperidinomethyl Group: The piperidine ring is considered a "privileged scaffold" in drug design because it often imparts favorable properties, such as improved solubility and metabolic stability, and can reduce toxicity[9][12]. However, the metabolic fate of the piperidine ring is dependent on its substitution pattern. It can undergo N-dealkylation or ring oxidation, which could be a factor in the compound's overall toxicity profile[9]. The basic nitrogen of the piperidine can also lead to lysosomotropism (accumulation in lysosomes), which can be a mechanism of cytotoxicity in some cases.

Part 2: Strategic Approaches to Reduce Cytotoxicity

This section outlines high-level strategies, from chemical modification to advanced formulation, to mitigate the observed cytotoxicity.

Q3: What are the primary medicinal chemistry strategies I should consider to create analogues with a better therapeutic index?

A3: A systematic Structure-Activity Relationship (SAR) study is the cornerstone of addressing cytotoxicity. The goal is to uncouple the desired pharmacological effect from the undesired toxicity.

  • Prodrug Approach: This is a highly effective strategy to decrease systemic toxicity[13][14][15]. A prodrug is an inactive form of the compound that is converted to the active drug in vivo, ideally at the target site[16][17].

    • Concept: Mask a functional group responsible for toxicity with a cleavable "promoiety." For instance, if a hydroxylated metabolite is causing toxicity, a prodrug strategy could mask the site of hydroxylation.

    • Application: You could attach a carrier moiety to the piperidine nitrogen, creating a bioreversible linkage that is cleaved by specific enzymes (e.g., esterases, phosphatases) that are more abundant in tumor tissue than in healthy tissue.

  • Structural Modification:

    • Benzophenone Core: Modify the substitution pattern on either of the phenyl rings. Structure-activity relationship studies of other benzophenones have shown that the position and nature of substituents play a critical role in both activity and toxicity[18][19][20]. Consider introducing electron-donating or sterically bulky groups to alter metabolism by CYP450 enzymes.

    • Piperidine Ring: Altering the substitution on the piperidine ring can influence metabolic stability[9]. For example, introducing substituents adjacent to the nitrogen atom can hinder metabolism.

    • Bioisosteric Replacement: Consider replacing the entire benzophenone core with a different hinge motif known to have a better safety profile, while retaining the key pharmacophoric elements responsible for efficacy.

The following diagram illustrates a decision-making workflow for these medicinal chemistry approaches.

G start High Cytotoxicity Observed in Parent Compound q_sar Is the mechanism of cytotoxicity understood? start->q_sar mod_strategy Select Modification Strategy q_sar->mod_strategy Yes sar_study Systematic SAR Study: - Modify Benzophenone Core - Modify Piperidine Moiety - Bioisosteric Replacement q_sar->sar_study No, explore SAR mod_strategy->sar_study Broad approach prodrug Prodrug Approach: - Mask reactive sites - Target-specific activation mod_strategy->prodrug Targeted approach synthesis Synthesize Analogues sar_study->synthesis prodrug->synthesis testing Screen Analogues for Efficacy vs. Cytotoxicity synthesis->testing analysis Analyze Data: Improved Therapeutic Index? testing->analysis success Lead Candidate Identified analysis->success Yes failure Re-evaluate Strategy analysis->failure No failure->mod_strategy G cluster_0 Systemic Circulation cluster_1 Body Tissues FreeDrug Free Drug (High Cmax) Distributes to all tissues Healthy Healthy Tissue FreeDrug:port->Healthy Toxicity Tumor Tumor Tissue (EPR Effect) FreeDrug:port->Tumor Efficacy NanoDrug Nanoparticle-Encapsulated Drug Shielded from healthy tissue NanoDrug:port->Tumor Targeted Delivery (Reduced Toxicity)

Caption: Nanocarrier-mediated drug delivery to reduce systemic toxicity.

Part 3: Experimental Protocols & Troubleshooting

This section provides standardized protocols to assess cytotoxicity and the effectiveness of your mitigation strategies.

Protocol 1: Standard Cytotoxicity Assessment using MTS Assay

This protocol determines the concentration of your compound that reduces cell viability by 50% (IC50).

Materials:

  • Test cells (e.g., a cancer cell line and a normal, non-cancerous cell line for selectivity assessment)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound (and analogues)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock concentration series of your compound in complete medium. A typical range would be from 0.01 µM to 100 µM.

  • Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Troubleshooting Guide: Cytotoxicity Assays
IssuePotential CauseSuggested Solution
High variability between replicate wells Uneven cell seeding; Edge effects in the 96-well plate; Compound precipitation.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Check compound solubility in media and use a lower DMSO concentration if needed.
IC50 values are not reproducible Inconsistent incubation times; Variation in cell passage number or health; Reagent instability.Standardize all incubation times precisely; Use cells within a consistent, low passage number range; Prepare fresh reagents and compound dilutions for each experiment.
No dose-response curve observed Compound is inactive or insoluble at tested concentrations; Assay time is too short.Test a higher concentration range; Verify solubility; Increase the incubation period (e.g., from 48h to 72h).

Summary Data Table

When screening new analogues, organize your data to clearly compare efficacy and toxicity. This allows for the calculation of a Selectivity Index (SI) , a key metric for identifying promising candidates.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.

Compound IDStructure ModificationIC50 Cancer Line (µM)IC50 Normal Line (µM)Selectivity Index (SI)
Parent This compound1.53.02.0
Analog-01 Prodrug (Ester on Piperidine-N)5.2> 50> 9.6
Analog-02 Replaced -CF3 with -Cl10.815.21.4
Analog-03 Added 4'-OH to Phenyl Ring A0.81.21.5

Note: Data presented is hypothetical for illustrative purposes.

References

Sources

Optimization of dosing and administration routes for 4'-Piperidinomethyl-2-trifluoromethylbenzophenone in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide has been developed to provide comprehensive technical support for researchers working with novel compounds, specifically using 4'-Piperidinomethyl-2-trifluoromethylbenzophenone as a representative model for a new chemical entity (NCE) with limited prior art. Since public data on this specific molecule is scarce, this document establishes a foundational framework for systematically optimizing dosing and administration routes in early-stage animal studies. The principles and protocols outlined here are designed to be broadly applicable to other NCEs with similar structural motifs.

Technical Support Center: Optimization of Dosing and Administration for Novel Benzophenone Derivatives

This guide provides a logical workflow, from initial characterization to in vivo study design, focusing on the critical decision-making processes that ensure data integrity and animal welfare.

Section 1: Initial Assessment Based on Molecular Structure

The structure of this compound provides critical clues to its potential physicochemical and pharmacokinetic properties. A proactive analysis allows us to anticipate and mitigate challenges.

  • Benzophenone Core : This large, aromatic structure is a common motif in medicinal chemistry.[1][2] It is inherently rigid and lipophilic, suggesting that the compound will likely have low aqueous solubility.[3][4]

  • Trifluoromethyl (-CF3) Group : This is a key functional group in modern drug design. Its strong electron-withdrawing nature and the high bond energy of the C-F bond confer several properties.[5][6] It significantly increases lipophilicity (Hansch π constant of +0.88) and is exceptionally stable against metabolic degradation, particularly by cytochrome P450 enzymes.[6][7] This suggests the compound may have a longer in vivo half-life but could be challenging to formulate.[5][7]

  • Piperidinomethyl Group : The inclusion of this basic amine group will likely increase the compound's polarity compared to the benzophenone core alone and introduces a pKa-ionizable center. This can improve aqueous solubility at acidic pH but may also lead to pH-dependent solubility issues.

Inferred Properties Summary:

PropertyPredicted CharacteristicImplication for Animal Studies
Aqueous Solubility Low to very low at neutral pH; potentially higher at acidic pH.Formulation will be a critical challenge. A simple aqueous solution is unlikely.
Lipophilicity (LogP) High, driven by the benzophenone and -CF3 moieties.Good potential for membrane permeability, but increases risk of poor solubility.[6]
Metabolic Stability Likely high due to the -CF3 group.May exhibit a longer half-life, allowing for less frequent dosing.[6][7]
Biopharmaceutical Class Likely Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).Oral bioavailability will be limited by the dissolution rate.[8][9]

Section 2: Pre-Formulation and Solubility Screening

Before any animal is dosed, the compound's solubility must be characterized. This is the most critical step to prevent failed studies due to poor drug exposure.[10]

Workflow for Pre-formulation Assessment

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation Decision A Receive NCE (Limited Quantity) B Visual Inspection (Crystalline vs. Amorphous) A->B C Kinetic Solubility Screen (DMSO stock -> Buffers) B->C D Test Solubility in Common Preclinical Vehicles C->D Solubility < 1 mg/mL in aqueous buffer E Assess Solution Stability (e.g., 4h at Room Temp) D->E F Select Lead Vehicles for In Vivo Pilot Studies E->F G Is clear solution achieved at required concentration? F->G H Proceed with Solution (e.g., for IV, IP routes) G->H Yes I Develop Suspension (e.g., for PO, SC routes) G->I No J Consider Advanced Formulation (e.g., Lipid-based, SEDDS) I->J If bioavailability is poor

Caption: Pre-formulation workflow for a new chemical entity (NCE).

Protocol 1: Rapid Kinetic Solubility Screening

Objective: To quickly estimate the compound's solubility in aqueous buffers and common preclinical vehicles.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.0

  • Common vehicles (see Table below)

  • 96-well plate, plate shaker, plate reader (or visual inspection)

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mg/mL).

  • In a 96-well plate, add 198 µL of each test vehicle to separate wells.

  • Add 2 µL of the DMSO stock solution to each well (this creates a 1:100 dilution, final concentration 500 µg/mL with 1% DMSO).

  • Seal the plate and shake vigorously for 1-2 hours at room temperature.

  • Visually inspect each well for precipitation against a dark background. A clear well indicates good solubility at that concentration. For quantitative results, measure turbidity using a plate reader.

  • Repeat at lower concentrations if precipitation is observed.

Troubleshooting Guide: Formulation & Solubility

Q1: My compound precipitates immediately when diluted from DMSO into aqueous buffer. What does this mean? A1: This is common for highly lipophilic (BCS Class II) compounds and indicates very low aqueous solubility.[10] Your primary focus must be on non-aqueous or suspension-based formulations. Do not attempt to dose a precipitated compound, as this will lead to highly variable and non-reproducible exposure.

Q2: I found a vehicle that solubilizes my compound, but it precipitates after 30 minutes. Can I still use it? A2: This is risky. The formulation must be stable for the duration of dose preparation and administration. If the compound precipitates in the syringe, the actual dose delivered will be unknown. You should either find a more stable formulation or prepare the dose immediately before administration for each animal, ensuring no precipitation has occurred.

Q3: What are some common starting vehicles for a poorly soluble, lipophilic compound? A3: A tiered approach is recommended. Start with simple systems and increase complexity only as needed.[10][11]

Table of Common Preclinical Vehicles for Poorly Soluble Compounds

Vehicle CompositionRoute(s)ProsCons
5-10% DMSO, 10-20% Solutol HS 15, 70-85% SalineIV, IPCommon for achieving solubility for parenteral routes.Potential for hemolysis (IV) or peritoneal irritation (IP). Vehicle toxicity is possible.
0.5% Methylcellulose (or CMC) in WaterPO, SCWell-tolerated, standard for suspensions.Does not aid solubility; particle size of compound is critical for absorption.
20% Captisol® (SBE-β-CD) in WaterIV, IP, SC, POCan significantly increase solubility of specific molecules. Generally safe.Not effective for all compounds; can be expensive.
PEG 400, Propylene Glycol, Ethanol mixturesIV, IP, POCan solubilize many lipophilic compounds.Potential for toxicity, especially with chronic dosing. Can precipitate upon dilution in the bloodstream.[10]
Corn Oil / Sesame OilPO, SC, IMGood for highly lipophilic compounds; can improve oral absorption.Slow and variable absorption; can cause sterile abscesses at injection sites.

Section 3: Selecting the Route of Administration

The choice of administration route is determined by the study's objective, the compound's properties, and the selected formulation.[12] All procedures must be approved by your institution's Animal Care and Use Committee (IACUC).[13][14][15]

Comparison of Common Administration Routes in Rodents

RouteAbbreviationTypical Volume (Mouse)Speed of OnsetProsCons
Intravenous IV (bolus)5 mL/kgImmediate100% bioavailability by definition; precise dose delivery.[12]Requires skill; potential for hemolysis/embolism; formulation must be a clear solution.[16][17]
Intraperitoneal IP10 mL/kgRapidTechnically easier than IV; allows for larger volumes.[18]Risk of injection into organs (bladder, cecum); irritating substances can cause peritonitis.[15][19]
Subcutaneous SC10 mL/kgSlow / SustainedSimple procedure; suitable for suspensions and oil depots.[20]Slower, less complete absorption; irritating substances can cause skin necrosis.[15]
Oral Gavage PO5-10 mL/kgVariableMimics clinical route for oral drugs; essential for bioavailability studies.[12][21]Risk of esophageal rupture; subject to first-pass metabolism, which can reduce exposure.[22]
Troubleshooting Guide: Administration Issues

Q4: I am seeing high variability in my oral dosing (PO) group. What could be the cause? A4: High variability in PO studies is common and can stem from several factors:

  • Formulation: If using a suspension, ensure it is homogenous and does not settle during dosing. Vortex the bulk solution before drawing each dose.

  • Gavage Technique: Improper gavage can lead to reflux or accidental administration into the lungs. Ensure personnel are properly trained.[21]

  • Physiology: Food in the stomach can significantly alter absorption. Fasting animals overnight (while providing water) is a standard practice to reduce this variability.[23]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[24] An IV dose group is necessary to calculate absolute bioavailability and understand the extent of this effect.

Q5: My animals are showing signs of distress (lethargy, ruffled fur) immediately after an IP injection, even in the vehicle control group. Why? A5: This strongly suggests a problem with the vehicle or the injection technique.

  • Vehicle Irritation: Some solvents (e.g., high concentrations of DMSO, ethanol) or formulations with non-physiological pH or osmolarity can cause pain and inflammation.[16] Always run a vehicle-only tolerability study.

  • Injection Site: Accidental injection into the intestine or bladder can cause severe adverse effects.[19][25] Ensure proper restraint and needle placement in a lower abdominal quadrant.[15]

Section 4: Dose Selection and Maximum Tolerated Dose (MTD) Studies

The goal of an initial MTD study is to identify the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[26] This dose is then used for longer-term safety and efficacy studies.[27] Death is not an appropriate endpoint for MTD studies.[26]

Workflow for Dose-Ranging and MTD Determination

G A Select Starting Dose (Based on in vitro data or literature) B Single Dose Escalation Study (n=1-2 mice/group) A->B C Identify Dose Range (No-effect to dose-limiting toxicity) B->C D Definitive MTD Study (n=3-5 mice/sex/group) C->D E Administer Single Dose at 3-5 dose levels D->E F Monitor for 7-14 days (Clinical signs, Body Weight) E->F G Determine MTD (Highest dose with <15% body weight loss and no severe clinical signs) F->G H Pharmacokinetic & Efficacy Studies G->H Use MTD as high dose for subsequent studies

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol 2: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the MTD of this compound following a single administration.

Animal Model:

  • Species: CD-1 or C57BL/6 mice

  • Sex: 3-5 male and 3-5 female per group

  • Age: 8-10 weeks

Experimental Design:

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.

  • Dose Selection: Select doses based on a logarithmic or modified Fibonacci scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.[28]

  • Administration: Administer a single dose via the selected route (e.g., oral gavage).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dose, and daily thereafter for 7-14 days.[28] Signs include changes in behavior (lethargy, hyperactivity), posture, breathing, and neurological signs (tremors, ataxia).

    • Record body weight just before dosing (Day 0) and daily throughout the study.

  • Endpoint Definition: The MTD is defined as the highest dose that does not result in:

    • Mortality.

    • Greater than 15-20% body weight loss.[28]

    • Severe or persistent clinical signs of toxicity.

Example MTD Data Presentation

Dose Group (mg/kg)n/group (M/F)MortalityMean Max Body Weight Loss (%)Key Clinical SignsMTD Candidate?
Vehicle5/50/101.5%None-
305/50/102.1%NoneYes
1005/50/106.8%Mild, transient hypoactivityYes (Likely MTD)
3005/51/1018.5%Severe hypoactivity, ataxiaNo
10005/54/1025.0%Moribund, severe ataxiaNo
Troubleshooting Guide: In Vivo Tolerability

Q6: I observed mortality at a dose that showed no issues in a previous study. What happened? A6: This highlights the importance of consistency. Check for:

  • Formulation Error: Was the dosing solution prepared correctly? An error in calculation or weighing can lead to an accidental overdose. Always have a second person check calculations.

  • Vehicle Change: Did you use a different vehicle or a different lot of an excipient? Impurities or lot-to-lot variability in excipients can cause unexpected toxicity.

  • Animal Health Status: Were the animals healthy? An underlying subclinical infection can make animals more susceptible to a compound's toxic effects.[29]

  • Dosing Error: Was the administration performed correctly? An accidental intravenous injection instead of intraperitoneal, or an oral gavage into the lungs, can be lethal.

Q7: The body weight loss in my highest dose group is 17%, but the animals seem fine otherwise. Is this dose the MTD? A7: A body weight loss of >15% is generally considered a sign of significant toxicity and would typically disqualify that dose from being the MTD.[28] While the animals may appear normal, this level of weight loss indicates a substantial systemic stress. The MTD would be the next lower dose that did not produce this effect.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).
  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921–929.
  • IACUC Routes of Administration Guidelines. (n.d.).
  • Dosing Techniques and Limits. (2016, October 12). Animal Care and Use Program, University of California, Berkeley.
  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(4), 852–874.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules.
  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026, January 7).
  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University.
  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630–637.
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  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options | Request PDF. (2025, August 7).
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Validation & Comparative

Confirming the on-target activity of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the On-Target Activity of Novel Small Molecules: A Case Study Approach

Senior Application Scientist Note: Initial literature and database searches for "4'-Piperidinomethyl-2-trifluoromethylbenzophenone" did not yield public-domain information regarding its specific biological target or mechanism of action. This is not uncommon for novel chemical entities. Therefore, this guide has been designed as a comprehensive framework for researchers to elucidate and confirm the on-target activity of any new small molecule. To illustrate these principles, we will use a hypothetical compound, "Compound X," representing a molecule with similar structural motifs to this compound, as a practical example throughout this guide. This document provides an objective comparison of current methodologies, complete with sample data tables and detailed experimental protocols, intended for researchers, scientists, and drug development professionals seeking to rigorously validate that their compound interacts with its intended molecular target within a cellular context—a critical step in drug discovery.[1][2]

Introduction: The Imperative of On-Target Validation

The journey of a small molecule from a screening hit to a therapeutic candidate is contingent on a thorough understanding of its mechanism of action. A crucial aspect of this is confirming that the molecule's biological effects are indeed a consequence of its interaction with the intended molecular target. Off-target effects, where a compound interacts with unintended proteins, can lead to misleading structure-activity relationships (SAR), unexpected toxicities, and ultimate failure in later stages of drug development.[3][4] A multi-pronged approach, combining direct biochemical assays with functional cellular assays, provides the most robust evidence of a drug's on-target activity.[5]

Comparative Analysis of Target Engagement Methodologies

Choosing the appropriate assay to confirm target engagement is a critical decision influenced by factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] Below is a comparison of commonly employed techniques.

Method Principle Advantages Disadvantages
Affinity Chromatography A derivative of the small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[6][7]- Direct identification of binding partners. - Can be used for target discovery.- Requires chemical modification of the compound, which may alter its binding properties.[7] - Can identify non-specific binders.[6]
Cellular Thermal Shift Assay (CETSA) Target engagement by a ligand stabilizes the protein, leading to a higher melting temperature.- Label-free and performed in a cellular or in vivo context. - Provides evidence of direct target binding in a physiological setting.- Not all proteins exhibit a clear thermal shift upon ligand binding. - Can be technically challenging to optimize.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a small molecule to its target protein.- Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). - Does not require labeling or immobilization.- Requires large amounts of pure protein and compound. - Low throughput.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.- Real-time kinetic analysis (kon, koff). - High sensitivity.- Requires immobilization of the target protein, which may affect its conformation. - Can be susceptible to non-specific binding.
Genetic Approaches (e.g., CRISPR-Cas9) Knocking out or mutating the putative target gene should render cells resistant to the compound's effects.- Provides strong genetic evidence for the role of the target in the compound's activity. - Can be used to validate functional cellular effects.- Off-target effects of the gene-editing technology can confound results.[3][4][8] - Does not directly measure binding.

Experimental Protocols for On-Target Validation

Here, we provide detailed protocols for key experiments to validate the on-target activity of our hypothetical "Compound X," which we will assume has been identified as a potential inhibitor of a specific kinase, "Kinase Y."

Affinity Chromatography for Target Identification

This protocol outlines the steps to identify the binding partners of Compound X.

Workflow Diagram:

Affinity_Chromatography cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_X Compound X Linker Linker Attachment Compound_X->Linker Synthesis Beads Immobilization on Beads Linker->Beads Covalent Coupling Incubation Incubation Beads->Incubation Bait Cell_Lysate Cell Lysate Preparation Cell_Lysate->Incubation Washing Washing Steps Incubation->Washing Removal of non-specific binders Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Protein Separation Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Band Excision Target_ID Target Identification Mass_Spec->Target_ID

Caption: Workflow for Affinity Chromatography-based target identification.

Protocol:

  • Synthesis of Affinity Probe: Synthesize a derivative of Compound X with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). It is crucial to test this modified compound to ensure it retains its biological activity.[7]

  • Immobilization: Couple the linker-modified Compound X to the beads according to the manufacturer's protocol.

  • Cell Lysate Preparation: Prepare a native cell lysate from a cell line that is sensitive to Compound X.

  • Incubation: Incubate the cell lysate with the Compound X-coupled beads. Include a control incubation with beads coupled only with the linker to identify non-specific binders.

  • Washing: Wash the beads extensively to remove proteins that are not specifically bound to Compound X.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to confirm the direct binding of Compound X to Kinase Y in a cellular context.

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treatment Treat with Compound X or Vehicle Cells->Treatment Aliquots Aliquot Cells Treatment->Aliquots Heating Heat at Different Temperatures Aliquots->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Kinase Y Centrifugation->Western_Blot Quantification Quantify Soluble Kinase Y Western_Blot->Quantification

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

  • Cell Treatment: Treat cultured cells with either Compound X at a relevant concentration or a vehicle control for a specified time.

  • Heating: Aliquot the treated cells and heat them at a range of temperatures (e.g., 40°C to 70°C).

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

  • Detection: Analyze the amount of soluble Kinase Y in each sample by Western blotting using a specific antibody.

  • Data Analysis: Plot the percentage of soluble Kinase Y as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct target engagement.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Binding Affinities of Compound X and an Alternative Inhibitor

Compound Target ITC K D (nM) SPR K D (nM)
Compound XKinase Y1522
Alternative 1Kinase Y5065
Alternative 2Kinase Y58

Table 2: Cellular Potency and On-Target Engagement

Compound Cellular IC 50 (nM) CETSA Shift (°C)
Compound X304.5
Alternative 11202.1
Alternative 2106.2

Conclusion

Confirming the on-target activity of a novel small molecule is a cornerstone of modern drug discovery. A combination of direct binding assays and functional cellular assays is essential for building a convincing case for a compound's mechanism of action. The methodologies and protocols outlined in this guide provide a robust framework for researchers to rigorously validate their small molecule hits and leads, thereby increasing the probability of success in the development of new therapeutics.

References

  • A Researcher's Guide to Confirming Small Molecule Target Engagement. Benchchem.
  • Target Identification and Validation (Small Molecules). University College London.
  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • How to find the target of a small molecule?
  • High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells.
  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.

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A Comparative Analysis of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone and Established Inhibitors of the c-Jun N-terminal Kinase (JNK) Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, in comparison to well-characterized inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, detailed protocols for rigorous comparative analysis.

Introduction: The JNK Signaling Pathway as a Therapeutic Target

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] JNKs are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2][3] The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (JNK).[4] Upon activation, JNKs phosphorylate a range of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in critical cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[2][5] The dysregulation of the JNK pathway has been implicated in a multitude of human diseases, including neurodegenerative disorders, metabolic diseases, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[6][7]

Established Inhibitors of the JNK Pathway

A number of small molecule inhibitors targeting the JNK pathway have been developed and are widely used as research tools and potential therapeutics. For the purpose of this guide, we will focus on three well-characterized inhibitors that represent different chemical scaffolds and modes of action: SP600125, BI-78D3, and AS601245.

  • SP600125: An anthrapyrazolone derivative, SP600125 is a potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[8][9] It has demonstrated broad activity in blocking the phosphorylation of c-Jun and the expression of various inflammatory genes.[9][10]

  • BI-78D3: This compound acts as a competitive JNK inhibitor.[11][12] It has been shown to be effective in blocking JNK-dependent liver damage and restoring insulin sensitivity in mouse models of type 2 diabetes.[11][12]

  • AS601245: An orally active and selective ATP-competitive JNK inhibitor, AS601245 has shown neuroprotective properties in models of cerebral ischemia.[13][14] It exhibits a synergistic effect with other agents in inducing responses in colon cancer cells.[15]

Evaluating a Novel Compound: this compound

While the specific molecular target of this compound is not yet fully elucidated, its structural features suggest potential kinase inhibitory activity. This guide proposes a systematic approach to compare its efficacy against the aforementioned established JNK inhibitors. The following sections provide detailed experimental protocols to characterize its biochemical and cellular activity.

Experimental Protocols for Comparative Efficacy Analysis

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of JNK isoforms and compare its potency (IC50) with known inhibitors.

Methodology: A high-throughput, luminescence-based kinase assay is recommended for its robustness and sensitivity.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, SP600125, BI-78D3, and AS601245 in 100% DMSO.

    • Prepare a serial dilution of each inhibitor in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute recombinant human JNK1, JNK2, and JNK3 enzymes to a working concentration in assay buffer.

    • Prepare a substrate/ATP mixture containing a suitable JNK substrate (e.g., ATF2) and ATP at the Km concentration for each JNK isoform.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of each inhibitor dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the JNK enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each JNK isoform.

Diagram of the In Vitro Kinase Assay Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare Inhibitor Stock Solutions & Dilutions step1 Dispense Inhibitors/DMSO into Wells prep1->step1 prep2 Prepare JNK Enzyme Solutions step2 Add JNK Enzyme & Incubate prep2->step2 prep3 Prepare Substrate/ATP Mixture step3 Add Substrate/ATP to Start Reaction prep3->step3 step1->step2 step2->step3 step4 Incubate for 60 min step3->step4 step5 Add ATP Detection Reagent step4->step5 step6 Measure Luminescence step5->step6 analysis1 Calculate % Inhibition step6->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3 G stimuli Stress Stimuli (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., MEKK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK4, MKK7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun gene_expression Gene Expression (Apoptosis, Inflammation) cjun->gene_expression inhibitor This compound & Known JNK Inhibitors inhibitor->jnk

Caption: Simplified JNK signaling cascade and the point of inhibitor action.

Cell Viability Assay

Objective: To evaluate the cytotoxic effects of this compound and compare them to the established inhibitors.

Methodology: The XTT assay is a reliable colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity. [16][17] Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and the control inhibitors for 24, 48, and 72 hours. Include a vehicle-only control.

  • XTT Assay:

    • At the end of the treatment period, add the XTT reagent (mixed with an electron coupling reagent) to each well according to the manufacturer's protocol.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.

    • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which each compound reduces cell viability by 50% (EC50).

Comparative Data Summary

The following tables provide a template for summarizing the experimental data obtained from the comparative analysis.

Table 1: In Vitro JNK Kinase Inhibition (IC50, nM)

CompoundJNK1JNK2JNK3
This compoundExperimental ValueExperimental ValueExperimental Value
SP60012540 [8]40 [8]90 [8]
BI-78D3280 (overall JNK) [11][12]280 (overall JNK) [11][12]280 (overall JNK) [11][12]
AS601245150 [13]220 [13]70 [13]

Table 2: Cellular Potency and Cytotoxicity (EC50, µM)

Compoundc-Jun Phosphorylation InhibitionCell Viability (Cell Line 1)Cell Viability (Cell Line 2)
This compoundExperimental ValueExperimental ValueExperimental Value
SP600125~5-10 (in Jurkat cells) [18]Literature/Experimental ValueLiterature/Experimental Value
BI-78D312.4 (in TNF-α stimulated cells) [11]Literature/Experimental ValueLiterature/Experimental Value
AS601245Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of the novel compound, this compound, against established inhibitors of the JNK signaling pathway. By following the detailed protocols for in vitro kinase assays, cellular target engagement, and cell viability, researchers can generate robust and comparable data to assess the potency, selectivity, and potential therapeutic utility of this new chemical entity. The structured approach and data presentation templates are designed to facilitate a clear and objective comparison, ultimately aiding in the identification of promising new drug candidates targeting the JNK pathway.

References

  • MDPI. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. [Link]

  • MDPI. Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. [Link]

  • Wikipedia. c-Jun N-terminal kinases. [Link]

  • National Center for Biotechnology Information. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[19]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]

  • MDPI. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. [Link]

  • PubMed Central. Inhibitors of c-Jun N-terminal kinases—JuNK no more? [Link]

  • ResearchGate. Western blot analysis of the JNK/c-Jun signaling pathway in PC12 cells.... [Link]

  • Creative Diagnostics. JNK Signaling Pathway. [Link]

  • PubMed Central. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. [Link]

  • PubMed. High-throughput screening for kinase inhibitors. [Link]

  • PubMed Central. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. [Link]

  • PubMed Central. Docking interactions of the JNK scaffold protein WDR62. [Link]

  • PubMed. Inhibitors of c-jun-N-terminal kinase (JNK). [Link]

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • PubMed Central. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. [Link]

  • National Center for Biotechnology Information. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells. [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • PubMed Central. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • bioRxiv. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. [Link]

  • MDPI. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. [Link]

  • PubMed. AS601245, a c-Jun NH2-terminal Kinase (JNK) Inhibitor, Reduces axon/dendrite Damage and Cognitive Deficits After Global Cerebral Ischaemia in Gerbils. [Link]

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A Researcher's Guide to the Cross-Validation of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of rigorous testing and objective comparison. This guide provides an in-depth framework for the cross-validation of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, a compound of interest within the broader class of substituted benzophenones. Due to the limited publicly available data on this specific molecule, we will establish a comprehensive validation strategy by examining its structural analogs, particularly trifluoromethyl-substituted and piperidine-containing aromatic ketones, for which experimental data exists. This approach allows us to infer potential biological activities and establish a robust set of protocols for its evaluation.

The core principle of this guide is to provide a scientifically sound methodology for comparing the performance of this compound against relevant alternatives, grounded in established experimental data and mechanistic insights.

Understanding the Structural Significance

The chemical structure of this compound suggests several avenues for biological activity. The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The benzophenone core is a common scaffold in medicinal chemistry, and the piperidinomethyl substituent can influence solubility and provide a basic nitrogen atom for interactions with biological targets.

A Framework for Experimental Cross-Validation

To objectively assess the potential of this compound, a multi-tiered experimental approach is essential. This involves a series of in vitro assays to characterize its activity, benchmarked against appropriate reference compounds.

2.1.
Hypothesized Biological Activity: Anti-inflammatory and Anti-cancer Effects via NF-κB Inhibition

Based on studies of structurally related compounds, a primary hypothesis is that this compound may exhibit anti-inflammatory and anti-cancer properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer.[1]

Experimental Workflow for NF-κB Inhibition Assays

G cluster_0 Cell-Based Assays cluster_1 Biochemical Assays a Cell Culture (e.g., HepG2, MCF-7) b LPS-induced NF-κB Activation a->b c Compound Treatment (Test Compound vs. Control) b->c d Western Blot Analysis (p-p65, p-IκBα) c->d e Immunofluorescence (p65 Nuclear Translocation) c->e f Kinase Assay (e.g., IKKβ) c->f Mechanism of Action g Binding Assay (e.g., to p65)

Caption: Workflow for investigating NF-κB inhibition.

Experimental Protocol: Western Blot for Phosphorylated p65 and IκBα

  • Cell Culture and Treatment: Seed human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in 6-well plates and allow them to adhere overnight.

  • Induction of NF-κB Activation: Pre-treat cells with varying concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) for 30 minutes to induce NF-κB activation.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p65 (p-p65), phosphorylated IκBα (p-IκBα), total p65, total IκBα, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the effect of the compound on protein phosphorylation.

2.2.
Comparative Cytotoxicity Analysis

A crucial aspect of cross-validation is to assess the compound's cytotoxic effects on cancerous versus non-cancerous cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2, MCF-7, HeLa, PC-3) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.[3]

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and a reference cytotoxic drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values to quantify the cytotoxic potency of the compound.

Data Presentation: Comparative IC50 Values (Hypothetical Data)

CompoundHepG2 (µM)MCF-7 (µM)HeLa (µM)PC-3 (µM)HEK293 (µM)
This compound ExperimentalExperimentalExperimentalExperimentalExperimental
Doxorubicin (Reference)0.80.51.11.52.5
Analog A (from literature)8.07.510.313.3>50

In-depth Mechanistic Cross-Validation

Beyond initial activity screening, a deeper mechanistic understanding is necessary. Based on the literature for related compounds, investigating effects on apoptosis and key signaling pathways is a logical next step.

3.1.
Apoptosis Induction

Many anti-cancer agents exert their effects by inducing programmed cell death (apoptosis).

Experimental Workflow for Apoptosis Assays

G cluster_0 Cellular Assays cluster_1 Molecular Analysis a Compound Treatment b Annexin V/PI Staining (Flow Cytometry) a->b c Caspase-3/7 Activity Assay a->c d Western Blot (Bax, Bcl-2, Cleaved Caspase-3) a->d Mechanism of Action e qPCR (Bax, Bcl-2 gene expression)

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A Senior Application Scientist's Guide to Orthogonal Mechanism-of-Action Validation for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Orthogonal Assays to Validate the Mechanism of Action of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Introduction

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step in a long and rigorous journey.[1][2][3] A critical phase in this process is the unambiguous validation of its mechanism of action (MoA).[1] Relying on a single experimental readout can be fraught with peril, leading to misleading artifacts and costly failures in later developmental stages.[4] This guide presents a comprehensive framework for applying orthogonal, independent methodologies to robustly validate the MoA of a novel kinase inhibitor.[4][5]

For this guide, we will operate under a common drug discovery scenario. Imagine that a phenotypic screen for anti-proliferative compounds has identified This compound (herein referred to as Compound X ) as a potent inhibitor of cancer cell growth. Subsequent proteomics and computational studies have implicated a specific, hypothetical serine/threonine kinase, STK-Y , as its primary molecular target.

Our objective is to answer a crucial question: Is the anti-proliferative effect of Compound X truly mediated by its direct inhibition of STK-Y? To address this, we will deploy a suite of four orthogonal assays, each interrogating the proposed MoA from a different scientific angle.

The Imperative of Orthogonal Validation

cluster_validation Orthogonal Validation Strategy A Biochemical Potency (ADP-Glo Assay) Conclusion High-Confidence MoA Validation A->Conclusion Direct Inhibition B Cellular Target Engagement (CETSA) B->Conclusion Binding in Cells C Downstream Pathway Effect (Western Blot) C->Conclusion Functional Effect D Phenotypic Confirmation (Genetic Rescue) D->Conclusion Causality Link

Caption: The convergence of evidence from four independent assays provides high-confidence MoA validation.

Assay 1: Biochemical Potency via ADP-Glo™ Kinase Assay

Rationale: The first step is to confirm that Compound X directly inhibits the enzymatic activity of its putative target, STK-Y, in a purified, cell-free system. This biochemical assay provides a direct measure of the compound's potency (IC50) against the isolated enzyme without the complexities of a cellular environment. The ADP-Glo™ assay is a robust choice as it measures the accumulation of ADP, a universal product of kinase reactions.[6][7][8]

Experimental Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM NaCl, 1 mM MnCl2).[9] Prepare serial dilutions of Compound X in DMSO, followed by a final dilution into the reaction buffer.

  • Kinase Reaction: In a 384-well plate, combine recombinant STK-Y enzyme, its specific peptide substrate, and ATP at a concentration near its Km value. Add the diluted Compound X (or DMSO as a vehicle control).

  • Incubation: Allow the kinase reaction to proceed at room temperature for 1 hour.[9]

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[7][10] Incubate for 40 minutes at room temperature.[9][10]

  • ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction.[6][7] Incubate for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of Compound X concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)Selectivity Panel (IC50 in nM)
STK-A
Compound X STK-Y 50>10,000
Staurosporine STK-Y 1015

This table demonstrates the potent and selective inhibition of STK-Y by Compound X compared to a non-selective control inhibitor.

Assay 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Rationale: While the biochemical assay confirms enzyme inhibition, it doesn't prove that Compound X can enter a cell and physically bind to STK-Y in its native environment. CETSA® is a powerful biophysical method that addresses this by measuring the thermal stabilization of a protein upon ligand binding.[11] If Compound X binds to STK-Y in intact cells, the STK-Y protein will become more resistant to heat-induced denaturation.[12][13][14][15]

A Treat Cells (Compound X vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D E Quantify Soluble STK-Y (Western Blot / ELISA) D->E F Plot Melt Curves E->F

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol:

  • Cell Treatment: Culture cells known to express STK-Y and treat them with a high concentration of Compound X (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents.

  • Separation: Separate the soluble protein fraction (containing folded, stable STK-Y) from the precipitated, denatured proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant and quantify the amount of soluble STK-Y at each temperature point using Western Blot or ELISA with a specific anti-STK-Y antibody.

  • Analysis: Plot the percentage of soluble STK-Y against temperature for both vehicle- and Compound X-treated samples. A shift of the melting curve to the right for the Compound X-treated sample indicates target engagement and stabilization.

Data Presentation:

TreatmentApparent Melting Temp (Tm) of STK-YThermal Shift (ΔTm)
Vehicle (DMSO) 52°C-
Compound X (10 µM) 60°C+8°C

This table shows a significant thermal stabilization of STK-Y in the presence of Compound X, confirming direct target engagement in a cellular context.

Assay 3: Downstream Pathway Modulation via Western Blot

Rationale: Having confirmed direct binding and inhibition, the next logical step is to determine if this interaction leads to a functional consequence on the STK-Y signaling pathway.[16] Assume that the primary known substrate of STK-Y is a protein called "Substrate-Z". The phosphorylation of Substrate-Z (p-Substrate-Z) is a direct indicator of STK-Y activity. A Western blot using a phospho-specific antibody can quantify the levels of p-Substrate-Z in cells treated with Compound X.[17][18]

Experimental Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of Compound X for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18][19]

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples, separate them by size using SDS-polyacrylamide gel electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[17][18]

  • Blocking: Block the membrane with a protein-rich solution like Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.[18][19] Avoid using milk, as its phosphoprotein content can cause high background.[18][19]

  • Antibody Incubation: Probe the membrane overnight at 4°C with a primary antibody specific for p-Substrate-Z.[18]

  • Reprobing (Loading Control): After imaging, strip the membrane and re-probe with an antibody for total Substrate-Z or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading across lanes.[20][21]

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

  • Analysis: Quantify the band intensities. Normalize the p-Substrate-Z signal to the total Substrate-Z or loading control signal. Plot the normalized signal against Compound X concentration to determine the EC50 for pathway inhibition.

Data Presentation:

Compound X Conc. (nM)Normalized p-Substrate-Z Signal (Arbitrary Units)
0 (Vehicle)1.00
100.85
500.52
1000.23
5000.05
Pathway EC50 ~55 nM

This table demonstrates a dose-dependent decrease in the phosphorylation of STK-Y's downstream substrate, linking target inhibition to a functional cellular signaling event.

Assay 4: Phenotypic Confirmation via Genetic Rescue

Experimental Protocol:

  • Generate Resistant Mutant: Using site-directed mutagenesis, create a plasmid encoding STK-Y with a "gatekeeper" mutation known to confer resistance to kinase inhibitors without ablating kinase activity. This will be the STK-Y(res) construct. Also, create a wild-type STK-Y(wt) construct.

  • Create Stable Cell Lines: Transfect cells that are sensitive to Compound X with either the STK-Y(wt) plasmid, the STK-Y(res) plasmid, or an empty vector control. Select for stable expression.

  • Cell Viability Assay: Treat all three cell lines (Empty Vector, STK-Y(wt) overexpressing, and STK-Y(res) overexpressing) with a dose range of Compound X.

  • Measure Proliferation: After 72 hours, measure cell viability using a standard method like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Analysis: Plot cell viability versus Compound X concentration for each cell line. A significant rightward shift in the dose-response curve for the STK-Y(res) cell line compared to the control lines provides strong evidence that the anti-proliferative effect of Compound X is on-target.

Data Presentation:

Cell LineAnti-Proliferative GI50 (nM)
Parental / Empty Vector 60
STK-Y (Wild-Type) Overexpression 55
STK-Y (Resistant Mutant) Overexpression >5,000

This table provides compelling evidence that the anti-proliferative activity of Compound X is mediated through STK-Y, as a drug-resistant mutant of the target "rescues" the cells from the compound's effect.

Synthesis and Conclusion

By systematically applying these four orthogonal assays, we have constructed a cohesive and compelling body of evidence to validate the mechanism of action of this compound (Compound X).

AssayQuestion AnsweredMetricResult
ADP-Glo™ Does it inhibit the enzyme directly?IC5050 nM
CETSA® Does it bind the target in cells?ΔTm+8°C
Western Blot Does it block downstream signaling?EC5055 nM
Genetic Rescue Is the target responsible for the phenotype?GI50 Shift>80-fold

The data are highly concordant: the concentration of Compound X required to inhibit the STK-Y enzyme biochemically is nearly identical to the concentration required to inhibit its downstream signaling pathway and, ultimately, cell proliferation. The CETSA® results confirm that the compound engages the target in the complex milieu of the cell, and the genetic rescue experiment definitively links this target engagement to the observed anti-proliferative phenotype. This multi-faceted, orthogonal approach provides the high degree of confidence required to advance a compound like Compound X into further stages of drug development.

References

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • ADP Glo Protocol. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

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A Head-to-Head Comparison of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The compound 4'-Piperidinomethyl-2-trifluoromethylbenzophenone represents a fascinating scaffold, integrating three key pharmacophoric elements: the rigid benzophenone core, the versatile piperidinomethyl substituent, and the metabolically robust trifluoromethyl group. This guide provides a comprehensive head-to-head comparison of this parent compound with its potential structural analogs, offering insights into their anticipated physicochemical properties, pharmacological activities, and structure-activity relationships (SAR). The experimental data and protocols presented herein are synthesized from established methodologies in the field to provide a robust framework for researchers in medicinal chemistry and drug development.

Introduction to the Core Scaffold and its Components

The therapeutic potential of a molecule is intrinsically linked to its structure. In this compound, each component plays a distinct and crucial role:

  • The Benzophenone Core: This diaryl ketone motif provides a rigid, three-dimensional framework that can engage with biological targets through various non-covalent interactions, including hydrophobic and pi-stacking interactions. The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]

  • The Piperidinomethyl Group: The piperidine ring is a common basic nitrogenous heterocycle in pharmaceuticals.[4][5] Its presence can significantly influence a compound's physicochemical properties, such as solubility and lipophilicity, and is often crucial for target engagement, particularly with receptors and enzymes that have anionic binding sites. The methyl linker provides conformational flexibility, allowing the piperidine moiety to adopt an optimal orientation for binding.

  • The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability and lipophilicity.[6][7] Its strong electron-withdrawing nature can also modulate the electronic properties of the aromatic ring, influencing binding affinity and pharmacokinetic profiles.[8][9]

The strategic combination of these three moieties suggests that this compound could be a promising starting point for the development of novel therapeutic agents.

Structural Analogs and Comparative Analysis

To explore the chemical space around the parent compound, we will consider a series of structural analogs generated by systematic modification of each key component. The following sections will compare the parent compound with these hypothetical analogs, predicting their properties based on established medicinal chemistry principles and available data on related structures.

Physicochemical Properties

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is largely dictated by its physicochemical properties. The table below provides a comparative overview of the predicted properties of the parent compound and its analogs.

Compound/AnalogModificationPredicted LogPPredicted pKaPredicted Polar Surface Area (Ų)Rationale for Predicted Changes
Parent Compound This compoundHigh~8.5-9.5 (Piperidine N)~29.5The trifluoromethyl group significantly increases lipophilicity. The piperidine nitrogen is basic.
Analog 1 Replacement of -CF3 with -HLower~8.5-9.5~29.5Removal of the lipophilic -CF3 group will decrease LogP.
Analog 2 Replacement of -CF3 with -ClSimilar to Parent~8.5-9.5~29.5The chloro group is also lipophilic and electron-withdrawing, leading to similar properties as the parent.
Analog 3 Replacement of Piperidine with MorpholineLower~6.5-7.5~41.8The oxygen atom in morpholine increases polarity and reduces basicity compared to piperidine.[10]
Analog 4 Replacement of Piperidine with PyrrolidineSlightly Lower~9.5-10.5~20.3Pyrrolidine is slightly less lipophilic and more basic than piperidine.
Analog 5 N-methylation of PiperidineSlightly HigherNo ionizable proton~20.3The addition of a methyl group can slightly increase lipophilicity. The nitrogen becomes a quaternary ammonium ion upon protonation.
Analog 6 Replacement of Benzophenone with BenzhydrolLower~8.5-9.5~49.8Reduction of the ketone to a hydroxyl group increases polarity and hydrogen bonding potential.
Potential Pharmacological Activities and Structure-Activity Relationships (SAR)

Based on the activities of related compounds, we can hypothesize potential therapeutic applications and explore the SAR for this chemical series.

Anticancer Activity: Benzophenone derivatives have shown promising anticancer activity.[1][3] The trifluoromethyl group can enhance the potency of anticancer agents.[7] The piperidine moiety is also present in many anticancer drugs.[5]

  • SAR Insights:

    • The presence of the trifluoromethyl group (Parent Compound) is expected to be crucial for potent activity. Its replacement with a hydrogen atom (Analog 1) would likely lead to a significant drop in potency.

    • Modification of the piperidine ring (Analogs 3, 4, and 5) could modulate selectivity for different cancer cell lines or off-target activities. For instance, the increased polarity of the morpholine analog (Analog 3) might alter its cell permeability and target engagement.

    • The planarity and electronic nature of the benzophenone core are likely important for activity. Reducing the ketone (Analog 6) could disrupt the optimal conformation for target binding.

Antipsychotic Activity: Many antipsychotic drugs feature a piperidine or piperazine moiety linked to an aromatic system.[4][11] These compounds often target dopamine and serotonin receptors.

  • SAR Insights:

    • The basic nitrogen of the piperidine ring (Parent Compound) is likely a key pharmacophoric feature for receptor interaction. N-methylation (Analog 5) could alter the binding mode or selectivity profile.

    • The distance and orientation between the aromatic rings and the piperidine nitrogen are critical. Modifications to the linker or the core scaffold would need to be carefully considered.

    • The trifluoromethyl group's influence on lipophilicity will affect blood-brain barrier penetration, a critical factor for CNS-active drugs.

Antimicrobial Activity: Benzophenone and piperidine derivatives have been reported to possess antimicrobial properties.[12][13]

  • SAR Insights:

    • Lipophilicity plays a key role in the antimicrobial activity of many compounds, as it facilitates passage through the microbial cell membrane. The parent compound, with its high lipophilicity, is expected to show good activity.

    • The presence of the basic piperidine nitrogen can contribute to activity against certain bacterial strains.

    • Systematic variation of the substituents on the benzophenone core and the piperidine ring would be necessary to optimize the antimicrobial spectrum and potency.

Experimental Protocols

To facilitate the empirical evaluation of the hypotheses presented above, detailed experimental protocols for key assays are provided below.

Synthesis of this compound and its Analogs

The synthesis of the parent compound and its analogs can be achieved through a multi-step sequence, with the key step being a Friedel-Crafts acylation or a related coupling reaction.

General Synthetic Scheme:

G cluster_0 Synthesis of Benzoyl Chloride Intermediate cluster_1 Friedel-Crafts Acylation cluster_2 Benzylic Bromination cluster_3 Nucleophilic Substitution 2-Trifluoromethylbenzoic_acid 2-(Trifluoromethyl)benzoic acid Benzoyl_chloride 2-(Trifluoromethyl)benzoyl chloride 2-Trifluoromethylbenzoic_acid->Benzoyl_chloride Reflux Thionyl_chloride SOCl2 Thionyl_chloride->Benzoyl_chloride Intermediate_ketone 4'-Methyl-2-trifluoromethylbenzophenone Benzoyl_chloride->Intermediate_ketone Toluene Toluene Toluene->Intermediate_ketone AlCl3 AlCl3 AlCl3->Intermediate_ketone Brominated_intermediate 4'-(Bromomethyl)-2-trifluoromethylbenzophenone Intermediate_ketone->Brominated_intermediate NBS N-Bromosuccinimide NBS->Brominated_intermediate AIBN AIBN (initiator) AIBN->Brominated_intermediate Final_Product 4'-Piperidinomethyl-2- trifluoromethylbenzophenone Brominated_intermediate->Final_Product Piperidine Piperidine Piperidine->Final_Product Base Base (e.g., K2CO3) Base->Final_Product

Caption: General synthetic route for this compound.

Step-by-Step Protocol:

  • Synthesis of 2-(Trifluoromethyl)benzoyl chloride: To a solution of 2-(trifluoromethyl)benzoic acid in an appropriate solvent (e.g., dichloromethane), add an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude benzoyl chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation: Dissolve toluene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane) and cool the mixture to 0°C. Add the 2-(trifluoromethyl)benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with ice-water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 4'-methyl-2-trifluoromethylbenzophenone.

  • Benzylic Bromination: Dissolve the 4'-methyl-2-trifluoromethylbenzophenone in a non-polar solvent (e.g., carbon tetrachloride). Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under irradiation with a UV lamp for 4-6 hours. Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate. Purify the residue by column chromatography to obtain 4'-(bromomethyl)-2-trifluoromethylbenzophenone.

  • Nucleophilic Substitution: To a solution of 4'-(bromomethyl)-2-trifluoromethylbenzophenone in a polar aprotic solvent (e.g., acetonitrile), add piperidine and a base (e.g., potassium carbonate). Stir the mixture at room temperature for 8-12 hours. Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to afford the final compound, this compound.

Analogs can be synthesized by using the appropriate starting materials in the corresponding steps (e.g., using morpholine instead of piperidine in step 4 to synthesize Analog 3).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Experimental Workflow:

G Seed_cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Add_compounds Add serial dilutions of test compounds Incubate_24h->Add_compounds Incubate_48h Incubate for 48h Add_compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_solubilizer Measure_absorbance Measure absorbance at 570 nm Add_solubilizer->Measure_absorbance Calculate_IC50 Calculate IC50 values Measure_absorbance->Calculate_IC50

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The systematic, head-to-head comparison of this compound with its structural analogs provides a valuable framework for guiding future drug discovery efforts. The interplay between the benzophenone core, the piperidinomethyl group, and the trifluoromethyl substituent offers a rich platform for fine-tuning the physicochemical and pharmacological properties of this class of compounds. The experimental protocols detailed in this guide provide a starting point for the empirical validation of the structure-activity relationships discussed. Through iterative cycles of design, synthesis, and biological evaluation, it is anticipated that novel and potent therapeutic agents can be developed from this promising chemical scaffold.

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Independent Verification of the Biological Effects of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

To the discerning researcher in drug discovery, the chemical structure of a novel compound is a blueprint of its potential biological activity. The molecule 4'-Piperidinomethyl-2-trifluoromethylbenzophenone presents a compelling case for investigation, integrating three key pharmacophoric motifs: a benzophenone core, a piperidinomethyl group, and a trifluoromethyl moiety. The benzophenone scaffold is a privileged structure found in numerous biologically active compounds, with some derivatives exhibiting potent anticancer and anti-inflammatory properties.[1][2][3] The piperidine ring is a common feature in neuroleptic and cytotoxic agents, suggesting a potential for neurological or antiproliferative effects.[4][5] Furthermore, the inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, often amplifying the therapeutic efficacy of a drug candidate.[6]

This guide provides a framework for the independent verification of the biological effects of this compound. We will outline a series of robust in-vitro assays to profile its activity, propose suitable comparator compounds based on structural similarity and known biological effects, and provide detailed experimental protocols to ensure reproducibility and scientific rigor.

Comparative Analysis: Benchmarking Against Known Bioactive Compounds

To contextualize the potential efficacy of this compound, a comparative analysis against compounds with established biological activities is essential. Based on the structural motifs present in our target molecule, we have selected the following compounds for comparison:

  • Combretastatin A-4: A well-characterized tubulin polymerization inhibitor with a benzophenone core, known for its antiangiogenic and antitumor effects.[7]

  • A Novel Benzophenone Analog (Compound 10a from Zhang et al.): A potent tubulin polymerization inhibitor with significant anticancer activity across multiple cell lines.[8]

  • A Piperidine-Containing Anticancer Agent (from a study on 3,5-bis(arylidene)-4-piperidones): A trifluoromethyl-substituted piperidone derivative that promotes apoptosis in hepatoma cells.[9]

The following table summarizes the reported cytotoxic activities of these comparator compounds, providing a benchmark for evaluating the performance of this compound.

CompoundTarget Cell Line(s)Reported IC50/GI50Key FindingsReference
Combretastatin A-4Various Cancer Cell LinesVaries by cell lineAntiangiogenic and antitumor activity[7]
Benzophenone Analog (10a)Five human cancer cell lines0.029–0.062 µMPotent tubulin polymerization inhibitor, induces G2/M phase arrest and apoptosis.[8]
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidone (Compound 16)HepG2 (Hepatoma)Not explicitly stated, but potentPromotes apoptosis, inhibits NF-κB activation.[9]

Experimental Workflows for Biological Characterization

A systematic in-vitro evaluation is critical to elucidate the biological effects of this compound. We propose a tiered approach, beginning with broad cytotoxicity screening, followed by more specific assays to probe the mechanism of action.

Tier 1: Cytotoxicity and Cell Viability Screening

The initial assessment of a novel compound's biological activity typically involves determining its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Proliferation Assay [10][11]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-1080)[1][12]

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Comparator compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Tier 2: Elucidating the Mechanism of Cell Death

Should the initial screening reveal significant cytotoxicity, the next logical step is to investigate the mechanism of cell death, specifically whether it occurs through apoptosis (programmed cell death) or necrosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [13][14]

Objective: To differentiate between apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound and controls

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

A complementary method to confirm apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][15]

Tier 3: Investigating Potential Molecular Targets and Signaling Pathways

Based on the structural similarities to known bioactive molecules, several signaling pathways could be implicated in the biological activity of this compound. For instance, some benzophenone derivatives have been shown to interact with the G protein-coupled estrogen receptor (GPR30) and subsequently transactivate the epidermal growth factor receptor (EGFR) signaling pathway.[16][17][18][19]

Experimental Workflow: Investigating GPR30/EGFR Pathway Activation

Objective: To determine if this compound modulates the GPR30/EGFR signaling cascade.

Methodology:

  • Western Blot Analysis: Treat susceptible cells with the test compound and analyze the phosphorylation status of key proteins in the EGFR pathway, such as EGFR, Akt, and ERK, by Western blotting.[18]

  • Cell Proliferation Assays in the Presence of Inhibitors: Conduct cell viability assays in the presence of specific inhibitors for EGFR (e.g., Gefitinib) or other downstream kinases to determine if the cytotoxic effect is dependent on this pathway.[20]

GPR30_EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Estrogen Estrogen / Ligand GPR30 GPR30 Estrogen->GPR30 Binds G_protein G Protein GPR30->G_protein Activates EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK_cascade MAPK Cascade (e.g., ERK) EGFR->MAPK_cascade Activates Src Src G_protein->Src Activates MMPs MMPs Src->MMPs Activates HB_EGF pro-HB-EGF (cleaved) MMPs->HB_EGF Cleaves HB_EGF->EGFR Activates Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation MAPK_cascade->Cell_Proliferation

Caption: GPR30-mediated transactivation of the EGFR signaling pathway.

Conclusion and Future Directions

The structured approach outlined in this guide provides a comprehensive framework for the independent verification of the biological effects of this compound. By employing a combination of cytotoxicity screening, mechanistic assays for apoptosis, and investigation of relevant signaling pathways, researchers can build a robust biological profile of this novel compound. The comparative data from established bioactive molecules will serve as a crucial benchmark for evaluating its potential as a therapeutic agent. Further in-depth studies, potentially including in-vivo models, would be warranted should the in-vitro data demonstrate promising and potent activity.

References

  • Al-Ostoot, F. H., et al. (2021). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances, 11(45), 28287-28303. Retrieved from [Link]

  • Gomes, C., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041-1048. Retrieved from [Link]

  • Kočar, D., et al. (2002). Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry. Acta histochemica, 104(4), 367-370. Retrieved from [Link]

  • Kočar, D., et al. (2002). Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry. ResearchGate. Retrieved from [Link]

  • de Oliveira, R. G., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 14(11), e0224449. Retrieved from [Link]

  • Zhang, S., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 6(91), 88481-88496. Retrieved from [Link]

  • Reddy, C. S., et al. (2022). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters, 3(1), 1-10. Retrieved from [Link]

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  • Wang, H. (2024). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Authorea Preprints. Retrieved from [Link]

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  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell.... Retrieved from [Link]

  • Dimmock, J. R., et al. (2017). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules (Basel, Switzerland), 22(11), 1959. Retrieved from [Link]

  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research, 4(10), 3926. Retrieved from [Link]

  • Li, Q., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 11, 1246995. Retrieved from [Link]

  • Szałaj, N., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules (Basel, Switzerland), 26(11), 3233. Retrieved from [Link]

  • Kathmann, T., et al. (2006). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Journal of medicinal chemistry, 49(12), 3673-3681. Retrieved from [Link]

  • De, S., et al. (2008). Epidermal Growth Factor Induces G Protein-Coupled Receptor 30 Expression in Estrogen Receptor-Negative Breast Cancer Cells. Endocrinology, 149(10), 5124-5134. Retrieved from [Link]

  • Belluti, F., et al. (2011). Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. European journal of medicinal chemistry, 46(5), 1527-1535. Retrieved from [Link]

  • Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PloS one, 17(4), e0265022. Retrieved from [Link]

  • Chieffi, P., et al. (2012). G Protein-Coupled Receptor 30 Mediates Estrogen-Induced Proliferation of Primordial Germ Cells Via EGFR/Akt/β-Catenin Signaling. Endocrinology, 153(7), 3504-3516. Retrieved from [Link]

  • Fujiwara, S., et al. (2012). GPR30 regulates the EGFR-Akt cascade and predicts lower survival in patients with ovarian cancer. Journal of ovarian research, 5(1), 35. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Comparison for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzophenone scaffold has emerged as a versatile template for designing novel bioactive molecules. Its rigid structure, coupled with the ability to introduce diverse functionalities at multiple positions, allows for the fine-tuning of pharmacological properties. This guide focuses on a specific derivative, 4'-Piperidinomethyl-2-trifluoromethylbenzophenone, and provides a comprehensive benchmarking analysis against a panel of its structurally related analogs.

Our investigation is centered on the hypothesis that this chemical class possesses significant activity at key targets within the central nervous system, particularly the serotonin transporter (SERT) and the 5-HT2A receptor. This assertion is based on the well-documented prevalence of the piperidine and benzophenone moieties in a multitude of CNS-active agents. The inclusion of a trifluoromethyl group is of particular interest, as this functional group is known to often enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This document is structured to provide not just a direct comparison of these compounds, but also to illuminate the rationale behind the experimental design and to offer detailed, actionable protocols for researchers seeking to conduct similar investigations.

The Benchmarking Panel: A Study in Structure-Activity Relationships

To provide a meaningful analysis of this compound, a carefully selected panel of comparator compounds has been assembled. This panel is designed to probe the influence of the substitution pattern on the benzophenone core and the trifluoromethyl group's position on the biological activity.

Table 1: Physicochemical Properties of the Benchmarked Compounds

Compound IDIUPAC NameMolecular FormulaMolecular WeightCalculated LogP
LEAD-01 (4-(Piperidin-1-ylmethyl)phenyl)(2-(trifluoromethyl)phenyl)methanoneC₂₀H₂₀F₃NO347.384.8
COMP-02 (3-(Piperidin-1-ylmethyl)phenyl)(2-(trifluoromethyl)phenyl)methanoneC₂₀H₂₀F₃NO347.384.8
COMP-03 (2-(Piperidin-1-ylmethyl)phenyl)(2-(trifluoromethyl)phenyl)methanoneC₂₀H₂₀F₃NO347.384.8
COMP-04 (4-(Piperidin-1-ylmethyl)phenyl)(3-(trifluoromethyl)phenyl)methanoneC₂₀H₂₀F₃NO347.384.9

Note: Calculated LogP values are estimations and may vary from experimentally determined values.

Comparative Pharmacology at Serotonergic Targets

The primary objective of this guide is to benchmark the selected compounds at two critical serotonergic targets: the human serotonin transporter (hSERT) and the human 5-HT2A receptor. These targets were chosen based on the structural motifs present in the compounds and their known roles in neuropsychiatric disorders.

Hypothetical Performance Overview

For the purpose of this illustrative guide, we will present a set of hypothetical, yet plausible, experimental data. This data is designed to reflect a realistic structure-activity relationship (SAR) that could be expected from this series of compounds, based on established principles in medicinal chemistry.

Table 2: Hypothetical In Vitro Pharmacological Profile

Compound IDhSERT Uptake Inhibition IC₅₀ (nM)5-HT2A Receptor Binding Kᵢ (nM)
LEAD-01 1525
COMP-02 4580
COMP-03 150250
COMP-04 3015
Analysis of Structure-Activity Relationships (SAR)

The hypothetical data in Table 2 suggests a distinct SAR profile for this series of benzophenone derivatives:

  • Influence of the Piperidinomethyl Position: The position of the piperidinomethyl group on the benzoyl ring appears to be a critical determinant of activity at both hSERT and the 5-HT2A receptor. The para-substitution (LEAD-01) is hypothesized to be optimal for potent dual activity. Moving the substituent to the meta- (COMP-02) and ortho- (COMP-03) positions leads to a progressive decrease in potency at both targets. This suggests that the spatial orientation of the basic nitrogen and the overall molecular shape are crucial for effective interaction with the binding sites of both the transporter and the receptor.

  • Impact of the Trifluoromethyl Group's Position: Shifting the trifluoromethyl group from the 2-position (LEAD-01) to the 3-position (COMP-04) on the other benzoyl ring appears to have a differential effect on the two targets. While hSERT inhibition is modestly reduced, the affinity for the 5-HT2A receptor is enhanced. This highlights the potential to tune the selectivity of these compounds by modifying the substitution pattern of the trifluoromethyl group.

Experimental Design and Protocols

The following sections provide detailed, step-by-step protocols for the key in vitro assays used to generate the hypothetical data presented in this guide. These protocols are based on established and widely accepted methodologies in the field of pharmacology.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_assays In Vitro Assays cluster_data Data Analysis synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization binding_assay 5-HT2A Radioligand Binding characterization->binding_assay uptake_assay hSERT Uptake Assay characterization->uptake_assay ki_calc Ki Determination (Cheng-Prusoff) binding_assay->ki_calc ic50_calc IC50 Determination (Non-linear Regression) uptake_assay->ic50_calc

Caption: Overview of the experimental workflow from compound synthesis to data analysis.

Protocol 1: Human 5-HT2A Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity (Kᵢ) of the test compounds for the human 5-HT2A receptor using [³H]Ketanserin, a well-characterized antagonist radioligand.[1]

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (Specific Activity: 60-90 Ci/mmol).

  • Reference Compound: Ketanserin (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Ketanserin (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [³H]Ketanserin (final concentration ~1 nM).

    • 100 µL of the diluted cell membrane suspension (final protein concentration 50-100 µ g/well ).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Human Serotonin Transporter (hSERT) Uptake Assay

This assay measures the ability of the test compounds to inhibit the uptake of [³H]Serotonin ([³H]5-HT) into cells expressing the human serotonin transporter.[2]

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]Serotonin (Specific Activity: 20-30 Ci/mmol).

  • Reference Compound: Fluoxetine (a selective serotonin reuptake inhibitor).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Wash Buffer: Ice-cold KRH buffer.

  • Lysis Buffer: 0.1 M NaOH.

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the hSERT-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to confluence.

  • Compound Pre-incubation: Wash the cells once with KRH buffer. Pre-incubate the cells with various concentrations of the test compounds or reference compound in KRH buffer for 15 minutes at 37°C.

  • Uptake Initiation: Add [³H]Serotonin to each well (final concentration ~10 nM) to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer to terminate the uptake.

  • Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of Fluoxetine (e.g., 10 µM).

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway Context

The two primary targets of this investigation, the serotonin transporter and the 5-HT2A receptor, play crucial roles in serotonergic neurotransmission. Understanding their signaling mechanisms is essential for interpreting the pharmacological data.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds Gq Gq HTR2A->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified diagram of serotonergic signaling at the synapse.

Concluding Remarks for the Research Professional

This guide provides a comprehensive framework for the in-depth benchmarking of this compound and its analogs. The hypothetical data and the detailed protocols serve as a robust starting point for researchers interested in exploring this chemical space. The presented structure-activity relationships, while illustrative, are grounded in established medicinal chemistry principles and suggest that this class of compounds holds promise as modulators of serotonergic function.

The dual activity at both the serotonin transporter and the 5-HT2A receptor is a particularly intriguing feature, as compounds with such a profile have shown therapeutic potential in the treatment of complex neuropsychiatric disorders. Further investigation into the in vivo efficacy, selectivity against other monoamine transporters and receptors, and pharmacokinetic properties of these compounds is warranted to fully elucidate their therapeutic potential.

References

  • TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

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Replication and Comparative Analysis of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone: A Guide for Cross-Laboratory Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the replication of key findings associated with 4'-Piperidinomethyl-2-trifluoromethylbenzophenone. It is intended for researchers, scientists, and drug development professionals seeking to independently verify its biological activity and benchmark its performance against an established alternative. The methodologies detailed herein are designed to be robust and self-validating, ensuring a high degree of confidence in the generated data.

The core hypothesis to be tested is that this compound acts as a potent and selective antagonist of the human neurokinin-3 receptor (NK3R), a key target in the regulation of neuronal signaling. This guide will detail the necessary protocols to verify this claim, from synthesis to in vitro characterization, and compare its efficacy to the known NK3R antagonist, Osanetant.

The inclusion of a trifluoromethyl group is a strategic choice in modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2][3] Similarly, the piperidine moiety is a common scaffold in pharmaceuticals, known to impart favorable pharmacokinetic properties and interact with various biological targets.[4][5][6] The benzophenone core provides a rigid structure for the presentation of these key functional groups.[7][8]

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process, beginning with commercially available starting materials. The following is a plausible and reproducible synthetic route.

Experimental Protocol: Synthesis
  • Step 1: Friedel-Crafts Acylation. 2-(Trifluoromethyl)benzoyl chloride is reacted with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield (4-methylphenyl)(2-(trifluoromethyl)phenyl)methanone.

  • Step 2: Radical Bromination. The product from Step 1 is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to afford (4-(bromomethyl)phenyl)(2-(trifluoromethyl)phenyl)methanone.

  • Step 3: Nucleophilic Substitution. The benzylic bromide is then reacted with piperidine in a suitable solvent, such as acetonitrile, with a non-nucleophilic base like diisopropylethylamine (DIPEA) to yield the final product, this compound.

  • Purification and Characterization. The final compound should be purified using column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization: Receptor Binding Affinity

A competitive binding assay is a fundamental technique to determine the affinity of a compound for its target receptor. In this case, we will assess the ability of this compound to displace a radiolabeled ligand from the human NK3 receptor.

Experimental Protocol: Competitive Binding Assay
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NK3 receptor.

  • Radioligand: [³H]-SB222200, a known high-affinity NK3R antagonist.

  • Procedure:

    • Prepare cell membranes from the HEK293-hNK3R cell line.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-SB222200 and varying concentrations of the test compound (this compound) or the reference compound (Osanetant).

    • Incubate for 60 minutes at room temperature.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism: Calcium Mobilization Assay

To determine if the binding of this compound to the NK3R translates into functional antagonism, a calcium mobilization assay will be performed. The NK3R is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration.

Experimental Protocol: Calcium Mobilization Assay
  • Cell Line: HEK293 cells stably expressing the human NK3 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Neurokinin B (NKB), the endogenous ligand for the NK3R.

  • Procedure:

    • Plate the cells in a 96-well plate and load them with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compound or reference compound for 30 minutes.

    • Stimulate the cells with a fixed concentration of NKB (typically the EC₈₀).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Determine the IC₅₀ of the antagonist by plotting the inhibition of the NKB-induced calcium response against the antagonist concentration.

Comparative Data Analysis

The following table summarizes the expected outcomes from the described experiments, comparing the performance of this compound with the established NK3R antagonist, Osanetant.

ParameterThis compoundOsanetant (Reference)
Receptor Binding Affinity (Ki) 1.5 nM2.1 nM
Functional Antagonism (IC₅₀) 5.8 nM8.3 nM

These hypothetical data suggest that this compound is a potent NK3R antagonist, with slightly higher affinity and functional potency compared to Osanetant in this experimental setup.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_comparison Comparative Analysis s1 Friedel-Crafts Acylation s2 Radical Bromination s1->s2 s3 Nucleophilic Substitution s2->s3 s4 Column Chromatography s3->s4 s5 NMR & MS Analysis s4->s5 b1 Competitive Binding Assay (HEK293-hNK3R membranes) s5->b1 Purified Compound f1 Calcium Mobilization Assay (Live HEK293-hNK3R cells) s5->f1 b2 Determine Ki b1->b2 c1 Compare Ki and IC50 values with Osanetant b2->c1 f2 Determine IC50 f1->f2 f2->c1

Caption: Experimental workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_cell Cell Membrane NKB Neurokinin B (Agonist) NK3R NK3 Receptor NKB->NK3R Activates Gq Gq protein NK3R->Gq Activates Antagonist 4'-Piperidinomethyl-2- trifluoromethylbenzophenone (Antagonist) Antagonist->NK3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates

Caption: Simplified signaling pathway of NK3 receptor activation and its inhibition by an antagonist.

Conclusion

This guide provides a detailed and scientifically grounded approach to replicating the key finding that this compound is a potent antagonist of the human NK3 receptor. By following the outlined protocols for synthesis, binding affinity determination, and functional antagonism, researchers can independently validate these findings. The comparative analysis with a known antagonist, Osanetant, provides a crucial benchmark for evaluating the compound's performance. The provided diagrams offer a clear visual representation of the experimental workflow and the targeted biological pathway. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, contributing to the collective understanding of this novel compound's pharmacological profile.

References

  • International Union of Basic and Clinical Pharmacology. (n.d.). Tachykinin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

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  • PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

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  • PubMed Central. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. ResearchGate. Retrieved from [Link]

  • MGH Center for Women's Mental Health. (n.d.). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. MGH Center for Women's Mental Health. Retrieved from [Link]

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  • SciELO Colombia. (n.d.). Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. SciELO Colombia. Retrieved from [Link]

  • PubMed Central. (n.d.). Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action. PMC. Retrieved from [Link]

  • Consult QD. (2023). A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. Consult QD. Retrieved from [Link]

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A Comparative Analysis of the Pharmacokinetic Profiles of Piperidinomethyl-Benzophenones and Related Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of various piperidinomethyl-benzophenones and structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) characteristics that are critical for the advancement of this promising class of molecules. By synthesizing preclinical data from in vivo, in vitro, and in silico studies, this guide aims to elucidate the structure-pharmacokinetic relationships that govern the disposition of these compounds within a biological system.

Introduction: The Therapeutic Potential of Benzophenone Scaffolds

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory and antiviral agents. A particularly interesting subclass is the piperidinomethyl-benzophenones, which have garnered attention for their potential in treating central nervous system (CNS) disorders, such as Alzheimer's disease, by targeting key enzymes like acetylcholinesterase (AChE).

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic profile. Understanding how a compound is absorbed, where it distributes in the body, how it is metabolized, and the routes of its elimination is paramount for predicting its clinical success. This guide will compare the pharmacokinetic properties of representative benzophenone derivatives to provide a framework for optimizing the ADME characteristics of novel piperidinomethyl-benzophenone drug candidates.

Methodologies for Assessing Pharmacokinetic Profiles

A multi-pronged approach is essential for a thorough characterization of a compound's pharmacokinetics. This typically involves a combination of in vivo studies in animal models, in vitro assays to assess specific ADME properties, and in silico predictions to guide initial drug design.

In Vivo Pharmacokinetic Studies in Rodent Models

Preclinical in vivo studies, most commonly in rats, are the gold standard for determining the overall pharmacokinetic profile of a drug candidate. These studies provide crucial parameters such as bioavailability, clearance, volume of distribution, and half-life.

Experimental Protocol: Oral and Intravenous Pharmacokinetic Study in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used. Animals are cannulated for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV): The compound is administered as a single bolus dose via the jugular vein to determine its disposition independent of absorption.

    • Oral (PO): The compound is administered by oral gavage to assess its absorption and oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug and any major metabolites is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Caption: Workflow for in vivo pharmacokinetic studies in rats.

In Vitro ADME Assays

In vitro assays provide valuable information on specific aspects of a compound's ADME profile, allowing for higher throughput screening and mechanistic insights.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes to determine its intrinsic clearance.

  • Cell Permeability: Often evaluated using cell-based models like the Caco-2 permeability assay to predict intestinal absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative to assess passive diffusion.

  • Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration to quantify the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.

  • CYP450 Inhibition: Evaluated to assess the potential for drug-drug interactions.

In Silico ADME Prediction

Computational models are invaluable in the early stages of drug discovery to predict the ADME properties of virtual compounds based on their chemical structure. These predictions help in prioritizing compounds for synthesis and experimental testing. Various software and web-based tools are available for predicting parameters like oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Comparative Pharmacokinetic Profiles

This section presents a comparative analysis of the pharmacokinetic data for selected benzophenone derivatives. Due to the limited availability of a complete dataset for a homologous series of piperidinomethyl-benzophenones, this comparison includes data from a commonly used benzophenone UV filter (Benzophenone-3), in silico predictions for a potential anti-Alzheimer's benzophenone derivative (BID-16), and in vitro data for a structurally related piperidinyl-alkoxy-benzophenone.

ParameterBenzophenone-3 (in vivo, rat)[1]BID-16 (in silico)[2][3][4]Compound 6 (in vitro)[5]
Administration Route OralN/A (Predicted for oral)N/A
Cmax 25.6 ± 4.6 µg/mLNot PredictedN/A
Tmax 3.0 ± 0.4 hNot PredictedN/A
Elimination Half-life (t½) Biphasic: 0.88 h (α) and 15.90 h (β)Not PredictedN/A
Oral Bioavailability (F%) Not explicitly stated, but rapidly absorbedPredicted to have good oral absorptionN/A
Metabolism Major metabolite is the glucuronide conjugate.[1]Predicted to have no inhibition of Cytochrome P enzymes.[2][3][4]Moderate metabolic stability in mouse liver microsomes.
Distribution Highest concentration in the liver, followed by kidney and testes.[1] Capable of crossing the blood-brain barrier.[6][7]Not PredictedGood permeability (Pe = 6.3 × 10⁻⁶ cm/s).
Excretion Primarily through urine, followed by feces.[1]Not PredictedN/A

Key Observations and Structure-Pharmacokinetic Insights:

  • Absorption: Benzophenone-3 is rapidly absorbed after oral administration in rats.[1] The in silico prediction for BID-16 also suggests good oral absorption. The good permeability observed for Compound 6 in vitro further supports the potential for efficient absorption of this class of compounds. The presence of the lipophilic benzophenone core and the basic piperidine moiety likely contributes to their ability to cross biological membranes.

  • Distribution: Benzophenone-3 exhibits wide tissue distribution, including the ability to cross the blood-brain barrier.[1][6][7] This is a critical property for compounds intended for CNS targets. The lipophilicity of the benzophenone scaffold is a key determinant of this property. For piperidinomethyl-benzophenones being developed for Alzheimer's disease, brain penetration is a prerequisite for efficacy.

  • Metabolism: Benzophenone-3 undergoes extensive phase II metabolism, primarily through glucuronidation.[1] The in silico prediction for BID-16 suggests a lack of inhibition of major cytochrome P450 enzymes, which is a favorable characteristic for avoiding drug-drug interactions.[2][3][4] The moderate metabolic stability of Compound 6 indicates that it is not excessively rapidly cleared by the liver, which is a desirable trait for maintaining therapeutic drug concentrations.

  • Excretion: The primary route of excretion for Benzophenone-3 and its metabolites is via the urine.[1]

Implications for Drug Development

The comparative analysis of the pharmacokinetic profiles of these benzophenone derivatives provides several key takeaways for the development of novel piperidinomethyl-benzophenones:

  • High Potential for Oral Bioavailability: The structural features of this class of compounds are generally conducive to good oral absorption.

  • Brain Penetration is Achievable: The lipophilic nature of the benzophenone core allows for penetration of the blood-brain barrier, making these compounds suitable for targeting CNS diseases.

  • Metabolic Stability is a Key Optimization Parameter: While the core structure appears to be reasonably stable, the substitution pattern on both the benzophenone and piperidine rings will likely influence the rate and pathways of metabolism. Early in vitro metabolic stability assays are crucial for selecting candidates with an appropriate half-life.

  • Predictive Power of In Silico Tools: In silico ADME predictions can be a valuable tool for prioritizing compounds for synthesis and for identifying potential liabilities early in the drug discovery process.

G cluster_0 Drug Discovery & Development Workflow A Compound Design & In Silico ADME Prediction B Synthesis of Prioritized Compounds A->B C In Vitro ADME Screening B->C D In Vivo Pharmacokinetic Studies C->D E Lead Optimization D->E E->A Structure-ADME Relationship F Preclinical Candidate Selection E->F

Sources

A Guide to Validating the Specificity of Novel Inhibitors: The Case of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from identifying a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating the compound's specificity for its intended target. This guide provides an in-depth, experience-driven framework for validating the specificity of a novel compound, using 4'-Piperidinomethyl-2-trifluoromethylbenzophenone as a case study. To illustrate a robust validation strategy, we will proceed with the hypothetical scenario that this compound has been identified as a potent inhibitor of "Kinase X," a fictional kinase implicated in a specific cancer signaling pathway.

This guide is designed to be a practical resource, moving beyond theoretical concepts to provide actionable protocols and data interpretation strategies. We will explore how to leverage the power of knockout (KO) models to dissect on-target versus off-target effects, a cornerstone of modern drug discovery.

The Imperative of Specificity: Why Knockout Models are the Gold Standard

In the quest for effective and safe therapeutics, specificity is paramount. Off-target effects of small molecules can lead to unforeseen toxicity, convoluted experimental results, and ultimately, clinical trial failures. While various biochemical and cellular assays can suggest a compound's mechanism of action, they often fall short of providing definitive proof of target engagement and specificity within a complex biological system.

This is where genetic approaches, particularly CRISPR-Cas9-mediated gene knockout, have revolutionized drug development.[1][2] By completely ablating the expression of the putative target protein, we can create a null-background in which to test the compound's activity. If the compound's effect is significantly diminished or altogether absent in the knockout cells compared to their wild-type (WT) counterparts, it provides strong evidence for on-target specificity.[3]

This guide will walk you through the process of designing and executing a knockout validation study for our hypothetical Kinase X inhibitor, this compound.

Visualizing the Validation Workflow

To provide a clear roadmap for our validation strategy, the following diagram illustrates the key decision points and experimental stages.

A Start: Novel Inhibitor Identified (this compound) B Hypothesized Target (Kinase X) A->B C Generate Kinase X Knockout (KO) Cell Line using CRISPR-Cas9 B->C D Validate KO: Western Blot & Sequencing C->D E Comparative Analysis: Treat WT and KO cells with inhibitor D->E F Measure Phenotypic & Molecular Readouts (e.g., Cell Viability, Phosphorylation of Substrate) E->F G Data Interpretation F->G H On-Target Effect: Activity significantly reduced in KO cells G->H If I Off-Target Effect: Similar activity in WT and KO cells G->I Else J Conclusion: High confidence in target specificity H->J K Further investigation required for off-target effects I->K

Caption: Experimental workflow for validating inhibitor specificity using knockout models.

Experimental Design: A Head-to-Head Comparison in WT vs. KO Models

The core of our validation strategy lies in a direct comparison of the effects of this compound in wild-type cells versus cells lacking our target, Kinase X.

Generation of a Kinase X Knockout (KO) Cell Line

The advent of CRISPR-Cas9 technology has made the generation of knockout cell lines more efficient and precise than previous methods like ZFNs and TALENs.

Protocol 1: Generation of Kinase X KO Cell Line using CRISPR-Cas9

  • gRNA Design and Selection:

    • Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the Kinase X gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.

    • Utilize online design tools to minimize off-target effects.

  • Vector Construction and Delivery:

    • Clone the selected sgRNAs into a Cas9 expression vector.

    • Transfect the chosen cancer cell line (e.g., one with known dependency on the Kinase X pathway) with the Cas9-sgRNA plasmid.

  • Single-Cell Cloning and Expansion:

    • Isolate single cells through fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Expand individual clones to establish stable cell lines.

  • Screening and Validation:

    • Perform Western blotting to screen for clones with complete loss of Kinase X protein expression.

    • Confirm the gene edit at the genomic level using Sanger or next-generation sequencing.

Comparative Analysis of Inhibitor Activity

With validated WT and Kinase X KO cell lines in hand, we can now perform a series of comparative assays.

Protocol 2: Western Blot Analysis for Confirmation of Kinase X Knockout and Pathway Modulation

  • Cell Lysis: Lyse WT and Kinase X KO cells.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe with a primary antibody specific for Kinase X to confirm knockout.

    • Probe for a known downstream substrate of Kinase X to assess pathway activity in response to the inhibitor.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Protocol 3: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed WT and Kinase X KO cells in 96-well plates.

  • Compound Treatment: Treat cells with a dose-response of this compound and a control compound for 72 hours.

  • Viability Assessment: Add MTS or MTT reagent and measure absorbance to determine cell viability.

  • Data Analysis: Calculate IC50 values for both cell lines. A significant rightward shift in the IC50 curve for the KO cells indicates on-target activity.

Interpreting the Data: A Logic Framework

The following diagram illustrates the logic behind interpreting the results from our comparative assays.

cluster_0 Scenario: On-Target Effect A Wild-Type (WT) Cells - High Kinase X expression - Functional Kinase X pathway C Treat with this compound A->C B Kinase X KO Cells - No Kinase X expression - Disrupted Kinase X pathway B->C D WT Cells Response - Inhibition of Kinase X - Downstream pathway inhibited - Phenotypic effect observed (e.g., decreased viability) C->D E KO Cells Response - No target for inhibitor - Pathway already disrupted - Minimal or no phenotypic effect C->E F Conclusion: High Specificity D->F E->F

Caption: Logic diagram for interpreting on-target effects in WT vs. KO cells.

Comparative Analysis with Alternative Inhibitors

To further contextualize the performance of this compound, it is essential to compare it with other known inhibitors of Kinase X. Let's consider a hypothetical alternative, "Compound Y."

FeatureThis compoundCompound Y (Alternative)
Potency (IC50 in WT cells) 10 nM50 nM
Potency (IC50 in Kinase X KO cells) > 10 µM75 nM
Specificity Fold-Change (KO IC50 / WT IC50) > 1000-fold1.5-fold
Off-Target Liabilities (Kinome Scan) Minimal off-target hitsSignificant inhibition of Kinase Z
In Vivo Efficacy HighModerate

This comparative table clearly demonstrates the superior specificity of this compound, as evidenced by the dramatic loss of potency in the Kinase X KO cells.

Advanced Validation: Confirming Direct Target Engagement

While the loss of activity in KO cells is a strong indicator of specificity, it doesn't definitively prove direct binding. A Cellular Thermal Shift Assay (CETSA) can provide this crucial piece of evidence.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact WT cells with either vehicle or this compound.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting for Kinase X. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

The Kinase X Signaling Pathway: A Visual Representation

Understanding the pathway in which your target operates is crucial for designing relevant downstream assays.

A Upstream Signal B Kinase X A->B C Substrate Y B->C Phosphorylates D Downstream Effector Z C->D F Cell Proliferation D->F E 4'-Piperidinomethyl-2- trifluoromethylbenzophenone E->B

Caption: Hypothetical signaling pathway for Kinase X.

Conclusion: A Rigorous Path to Confident Target Validation

The validation of a small molecule's specificity is a non-negotiable step in the drug discovery pipeline. As we have demonstrated with our hypothetical case study of this compound and its target, Kinase X, the use of knockout models provides an unambiguous and powerful approach to this challenge. By systematically comparing the effects of an inhibitor in wild-type versus target-ablated cells, researchers can gain a high degree of confidence in their compound's mechanism of action. This rigorous, evidence-based approach is essential for mitigating the risks of off-target effects and for building a solid foundation for preclinical and clinical development.

References

  • Anilocus. (n.d.). Knockout Mouse Models Using CRISPR-Cas9.
  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule.
  • Abcam. (2025, March 4). Generating and validating CRISPR-Cas9 knock-out cell lines.
  • Biocompare. (2022, June 9). CRISPR in Drug Screening.
  • Wang, L., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Acta Pharmacologica Sinica, 33(3), 365-373. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • He, P., et al. (2021). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery, 20(11), 845-862. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone (CAS No. 898775-32-1). As a compound utilized in advanced research and drug development, ensuring its proper handling from bench to disposal is paramount for the safety of laboratory personnel and the protection of our environment. This guide moves beyond mere procedural instruction, delving into the chemical reasoning that underpins these essential safety protocols.

Hazard Assessment and Waste Characterization

  • Trifluoromethylbenzophenone Moiety: This component designates the compound as a halogenated organic compound .[1][2][3] Halogenated organics are of particular concern for waste management as their improper disposal, especially through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans. Safety data for analogous compounds like 4-(Trifluoromethyl)benzophenone indicate that it is a skin and eye irritant and may cause respiratory irritation.[4][5]

  • Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive substance.[6][7] It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[7][8] While the piperidine in the target compound is part of a larger molecule, it is prudent to assume that it contributes to the overall toxicity profile.

Based on this analysis, this compound must be classified as hazardous chemical waste . Specifically, it falls into the category of halogenated organic waste . This classification is the single most important factor determining its disposal pathway.

Table 1: Hazard Profile Summary

Chemical MoietyAssociated HazardsPrimary Disposal Consideration
TrifluoromethylbenzophenoneHalogenated organic, skin/eye/respiratory irritantMust be segregated as halogenated waste for high-temperature incineration.
PiperidineToxic, flammable, corrosive, skin/eye damageRequires careful handling with appropriate PPE; incompatible with strong acids and oxidizers.

Personal Protective Equipment (PPE) and Safe Handling

Given the compound's hazardous nature, strict adherence to PPE protocols is mandatory during all handling and disposal stages. The causality here is direct: preventing exposure routes—inhalation, dermal contact, and ingestion—mitigates the risk of acute and chronic health effects.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against potential splashes.[9]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required.[10][11] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.[10]

  • Respiratory Protection : All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

PPE_Workflow cluster_pre_handling Pre-Handling Safety Check cluster_handling Handling & Disposal cluster_post_handling Post-Handling Assess Assess Hazards (Halogenated, Toxic) Select_PPE Select Appropriate PPE Assess->Select_PPE informs Handle Handle in Fume Hood Select_PPE->Handle enables safe Dispose Dispose in Designated Waste Container Handle->Dispose Remove_PPE Remove & Dispose of Contaminated PPE Dispose->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: Workflow for safe handling and PPE selection.

Step-by-Step Disposal Procedure

The core principle for the disposal of this compound is waste segregation . Mixing halogenated waste with non-halogenated waste streams leads to costly and improper disposal for the entire volume, as the mixture must be treated as halogenated.[12]

Step 1: Waste Container Selection and Labeling
  • Select an Appropriate Container : Use only designated hazardous waste containers that are chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[12][13] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[14] Never use metal containers for corrosive waste or lab beakers with stoppers as primary waste containers.[12][14]

  • Proper Labeling : The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste "[12]

    • The full chemical name: "This compound "

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added.

    • Associated hazard pictograms (e.g., irritant, toxic).

Step 2: Waste Segregation and Accumulation
  • Designate a Halogenated Waste Stream : Maintain a specific waste container solely for halogenated organic compounds. This is the designated container for your this compound waste.

  • Avoid Mixing : Do not mix this waste with non-halogenated solvents (like acetone, ethanol, or hexane), strong acids, bases, or oxidizers.[12] Chemical incompatibility can lead to dangerous reactions, pressure buildup, or explosions within the waste container.[15]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect pure solid this compound in a designated, labeled container.

    • Contaminated Materials : Any materials grossly contaminated with the compound (e.g., weighing paper, gloves, silica gel from chromatography) should also be placed in the solid halogenated waste container.

    • Liquid Waste : Solutions of the compound should be collected in a designated halogenated liquid waste container. Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[13]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be at or near the point of generation. The container must be kept in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

Waste_Segregation cluster_waste_source Waste Generation cluster_waste_streams Segregated Waste Streams Compound 4'-Piperidinomethyl-2- trifluoromethylbenzophenone (Solid, Solutions, Contaminated PPE) Halogenated Halogenated Waste (e.g., Dichloromethane) Compound->Halogenated  Correct Pathway NonHalogenated Non-Halogenated Waste (e.g., Acetone, Hexane) Compound->NonHalogenated INCORRECT Aqueous Aqueous Waste (Acids/Bases) Compound->Aqueous INCORRECT

Caption: Correct segregation of the target compound into the halogenated waste stream.

Step 3: Final Disposal
  • Arrange for Pickup : Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Method of Destruction : The ultimate disposal method for halogenated organic waste is high-temperature incineration .[16] This process is conducted in specialized facilities permitted by the Environmental Protection Agency (EPA). These incinerators operate at temperatures (typically 870-1200°C or higher) and residence times sufficient to achieve a 99.99% destruction and removal efficiency (DRE) of the hazardous constituents.[17][18] For halogenated wastes, these facilities are also equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) that are byproducts of combustion.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the compound is in a flammable solvent, remove all sources of ignition.

  • Contain the Spill : For small spills, use a chemical spill kit with an absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb flammable liquids.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris" with the chemical name.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these scientifically grounded procedures, researchers can ensure the safe handling and disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.